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  • Product: 6-Methyl-2-(methylamino)nicotinic acid
  • CAS: 155790-12-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 6-Methyl-2-(methylamino)nicotinic acid

Abstract This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-Methyl-2-(methylamino)nicotinic acid, a key heterocyclic building block in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-Methyl-2-(methylamino)nicotinic acid, a key heterocyclic building block in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and process chemists with both the theoretical underpinnings and practical, field-proven methodologies for its synthesis. Two primary, robust synthetic pathways are detailed, originating from readily accessible starting materials: 2-hydroxy-6-methylnicotinic acid and 2-chloro-6-methyl-3-cyanopyridine. Each step is accompanied by a discussion of the reaction mechanism, an explanation of the experimental choices, detailed step-by-step protocols, and safety considerations. The guide aims to serve as a self-validating system, enabling the reproducible synthesis of the target compound with high purity and yield.

Introduction and Strategic Overview

6-Methyl-2-(methylamino)nicotinic acid (C₈H₁₀N₂O₂) is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its bifunctional nature, featuring a carboxylic acid and a secondary amine on a methylated pyridine scaffold, makes it a versatile intermediate for constructing a wide array of molecular architectures.

The core challenge in synthesizing this molecule lies in the selective functionalization of the pyridine ring at positions 2, 3, and 6. A successful synthesis must control the regioselectivity of the substitutions to achieve the desired isomer. This guide will focus on two strategically sound and commonly employed retrosynthetic approaches.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two primary disconnections:

  • C-N Bond Disconnection: Disconnecting the C2-N bond points to a nucleophilic aromatic substitution (SₙAr) reaction, where a 2-halopyridine precursor reacts with methylamine. The carboxylic acid at C3 can be present or can be generated from a precursor like a nitrile group.

  • C-C Bond and C-N Bond Formation: A more complex approach would involve building the pyridine ring itself, but this often leads to lower yields and challenges in controlling isomerism.

Based on the prevalence in literature and industrial viability, this guide will detail the two most effective pathways derived from the first disconnection strategy.

Synthetic Pathway I: From 2-Hydroxy-6-methylnicotinic Acid

This pathway is a classic and reliable method that leverages the conversion of a stable pyridone tautomer into a reactive 2-chloro intermediate, which is then subjected to nucleophilic substitution.

Workflow for Pathway I

Pathway_I_Workflow Start 2-Hydroxy-6-methylnicotinic Acid Step1 Chlorination with POCl₃ Start->Step1 Intermediate 2-Chloro-6-methylnicotinic Acid Step1->Intermediate Step2 Amination with Methylamine (CH₃NH₂) Intermediate->Step2 Product 6-Methyl-2-(methylamino)nicotinic Acid Step2->Product

Caption: Overall workflow for the synthesis starting from 2-hydroxy-6-methylnicotinic acid.

Step 1: Chlorination of 2-Hydroxy-6-methylnicotinic Acid

Mechanistic Rationale: The "hydroxy" group of 2-hydroxypyridines exists in equilibrium with its pyridone tautomer. This tautomer is generally unreactive towards direct substitution. Therefore, the hydroxyl group must be converted into a better leaving group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The mechanism involves the initial attack of the pyridone oxygen onto the electrophilic phosphorus atom of POCl₃, followed by the elimination of phosphate by-products and attack of a chloride ion onto the C2 position of the pyridine ring, yielding the 2-chloro derivative. This conversion is critical as the chloride at the C2 position is an excellent leaving group for subsequent SₙAr reactions. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack.[1][2]

Experimental Protocol:

  • Reagent Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-hydroxy-6-methylnicotinic acid (1.0 eq).

  • Reaction: Carefully add phosphorus oxychloride (POCl₃) (approx. 4-5 eq) portion-wise via the dropping funnel under a nitrogen atmosphere. The reaction is exothermic.[3]

  • Heating: Once the addition is complete, heat the reaction mixture to 120-125°C for 2-3 hours. The mixture will become a homogenous solution.[3]

  • Work-up: Cool the reaction mixture to room temperature. Under vigorous stirring, slowly and carefully pour the mixture onto crushed ice. This step must be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Isolation: The product, 2-chloro-6-methylnicotinic acid, will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be recrystallized from aqueous ethanol to yield fine, colorless needles.[3]

Quantitative Data Summary (Step 1)

ReagentMolar Eq.Molar Mass ( g/mol )Quantity (Example)
2-Hydroxy-6-methylnicotinic Acid1.0153.143.6 g (0.023 mol)
Phosphorus Oxychloride (POCl₃)~4.3153.3310 mL (~0.10 mol)
Typical Yield ~70-75%
Step 2: Amination with Methylamine

Mechanistic Rationale: This step is a classic Nucleophilic Aromatic Substitution (SₙAr) reaction. The electron-poor nature of the pyridine ring, particularly at the C2 position, makes it susceptible to attack by nucleophiles. Methylamine (CH₃NH₂) acts as the nucleophile, attacking the carbon atom bearing the chlorine. This addition step temporarily breaks the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex.[4][5] The negative charge in this intermediate is stabilized by resonance, with one resonance structure placing the charge on the electronegative nitrogen atom of the pyridine ring.[1][2] Aromaticity is then restored by the expulsion of the chloride leaving group, yielding the final product. The reaction is typically carried out in a sealed vessel at elevated temperatures to overcome the activation energy required to disrupt aromaticity.

Experimental Protocol:

  • Reagent Setup: In a high-pressure autoclave or a sealed tube, place the 2-chloro-6-methylnicotinic acid (1.0 eq) obtained from the previous step.

  • Reaction: Add an aqueous solution of methylamine (e.g., 40 wt. % in H₂O) in excess (approx. 5-10 eq). The use of excess amine drives the reaction to completion.

  • Heating: Seal the vessel and heat the mixture to 160-170°C for 12-18 hours. The internal pressure will increase, so an appropriately rated vessel is mandatory.

  • Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a beaker and acidify it with hydrochloric acid (HCl) to a pH of approximately 4-5.

  • Isolation: The product, 6-Methyl-2-(methylamino)nicotinic acid, will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization if necessary.

Synthetic Pathway II: From 2-Chloro-6-methyl-3-cyanopyridine

This alternative pathway begins with a commercially available or readily synthesized cyanopyridine. It involves the same key SₙAr reaction followed by the hydrolysis of the nitrile group to the carboxylic acid.

Workflow for Pathway II

Pathway_II_Workflow Start 2-Chloro-6-methyl-3-cyanopyridine Step1 Amination with Methylamine (CH₃NH₂) Start->Step1 Intermediate 2-(Methylamino)-6-methylnicotinonitrile Step1->Intermediate Step2 Hydrolysis (Acid or Base) Intermediate->Step2 Product 6-Methyl-2-(methylamino)nicotinic Acid Step2->Product

Caption: Overall workflow for the synthesis starting from 2-chloro-6-methyl-3-cyanopyridine.

Step 1: Amination of 2-Chloro-6-methyl-3-cyanopyridine

Mechanistic Rationale: The mechanism is identical to that described in Section 2.2 (Nucleophilic Aromatic Substitution). The presence of the electron-withdrawing nitrile group (-CN) at the C3 position further activates the pyridine ring towards nucleophilic attack, potentially allowing for milder reaction conditions compared to the substrate in Pathway I.

Experimental Protocol:

  • Reagent Setup: In a sealed tube or autoclave, combine 2-chloro-6-methyl-3-cyanopyridine (1.0 eq) and a significant excess of aqueous methylamine (5-10 eq).

  • Reaction: Seal the vessel and heat to 150-160°C for 6-8 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess methylamine and water.

  • Isolation: The resulting residue, crude 2-(methylamino)-6-methylnicotinonitrile, can be used directly in the next step or purified by column chromatography on silica gel.

Step 2: Hydrolysis of 2-(Methylamino)-6-methylnicotinonitrile

Mechanistic Rationale: The hydrolysis of a nitrile to a carboxylic acid can be performed under either acidic or basic conditions.[6][7]

  • Acidic Hydrolysis: The nitrile nitrogen is first protonated by a strong acid (e.g., H₂SO₄ or HCl), which makes the nitrile carbon significantly more electrophilic. A water molecule then attacks this carbon. A series of proton transfers and tautomerization steps convert the nitrile into an amide intermediate, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[8][9]

  • Basic Hydrolysis: A hydroxide ion (e.g., from NaOH or KOH) directly attacks the electrophilic nitrile carbon. Protonation of the resulting anion by water leads to an imidic acid, which tautomerizes to an amide. Under forcing conditions (heat), the amide is then further hydrolyzed via nucleophilic acyl substitution to yield the carboxylate salt and ammonia. An acidic workup is required to protonate the carboxylate to the final carboxylic acid.[8]

Experimental Protocol (Basic Hydrolysis):

  • Reagent Setup: To a round-bottom flask containing the crude 2-(methylamino)-6-methylnicotinonitrile (1.0 eq) from the previous step, add a solution of potassium hydroxide (KOH) (approx. 3-4 eq) in a mixture of water and ethanol.

  • Heating: Heat the mixture to reflux (around 100°C) for 3-5 hours. Ammonia gas will evolve during the reaction.[10][11]

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the dropwise addition of concentrated hydrochloric acid until the pH is between 4 and 5.

  • Isolation: The target compound will precipitate as a solid upon neutralization. Collect the product by vacuum filtration.

  • Purification: Wash the solid with cold water to remove inorganic salts and dry under vacuum.

Quantitative Data Summary (Pathway II, Step 2)

ReagentMolar Eq.Molar Mass ( g/mol )Quantity (Example)
2-(Methylamino)-6-methylnicotinonitrile1.0147.183.0 g (0.020 mol)
Potassium Hydroxide (KOH)~3.056.113.4 g (0.061 mol)
Typical Yield (over 2 steps) ~60-70%

Safety and Handling

The synthesis of 6-Methyl-2-(methylamino)nicotinic acid involves the use of hazardous materials that require strict safety protocols.

  • Phosphorus Oxychloride (POCl₃): This substance is highly corrosive, toxic upon inhalation, and reacts violently with water.[12][13][14]

    • Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Teflon).[15]

    • Quenching: Quenching of POCl₃ must be done slowly and carefully by adding it to ice, never the other way around, to control the highly exothermic reaction.

  • Aqueous Methylamine: This is a corrosive and flammable liquid with a pungent odor. It can cause severe skin and eye irritation.

    • Handling: Use in a well-ventilated area or fume hood. Wear standard PPE, including gloves and safety glasses.

  • High-Pressure Reactions: Both pathways involve heating reagents in a sealed vessel, which leads to a significant increase in internal pressure.

    • Equipment: Only use pressure-rated glassware or a certified steel autoclave. Never exceed the recommended temperature or pressure limits of the vessel. Ensure a blast shield is in place.

Characterization

The identity and purity of the final product, 6-Methyl-2-(methylamino)nicotinic acid, and its intermediates should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons on the pyridine ring, the N-H proton (which may be broad), the N-methyl group (a singlet), and the C6-methyl group (a singlet). The carboxylic acid proton is often very broad or may not be observed depending on the solvent.

    • ¹³C NMR will confirm the presence of the expected number of carbon atoms, including the characteristic shifts for the carboxylic acid carbonyl, the aromatic carbons, and the two methyl carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.

  • Infrared (IR) Spectroscopy: Key stretches to observe include a broad O-H stretch for the carboxylic acid, an N-H stretch, a strong C=O stretch for the carbonyl group, and C=C/C=N stretches characteristic of the aromatic ring.

Conclusion and Route Comparison

Both synthetic pathways presented in this guide are effective for the preparation of 6-Methyl-2-(methylamino)nicotinic acid. The choice between them often depends on the availability and cost of the starting materials.

FeaturePathway I (from Hydroxynicotinic Acid)Pathway II (from Cyanopyridine)
Starting Material 2-Hydroxy-6-methylnicotinic acid2-Chloro-6-methyl-3-cyanopyridine
Key Steps Chlorination (POCl₃), Amination (SₙAr)Amination (SₙAr), Nitrile Hydrolysis
Advantages Often higher overall yield; starts from a very stable pyridone.May involve milder amination conditions due to nitrile activation.
Disadvantages Involves the use of highly hazardous POCl₃; two distinct steps.Nitrile hydrolysis can sometimes be sluggish or produce amide byproducts.
Atom Economy Moderate, due to the use of POCl₃.Generally good.

Pathway I is arguably more traditional and very reliable, provided the appropriate safety measures for handling phosphorus oxychloride are in place. Pathway II offers a viable alternative, particularly if the cyanopyridine starting material is readily available, and avoids the use of POCl₃. Both routes provide a solid foundation for producing this valuable synthetic intermediate for further application in research and development.

References

  • PrepChem. Synthesis of 2-chloro-6-methylnicotinic acid.

  • Royal Society of Chemistry. Electronic Supplementary Information.

  • YouTube. Nucleophilic aromatic substitutions.

  • Spectrum Chemical. SAFETY DATA SHEET - Phosphorus Oxychloride.

  • ChemicalBook. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis.

  • Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

  • European Patent Office. METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID - EP 3162796 A1.

  • CAMEO Chemicals - NOAA. PHOSPHORUS OXYCHLORIDE.

  • Fisher Scientific. Phosphorus oxychloride - SAFETY DATA SHEET.

  • Organic Syntheses. 2-chloronicotinonitrile.

  • Air Liquide Malaysia. Phosphorus Oxychloride.

  • ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.

  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

  • Thermo Fisher Scientific. Phosphorus(V) oxychloride - SAFETY DATA SHEET.

  • Benchchem. Technical Support Center: Synthesis of Substituted Nicotinic Acids.

  • PubChem. 6-Methylnicotinic acid.

  • ScienceDirect. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions.

  • ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

  • Google Patents. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).

  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.

  • PubChem. Nicotinic Acid.

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • Organic Chemistry Tutor. Hydrolysis of Nitriles.

  • ResearchGate. IR, 1 H NMR, 13 C NMR of the final compounds 6a-e | Download Table.

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions.

  • WIPO Patentscope. WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID.

  • Chemistry LibreTexts. The Hydrolysis of Nitriles.

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides.

  • PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.

  • Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.

  • Benchchem. Application Notes and Protocols for the Amination of 4-Chloro-6-isopropylpyrimidin-2-amine.

  • Google Patents. US2993904A - Preparation of 6-methylnicotinic acid.

Sources

Exploratory

CAS number and molecular weight of 6-Methyl-2-(methylamino)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the chemical and physical properties of 6-Methyl-2-(methyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 6-Methyl-2-(methylamino)nicotinic acid, a substituted pyridinecarboxylic acid of interest in medicinal chemistry and drug discovery. While detailed experimental protocols and specific biological applications for this particular molecule are not extensively documented in publicly available literature, this paper synthesizes the known information and provides expert insights into its potential research contexts and methodologies for its characterization.

Core Compound Identification and Properties

6-Methyl-2-(methylamino)nicotinic acid is a derivative of nicotinic acid (Vitamin B3). The structural modifications, a methyl group at the 6-position and a methylamino group at the 2-position of the pyridine ring, are anticipated to significantly alter its physicochemical and pharmacological properties compared to the parent molecule.

Chemical Identity
PropertyValueSource(s)
Chemical Name 6-Methyl-2-(methylamino)nicotinic acid[1][2][3]
CAS Number 155790-12-8[1][2][3]
Molecular Formula C₈H₁₀N₂O₂[1][3]
Molecular Weight 166.18 g/mol [1][2][3]
Synonyms 6-methyl-2-(methylamino)-3-pyridinecarboxylic acid, 6-Methyl-2-(methylamino)pyridine-3-carboxylic Acid[3]
Predicted Physicochemical Data
PropertyPredicted ValueSource
Boiling Point 339.8 ± 42.0 °C[3]
Density 1.269 ± 0.06 g/cm³[3]
Storage Temperature 2-8°C, Sealed in dry conditions[2][3]

These predicted values suggest that 6-Methyl-2-(methylamino)nicotinic acid is a stable solid at room temperature with a relatively high boiling point, characteristic of organic acids. The recommended storage conditions highlight the need to protect it from moisture.

Synthesis and Manufacturing Considerations

A definitive, peer-reviewed synthesis protocol for 6-Methyl-2-(methylamino)nicotinic acid is not explicitly detailed in the provided search results. However, by examining the synthesis of structurally related compounds, we can infer a logical synthetic strategy. The synthesis of nicotinic acid derivatives often involves the construction of the pyridine ring followed by functional group interconversions, or the modification of a pre-existing pyridine scaffold.

For instance, the synthesis of 2-amino-6-methylnicotinic acid has been achieved through a one-pot reaction from 2-chloro-3-cyano-6-methylpyridine.[4] This suggests that a potential route to 6-Methyl-2-(methylamino)nicotinic acid could involve a similar starting material, followed by a nucleophilic substitution with methylamine and subsequent hydrolysis of the nitrile.

Another general approach for the synthesis of 6-methylnicotinic acid involves the selective oxidation of 2-methyl-5-alkylpyridine.[5] While this method yields a different isomer, it illustrates a common strategy for introducing the carboxylic acid functionality onto a substituted pyridine ring.

The synthesis of 6-methyl nicotine, a more complex molecule, has been described starting from 6-methyl nicotinic acid methyl ester and γ-butyrolactone.[6][7] This indicates that 6-methylnicotinic acid and its esters are valuable intermediates in the synthesis of various pyridine-based compounds.

A generalized workflow for the synthesis and purification of a novel nicotinic acid derivative like 6-Methyl-2-(methylamino)nicotinic acid is depicted below.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analytical Stage start Starting Materials reaction Chemical Reaction (e.g., Nucleophilic Substitution, Oxidation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup crude Crude Product workup->crude chromatography Purification (e.g., Column Chromatography, Recrystallization) crude->chromatography pure Pure Compound chromatography->pure analysis Characterization (NMR, MS, HPLC) pure->analysis final Final Product analysis->final

Caption: Generalized workflow for the synthesis, purification, and analysis of a target organic compound.

Potential Research Applications and Fields of Interest

While specific applications for 6-Methyl-2-(methylamino)nicotinic acid are not established, its structural similarity to other biologically active nicotinic acid derivatives suggests potential utility in several areas of drug discovery and chemical biology.

  • Metabolic Disorders: Nicotinic acid is a well-known lipid-lowering agent.[8][9] Derivatives are often explored to improve efficacy, reduce side effects (like flushing), or target specific receptor subtypes involved in lipid metabolism.

  • Inflammation: Nicotinic acid has demonstrated anti-inflammatory properties. The structural modifications in 6-Methyl-2-(methylamino)nicotinic acid could modulate these effects.

  • Enzyme Inhibition: As a carboxylic acid, this compound could act as a mimic of a natural substrate or as a chelating agent for metal ions in the active site of metalloenzymes.

  • Chemical Probe Development: This molecule could serve as a scaffold for the development of more complex chemical probes to study biological pathways.

Methodologies for Analytical Characterization

The definitive identification and purity assessment of 6-Methyl-2-(methylamino)nicotinic acid would require a suite of analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nicotinic acid and its derivatives.[10][11] A typical method would involve a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). Detection can be achieved using a UV detector, as the pyridine ring is a chromophore. For more sensitive and selective analysis, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS).[12]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of nicotinic acid and its impurities, though it may require derivatization to increase volatility.[13]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the molecule, confirming the connectivity of atoms and the positions of the substituents on the pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Experimental Protocol: Generic HPLC-UV Method for Purity Analysis

The following is a generalized, starting-point protocol for the purity analysis of a nicotinic acid derivative. This protocol is intended as a template and would require optimization for 6-Methyl-2-(methylamino)nicotinic acid.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of dilutions for a calibration curve if quantitation is required.

    • Prepare the sample for analysis by dissolving it in the mobile phase at a known concentration.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 260 nm (or a wavelength determined by a UV scan of the compound).

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The logical flow for developing and validating an analytical method for a compound like 6-Methyl-2-(methylamino)nicotinic acid is illustrated in the following diagram.

Analytical_Method_Development_Workflow start Define Analytical Target Profile method_dev Method Development (Column, Mobile Phase, Gradient Selection) start->method_dev optimization Method Optimization (Resolution, Sensitivity, Run Time) method_dev->optimization validation Method Validation (Linearity, Accuracy, Precision, Specificity) optimization->validation routine_use Routine Analysis validation->routine_use

Caption: A typical workflow for the development and validation of an analytical method.

Concluding Remarks

6-Methyl-2-(methylamino)nicotinic acid represents a chemical entity with potential for further investigation in various scientific disciplines. While comprehensive data is currently limited, this guide provides a foundational understanding of its identity, predicted properties, and the standard methodologies that would be employed for its synthesis and characterization. Researchers and drug development professionals are encouraged to use this information as a starting point for their own investigations into this and other novel nicotinic acid derivatives. The lack of extensive public data also highlights an opportunity for new research to be conducted and published, thereby contributing to the broader scientific knowledge base.

References

  • Patsnap. Synthesis method of 6-methyl nicotine. [Link]

  • Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
  • S.N. Chemical. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • PubChem. 6-(Methylamino)pyridine-3-carboxylic acid. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]

  • Google Patents. WO2011139930A1 - A method for clinically monitoring niacin and niacin metabolites in serum or plasma.
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  • Semantic Scholar. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

  • PubMed. The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. [Link]

  • SciSpace. Chemical determination of nicotinic acid and nicotinamide. [Link]

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Foundational

mechanism of action of 6-Methyl-2-(methylamino)nicotinic acid

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Methyl-2-(methylamino)nicotinic acid Disclaimer: As of early 2026, specific mechanistic data for 6-Methyl-2-(methylamino)nicotinic acid is not extensiv...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Methyl-2-(methylamino)nicotinic acid

Disclaimer: As of early 2026, specific mechanistic data for 6-Methyl-2-(methylamino)nicotinic acid is not extensively available in peer-reviewed literature. This guide, therefore, presents a putative mechanism of action based on its close structural relationship to nicotinic acid (Niacin, Vitamin B3), a well-characterized compound. The proposed pathways and experimental protocols are designed to serve as a research framework for investigating this specific molecule.

**Executive Summary

6-Methyl-2-(methylamino)nicotinic acid is a synthetic derivative of nicotinic acid. While its precise biological role is uncharacterized, its core structure, a pyridine-3-carboxylic acid, strongly suggests it may share mechanisms with its parent compound. This guide proposes that its primary mechanism of action is likely agonism of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂), a key regulator of lipid metabolism. Secondary potential mechanisms, including modulation of NAD⁺ biosynthesis and direct effects on mitochondrial function, are also explored. We provide a comprehensive suite of experimental protocols to systematically validate these hypotheses, offering a roadmap for researchers in pharmacology and drug development.

**1.0 Introduction and Structural Analysis

Nicotinic acid is a critical vitamin and a therapeutic agent used for decades to manage dyslipidemia.[1][2][3] Its pharmacological effects are mediated through several pathways, the most prominent being the activation of the GPR109A receptor.[2][4] The molecule 6-Methyl-2-(methylamino)nicotinic acid (CAS 155790-12-8) retains the essential pharmacophore of nicotinic acid—the pyridine ring with a carboxyl group at the 3-position. However, it possesses two key substitutions: a methyl group at the 6-position and a methylamino group at the 2-position.

These modifications are predicted to significantly alter the molecule's physicochemical properties, including its lipophilicity, pKa, and steric profile. Consequently, its potency, receptor selectivity, off-target effects, and pharmacokinetic profile may differ substantially from nicotinic acid. The methylamino group, in particular, introduces a potential hydrogen bond donor and may influence receptor binding and orientation.

**2.0 Proposed Primary Mechanism of Action: GPR109A Agonism

The most plausible mechanism of action for 6-Methyl-2-(methylamino)nicotinic acid is agonism at the GPR109A receptor, which is highly expressed in adipocytes and immune cells like macrophages.[4]

The GPR109A Signaling Cascade

Activation of GPR109A by a ligand initiates a well-defined intracellular signaling cascade:

  • Receptor Binding & G-Protein Activation: The compound binds to the GPR109A receptor, inducing a conformational change. This activates the associated heterotrimeric G-protein of the Gi/o family.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC).

  • Reduction in cAMP Levels: Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

  • Downstream Effects in Adipocytes: In fat cells, reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA). This, in turn, reduces the phosphorylation and activity of hormone-sensitive lipase (HSL), the rate-limiting enzyme for the hydrolysis of stored triglycerides.

  • Physiological Outcome: The net effect is the potent inhibition of lipolysis, which reduces the release of free fatty acids (FFAs) into the bloodstream. Lower circulating FFAs decrease the substrate available to the liver for triglyceride and, subsequently, Very Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL) synthesis.[1]

Visualization: GPR109A Signaling Pathway

GPR109A_Pathway cluster_cell Adipocyte Ligand 6-Methyl-2-(methylamino) nicotinic acid Receptor GPR109A (HCA₂) Ligand->Receptor Binds & Activates G_Protein Gi/o Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits G_Protein->AC cAMP cAMP AC->cAMP Converts AC->cAMP  Reduced  Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates cAMP->PKA  Reduced  Activation HSL Hormone-Sensitive Lipase (Active) PKA->HSL Phosphorylates (Activates) PKA->HSL  Reduced  Phosphorylation HSL_inactive HSL (Inactive) Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes HSL->Triglycerides  Inhibition of  Lipolysis FFAs Free Fatty Acids (Released) Triglycerides->FFAs

Caption: Proposed GPR109A signaling pathway in an adipocyte.

**3.0 Potential Secondary Mechanisms of Action

Beyond GPR109A agonism, the compound's structure allows for other potential biological activities analogous to nicotinic acid.

NAD⁺ Precursor Activity

Nicotinic acid is a substrate for the Preiss-Handler pathway, a three-step enzymatic reaction that converts it into nicotinamide adenine dinucleotide (NAD⁺), a vital redox cofactor and signaling molecule. It is conceivable that 6-Methyl-2-(methylamino)nicotinic acid could be recognized by the enzymes of this pathway, potentially influencing cellular NAD⁺ pools. However, the substitutions on the pyridine ring may hinder enzymatic conversion, making this a less likely, but still testable, hypothesis.

Neuroprotection and Mitochondrial Function

Recent studies have shown that nicotinic acid can protect against cytotoxicity in neuronal cell models by preserving mitochondrial function and inhibiting the mitochondrial pathway of apoptosis.[5] It achieves this by stabilizing the mitochondrial membrane potential and modulating the expression of pro- and anti-apoptotic proteins like Bcl-2 and Bax. 6-Methyl-2-(methylamino)nicotinic acid may possess similar neuroprotective properties, which would be of significant interest for neurodegenerative disease research.

**4.0 Experimental Validation Framework

To test the proposed mechanisms, a systematic, multi-step experimental approach is required. The following protocols provide a self-validating workflow, from initial target engagement to cellular functional response.

Visualization: Experimental Workflow

Experimental_Workflow cluster_workflow Validation of Putative Mechanism Start Hypothesis: GPR109A Agonist BindingAssay Protocol 1: Receptor Binding Assay (Determine Affinity, Ki) Start->BindingAssay Step 1: Target Engagement NADAssay Protocol 4: NAD+ Metabolite Profiling (Investigate Secondary MOA) Start->NADAssay Parallel Investigation cAMPAssay Protocol 2: cAMP Functional Assay (Determine Potency, EC50) BindingAssay->cAMPAssay Step 2: Signal Transduction LipolysisAssay Protocol 3: Adipocyte Lipolysis Assay (Confirm Cellular Effect) cAMPAssay->LipolysisAssay Step 3: Physiological Response Conclusion Mechanism Elucidation LipolysisAssay->Conclusion NADAssay->Conclusion

Caption: Logical workflow for experimental validation.

Protocol 1: GPR109A Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 6-Methyl-2-(methylamino)nicotinic acid for the human GPR109A receptor.

Rationale: This assay directly measures the ability of the test compound to displace a known high-affinity radioligand from the receptor, providing a quantitative measure of target engagement.

Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human GPR109A receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein/well).

    • Radioligand: [³H]-Nicotinic Acid (at a concentration near its Kd, typically 1-5 nM).

    • Varying concentrations of the test compound (6-Methyl-2-(methylamino)nicotinic acid) or unlabeled nicotinic acid (for positive control), typically from 10⁻¹⁰ M to 10⁻⁴ M.

    • For non-specific binding (NSB) control wells, add a high concentration (e.g., 10 µM) of unlabeled nicotinic acid.

    • For total binding (B₀) wells, add vehicle only.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester to separate bound from free radioligand. Wash the filters 3-4 times with ice-cold assay buffer.

  • Quantification: Allow filters to dry, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Protocol 2: cAMP Accumulation Functional Assay

Objective: To measure the functional potency (EC₅₀) and efficacy of the compound as a GPR109A agonist.

Rationale: As GPR109A is a Gi-coupled receptor, its activation inhibits adenylyl cyclase. This assay measures the compound's ability to block forskolin-stimulated cAMP production, a direct readout of functional receptor activation.

Methodology:

  • Cell Culture: Plate CHO-K1 cells expressing human GPR109A in a 96-well plate and grow to ~90% confluency.

  • Cell Stimulation:

    • Wash cells with serum-free media.

    • Pre-incubate cells for 15-30 minutes with a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) to prevent cAMP degradation.

    • Add varying concentrations of the test compound or nicotinic acid (positive control) and incubate for 15 minutes.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 10 µM) to all wells except the basal control and incubate for another 15-30 minutes.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

  • cAMP Quantification: Measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF, ELISA, or AlphaScreen.

  • Data Analysis:

    • Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the basal signal as 0%.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP response versus the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (maximum efficacy).

Protocol 3: LC-MS/MS for NAD⁺ Metabolite Analysis

Objective: To determine if 6-Methyl-2-(methylamino)nicotinic acid serves as a precursor for NAD⁺ synthesis.

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity for quantifying small molecule metabolites, allowing for precise measurement of changes in the NAD⁺ metabolome.[6]

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 hepatocytes) and treat with the test compound (e.g., 10 µM), nicotinic acid (positive control), or vehicle for a specified time course (e.g., 4, 8, 24 hours).

  • Metabolite Extraction:

    • Rapidly wash cells with ice-cold phosphate-buffered saline.

    • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.

    • Scrape the cells, collect the extract, and centrifuge at high speed to pellet protein and cell debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto a suitable LC column (e.g., HILIC or C18 reverse-phase).

    • Use a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Develop and optimize MRM transitions for the parent and fragment ions of key metabolites: nicotinic acid, nicotinamide, NAD⁺, NADP⁺, and potentially 6-Methyl-2-(methylamino)nicotinic acid itself.

  • Data Analysis:

    • Quantify the peak area for each metabolite in each sample.

    • Normalize metabolite levels to the total protein content or cell number.

    • Compare the levels of NAD⁺ and related metabolites in treated cells versus vehicle controls to identify any significant changes.

Summary of Expected Data and Interpretation

The data from these experiments can be compiled to build a comprehensive profile of the compound's mechanism of action.

ParameterAssayExpected Outcome for a Potent GPR109A AgonistInterpretation
Binding Affinity (Ki) Radioligand Binding< 1 µMThe compound directly engages the GPR109A receptor with high affinity.
Functional Potency (EC₅₀) cAMP Assay< 10 µMThe compound effectively activates GPR109A signaling.
Efficacy (Emax) cAMP Assay> 80% (relative to Nicotinic Acid)The compound is a full or near-full agonist.
NAD⁺ Levels LC-MS/MSNo significant changeThe compound's primary action is not through the NAD⁺ salvage pathway.

Conclusion

This technical guide outlines a robust, hypothesis-driven approach to elucidating the . Based on its chemical structure, the most probable mechanism is agonism of the GPR109A receptor, leading to the inhibition of adipocyte lipolysis. The provided experimental protocols offer a clear and logical path to test this hypothesis, from confirming direct target binding to measuring the downstream physiological response. By systematically applying these methods, researchers can definitively characterize the molecular pharmacology of this novel compound and determine its potential as a therapeutic agent.

References

  • Methods for the determination of nicotinic acid derivatives in biological products. (1971). Ukr Biokhim Zh. Available at: [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (2014). GOV.UK. Available at: [Link]

  • Nicotinic acid. Wikipedia. Available at: [Link]

  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). SIELC Technologies. Available at: [Link]

  • Bodor, N., & Kaminski, J. J. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). PMC. Available at: [Link]

  • 6-(Methylamino)nicotinamide. PubChem. Available at: [Link]

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  • Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). (2019). PubMed. Available at: [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate. (2012). ResearchGate. Available at: [Link]

  • Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. (2024). PubMed. Available at: [Link]

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Exploratory

The Biological Versatility of 6-Methyl-2-(methylamino)nicotinic Acid Derivatives: A Technical Guide for Drug Discovery

This technical guide provides an in-depth exploration of the biological activities associated with derivatives of 6-Methyl-2-(methylamino)nicotinic acid. While direct research on this specific scaffold is emerging, this...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the biological activities associated with derivatives of 6-Methyl-2-(methylamino)nicotinic acid. While direct research on this specific scaffold is emerging, this document synthesizes findings from structurally related nicotinic acid and nicotinamide analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the anticancer, antimicrobial, and anti-inflammatory potential of this class of compounds, supported by detailed experimental protocols and an analysis of structure-activity relationships.

Introduction to the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a well-established pyridine derivative with a broad spectrum of biological activities.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their therapeutic potential across various disease areas. The versatility of the nicotinic acid scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. This guide focuses on the potential of derivatives based on the 6-Methyl-2-(methylamino)nicotinic acid core, a promising scaffold for the development of novel therapeutic agents.

Anticancer Activity: Targeting Key Signaling Pathways

Nicotinic acid derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their ability to inhibit crucial signaling pathways involved in tumor growth and proliferation.[2]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

One of the most promising anticancer mechanisms for nicotinic acid derivatives is the inhibition of VEGFR-2, a key regulator of angiogenesis.[1][3] The design and synthesis of novel nicotinic acid-based compounds have yielded potent VEGFR-2 inhibitors.[3] For instance, certain derivatives have exhibited promising VEGFR-2 inhibition with IC50 values in the sub-micromolar range.[3]

VEGFR2_Inhibition cluster_0 Cell Membrane VEGFR-2 VEGFR-2 PI3K/Akt/mTOR_Pathway PI3K/Akt/mTOR Pathway VEGFR-2->PI3K/Akt/mTOR_Pathway Activates Ras/Raf/MEK/ERK_Pathway Ras/Raf/MEK/ERK Pathway VEGFR-2->Ras/Raf/MEK/ERK_Pathway Activates Nicotinic_Acid_Derivative 6-Methyl-2-(methylamino)nicotinic Acid Derivative Nicotinic_Acid_Derivative->VEGFR-2 Inhibits VEGF VEGF VEGF->VEGFR-2 Binds Cell_Proliferation Cell Proliferation PI3K/Akt/mTOR_Pathway->Cell_Proliferation Cell_Survival Cell Survival PI3K/Akt/mTOR_Pathway->Cell_Survival Angiogenesis Angiogenesis Ras/Raf/MEK/ERK_Pathway->Angiogenesis

Cytotoxicity in Cancer Cell Lines

Several novel nicotinic acid derivatives have been synthesized and evaluated for their anti-proliferative activities against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT-116).[4] Some of these compounds have demonstrated significant cytotoxic effects, with IC50 values in the low micromolar range.[4]

Compound TypeCancer Cell LineIC50 (µM)Reference
Nicotinamide DerivativeHCT-11619.6 - 34.9[4]
Nicotinamide DerivativeHepG-215.9 - 18.07[4]
1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazideHGC-271.40[5]
1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazideHGC-274.56[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., HepG-2, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (nicotinic acid derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with nicotinic acid derivatives Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of nicotinic acid have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[6][7] This includes activity against drug-resistant strains, making them an interesting class of compounds for the development of new anti-infective agents.[7]

Antibacterial and Antifungal Efficacy

Studies have shown that nicotinic acid hydrazide derivatives possess significant activity against Gram-positive bacteria, and to a lesser extent, against Gram-negative bacteria and fungi of the Candida genus.[6][7]

Compound TypeMicroorganismMIC (mg/mL)Reference
Nicotinohydrazide DerivativeP. aeruginosa0.063[7]
Nicotinohydrazide DerivativeVancomycin-resistant Enterococci0.063[7]
Nicotinamide DerivativeGram-positive bacteria-[8]
Nicotinamide DerivativeGram-negative bacteria-[8]
Nicotinamide DerivativeCandida albicans-[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds (nicotinic acid derivatives)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow Start Start Serial_Dilution Prepare serial dilutions of compounds Start->Serial_Dilution Inoculation Inoculate with microbial suspension Serial_Dilution->Inoculation Incubation Incubate plates Inoculation->Incubation MIC_Reading Determine the lowest concentration with no visible growth Incubation->MIC_Reading End End MIC_Reading->End

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory potential of novel nicotinic acid derivatives.[9] These compounds have been shown to inhibit the production of pro-inflammatory mediators, suggesting their potential use in the treatment of inflammatory diseases.

Inhibition of Inflammatory Cytokines

In vitro studies using LPS-stimulated RAW 264.7 macrophage cells have demonstrated that certain nicotinic acid derivatives can significantly inhibit the production of inflammatory cytokines such as TNF-α and IL-6, as well as the expression of iNOS and COX-2.[9]

Structure-Activity Relationships (SAR)

The biological activity of nicotinic acid derivatives is highly dependent on their chemical structure.[10] Understanding the structure-activity relationship (SAR) is crucial for the design of more potent and selective compounds.

Key structural features that influence the activity of nicotinic acid derivatives include:

  • Substituents on the pyridine ring: The position and nature of substituents on the pyridine ring can significantly impact biological activity.

  • The nature of the side chain: Modifications to the side chain, such as the introduction of different functional groups, can modulate the compound's potency and selectivity.

  • Esterification of the carboxylic acid: In some cases, the esterification of the carboxylic acid group can lead to a complete loss of biological activity, indicating the importance of this group for receptor interaction.[10]

Conclusion and Future Directions

Derivatives of 6-Methyl-2-(methylamino)nicotinic acid represent a promising class of compounds with a wide range of potential therapeutic applications. The existing body of research on related nicotinic acid analogs provides a strong foundation for the further exploration of this specific scaffold. Future research should focus on the synthesis and biological evaluation of a focused library of 6-Methyl-2-(methylamino)nicotinic acid derivatives to elucidate their specific anticancer, antimicrobial, and anti-inflammatory properties. Detailed SAR studies will be instrumental in optimizing the lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [URL: https://pubmed.ncbi.nlm.nih.gov/34908225/]
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  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. [URL: https://pubmed.ncbi.nlm.nih.gov/32484102/]
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  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [URL: https://pubmed.ncbi.nlm.nih.gov/38271823/]
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  • ANTIBACTERIAL AND ANTIFUNGAL… Muhammad et al., FJS FUDMA Journal of Sciences (FJS) Vol. 8 No. 2, April, 2024, pp 235 - 24. [URL: https://fjs.fudutsinma.edu.ng/index.php/fjs/article/view/2013]
  • Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. [URL: https://pubmed.ncbi.nlm.nih.gov/25215688/]
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  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity | Request PDF. [URL: https://www.researchgate.net/publication/381533816_Novel_Derivatives_of_Nicotinic_Acid_Synthesis_Crystal_Structure_Antimicrobial_Activity_and_Cytotoxicity]
  • Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9389812/]
  • Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
  • Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. [URL: https://www.mdpi.com/2079-6382/12/10/1483]
  • The antitumor effects of mitochondria-targeted 6-(nicotinamide) methyl coumarin. [URL: https://www.researchgate.net/publication/372793616_The_antitumor_effects_of_mitochondria-targeted_6-nicotinamide_methyl_coumarin]
  • Structure Activity Relationships - Drug Design Org. [URL: https://www.drugdesign.
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  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/39549683/]
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. [URL: https://www.mdpi.com/1420-3049/28/3/1126]
  • Structure-activity relationships for cytotoxicity of nicotinic acid ester prodrugs for pulmonary delivery. | Request PDF. [URL: https://www.researchgate.net/publication/242502604_Structure-activity_relationships_for_cytotoxicity_of_nicotinic_acid_ester_prodrugs_for_pulmonary_delivery]
  • Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole. [URL: https://www.mdpi.com/1422-0067/21/21/8038]
  • In Vitro and in Vivo Cytotoxicity of 6 amino-5-formyl-methylamino-1,3-dimethyl Uracil, a Uracilic Metabolite of Caffeine. [URL: https://pubmed.ncbi.nlm.nih.gov/7080102/]

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Foundational

The Synthetic Advent of 6-Methyl-2-(methylamino)nicotinic Acid: A Technical Guide for Chemical Researchers

Introduction: The Enduring Legacy of the Nicotinic Acid Scaffold Nicotinic acid, also known as niacin or vitamin B3, is a fundamental building block in biological systems, serving as a precursor to the essential coenzyme...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental building block in biological systems, serving as a precursor to the essential coenzymes NAD and NADP.[1][2] Beyond its physiological role, the pyridine-3-carboxylic acid core of nicotinic acid has proven to be a remarkably versatile scaffold in medicinal chemistry. Its derivatives have been explored for a wide array of therapeutic applications, ranging from lipid-lowering agents to anti-inflammatory and analgesic compounds.[1][3][4] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making the development of novel synthetic routes to substituted nicotinic acids a topic of significant interest to researchers in drug discovery and development.

Strategic Synthesis Plan: A Two-Step Approach

The synthesis of 6-Methyl-2-(methylamino)nicotinic acid can be logically approached through a two-step sequence. The first step involves the creation of a key intermediate, 2-chloro-6-methylnicotinic acid. The chlorine atom at the 2-position serves as an excellent leaving group for the subsequent nucleophilic aromatic substitution (SNAr) reaction. The second step is the introduction of the methylamino group by reacting the chlorinated intermediate with methylamine.

Synthesis_Strategy Start Starting Material: 2-Hydroxy-6-methylnicotinic acid Intermediate Key Intermediate: 2-Chloro-6-methylnicotinic acid Start->Intermediate Chlorination (Step 1) Product Target Molecule: 6-Methyl-2-(methylamino)nicotinic acid Intermediate->Product Nucleophilic Aromatic Substitution (Step 2)

Caption: A high-level overview of the two-step synthetic strategy.

Step 1: Synthesis of 2-Chloro-6-methylnicotinic Acid

The initial and crucial step in this synthetic sequence is the conversion of a readily available starting material, 2-hydroxy-6-methylnicotinic acid, into the key intermediate, 2-chloro-6-methylnicotinic acid. The hydroxyl group at the 2-position of the pyridine ring can be effectively replaced by a chlorine atom using a strong chlorinating agent.

Causality of Experimental Choices:

Phosphorus oxychloride (POCl3) is the reagent of choice for this transformation.[5] It is a powerful dehydrating and chlorinating agent, particularly effective for converting hydroxy-substituted pyridines and pyrimidines into their chloro-analogues. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Heating the reaction mixture is necessary to overcome the activation energy of this process.

Experimental Protocol: Synthesis of 2-Chloro-6-methylnicotinic Acid
  • Reagent Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reaction Setup: To the flask, add 2-hydroxy-6-methylnicotinic acid (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl3) (approximately 5-10 equivalents) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 125°C and maintain this temperature for 2 hours with continuous stirring.[5]

  • Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl3.

  • Isolation: The solid product, 2-chloro-6-methylnicotinic acid, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Recrystallize the crude product from aqueous ethanol to obtain colorless, fine needles of pure 2-chloro-6-methylnicotinic acid.[5]

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Add 2-hydroxy-6-methylnicotinic acid to flask B Add POCl3 A->B C Heat to 125°C for 2 hours B->C D Cool and pour onto crushed ice C->D E Collect precipitate by filtration D->E F Recrystallize from aqueous ethanol E->F

Caption: Workflow for the synthesis of 2-chloro-6-methylnicotinic acid.

Step 2: Nucleophilic Aromatic Substitution with Methylamine

With the key intermediate in hand, the next step is to introduce the methylamino group at the 2-position of the pyridine ring. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the electron-rich methylamine acts as the nucleophile, attacking the electron-deficient pyridine ring and displacing the chloride ion.[6]

Causality of Experimental Choices:

The pyridine ring is inherently electron-deficient, and this effect is enhanced by the presence of the electron-withdrawing carboxylic acid group. This makes the 2-position susceptible to nucleophilic attack. Methylamine is a good nucleophile for this reaction. The reaction often requires elevated temperatures to proceed at a reasonable rate.[7][8] Microwave-assisted heating has been shown to be particularly effective for this type of transformation, significantly reducing reaction times.[8] The use of a base, such as diisopropylethylamine, can be beneficial to neutralize the HCl generated during the reaction.[8]

Experimental Protocol: Synthesis of 6-Methyl-2-(methylamino)nicotinic acid
  • Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2-chloro-6-methylnicotinic acid (1 equivalent) and an aqueous solution of methylamine (e.g., 40% in water, 3-7 equivalents).[8]

  • Solvent and Base: Add water as the solvent and diisopropylethylamine (3 equivalents) as a base.[8]

  • Reaction Conditions: Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to 120-140°C for 1.5 to 2 hours.[8]

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield pure 6-Methyl-2-(methylamino)nicotinic acid.

Step2_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Combine 2-chloro-6-methylnicotinic acid, aqueous methylamine, water, and DIPEA in a microwave vessel B Heat to 120-140°C for 1.5-2 hours A->B C Cool and acidify to precipitate product B->C D Collect solid by filtration C->D E Recrystallize to obtain pure product D->E

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of 6-Methyl-2-(methylamino)nicotinic acid

Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of 6-Methyl-2-(methylamino)nicotinic acid 6-Methyl-2-(methylamino)nicotinic acid is a derivative of nicotinic acid (Vitamin B3), a f...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 6-Methyl-2-(methylamino)nicotinic acid

6-Methyl-2-(methylamino)nicotinic acid is a derivative of nicotinic acid (Vitamin B3), a fundamental molecule in cellular metabolism. Nicotinic acid and its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and lipid-lowering effects[1][2][3]. The structural modifications in 6-Methyl-2-(methylamino)nicotinic acid suggest a potential for novel biological activities, making it a compound of interest for researchers in oncology, immunology, and metabolic diseases.

These application notes provide a comprehensive guide for the in vitro evaluation of 6-Methyl-2-(methylamino)nicotinic acid. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to investigate its cytotoxic, anti-inflammatory, and antioxidant properties, as well as its impact on cellular NAD+ metabolism.

Part 1: Foundational Cellular Assays

A primary step in characterizing a novel compound is to assess its effect on cell viability and proliferation. These assays are crucial for determining a therapeutic window and understanding the compound's general cellular toxicity.

Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Principle: The conversion of MTT to formazan is proportional to the number of living, metabolically active cells. This allows for the quantification of cytotoxicity.

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with 6-Methyl-2-(methylamino)nicotinic acid (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Protocol:

  • Cell Seeding: Seed cells (e.g., HT29 human colon adenocarcinoma cells or RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of 6-Methyl-2-(methylamino)nicotinic acid in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

ParameterRecommended Value
Cell Density1 x 10⁴ cells/well
Compound Concentration Range0.1 µM to 200 µM
Incubation Time24, 48, 72 hours
MTT Concentration0.5 mg/mL
Wavelength570 nm

Part 2: Investigating Anti-Inflammatory Potential

Chronic inflammation is implicated in a wide range of diseases. Nicotinic acid derivatives have shown promise as anti-inflammatory agents[1]. The following assays can elucidate the anti-inflammatory properties of 6-Methyl-2-(methylamino)nicotinic acid.

Nitric Oxide (NO) Production in Macrophages

Nitric oxide is a key signaling molecule in inflammation. Overproduction of NO by macrophages is a hallmark of the inflammatory response. The Griess assay is a common method for measuring nitrite, a stable and nonvolatile breakdown product of NO.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured to determine the nitrite concentration.

Protocol:

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of 6-Methyl-2-(methylamino)nicotinic acid for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Measurement of Inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying these cytokines.

Principle: ELISA utilizes specific antibodies to capture and detect the target cytokine. The signal is typically generated by an enzyme-conjugated antibody that produces a colored product upon substrate addition.

Experimental Workflow:

ELISA_Workflow A Coat plate with capture antibody B Block non-specific binding sites A->B C Add cell culture supernatant B->C D Add detection antibody C->D E Add enzyme-conjugated secondary antibody D->E F Add substrate and stop solution E->F G Measure absorbance F->G H Calculate cytokine concentration G->H

Caption: General workflow for a sandwich ELISA.

Protocol:

  • Sample Collection: Collect cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with 6-Methyl-2-(methylamino)nicotinic acid as described in the NO assay.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate.

  • Data Analysis: Generate a standard curve using the recombinant cytokine standards provided in the kit. Use this curve to determine the concentration of TNF-α and IL-6 in the samples.

Part 3: Evaluation of Antioxidant Activity

Oxidative stress is a key contributor to cellular damage and disease pathogenesis. Assays to determine the antioxidant potential of a compound are therefore of significant interest.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for antioxidant activity.

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Reaction Mixture: In a 96-well plate, add 100 µL of a methanolic solution of DPPH (0.1 mM) to 100 µL of various concentrations of 6-Methyl-2-(methylamino)nicotinic acid. Ascorbic acid can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue color, which can be measured spectrophotometrically.

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Assay Procedure: Add 180 µL of the FRAP reagent to 20 µL of the test compound at various concentrations.

  • Incubation and Measurement: Incubate at 37°C for 4 minutes and measure the absorbance at 593 nm.

  • Quantification: The antioxidant capacity is determined against a standard curve of FeSO₄.

Part 4: Probing the Role in Cellular Metabolism

Nicotinic acid is a precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for sirtuins and PARPs[4].

Cellular NAD+ Level Quantification

Assessing the impact of 6-Methyl-2-(methylamino)nicotinic acid on intracellular NAD+ levels can provide insights into its metabolic effects.

Principle: Commercially available NAD/NADH assay kits utilize a cycling reaction in which NAD+ is reduced to NADH, which in turn reduces a probe to generate a colored or fluorescent product. The intensity of the signal is proportional to the amount of NAD+ in the sample.

Protocol:

  • Cell Lysis: Culture cells (e.g., normal human epidermal keratinocytes) with or without 6-Methyl-2-(methylamino)nicotinic acid for a specified period. Lyse the cells using the extraction buffer provided in the NAD/NADH assay kit.

  • NAD+ Measurement: Follow the manufacturer's protocol to measure the NAD+ levels in the cell lysates. This typically involves adding a reaction mixture and measuring the absorbance or fluorescence over time.

  • Data Normalization: Normalize the NAD+ levels to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Signaling Pathway:

NAD_Pathway cluster_0 Preiss-Handler Pathway NA Nicotinic Acid (or derivative) NAMN Nicotinic Acid Mononucleotide NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NAD Synthetase

Caption: The Preiss-Handler pathway for NAD+ biosynthesis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 6-Methyl-2-(methylamino)nicotinic acid. By systematically evaluating its effects on cell viability, inflammation, oxidative stress, and NAD+ metabolism, researchers can gain valuable insights into its potential therapeutic applications. The modular nature of these assays allows for adaptation to specific cell types and research questions, paving the way for further preclinical development.

References

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

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  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

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Application

Application Notes and Protocols for Nicotinic Acid and its Derivatives in Neuroscience Research

A Note to the Researcher: The following document provides a comprehensive overview of the application of nicotinic acid (also known as niacin or vitamin B3) and its derivatives in neuroscience research. Extensive literat...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The following document provides a comprehensive overview of the application of nicotinic acid (also known as niacin or vitamin B3) and its derivatives in neuroscience research. Extensive literature searches for the specific compound 6-Methyl-2-(methylamino)nicotinic acid (CAS 155790-12-8) did not yield specific information regarding its biological targets, mechanism of action, or established applications in neuroscience.[1] This compound is commercially available for research purposes, suggesting potential utility, but published data on its neuropharmacological profile is currently lacking.

Therefore, this guide focuses on the well-established roles of the parent compound, nicotinic acid, and its derivatives, to provide a foundational understanding and potential framework for investigating novel, structurally related molecules like 6-Methyl-2-(methylamino)nicotinic acid. The protocols and mechanisms described herein are based on the known activities of nicotinic acid and should be adapted and validated for any new analogue.

Introduction to Nicotinic Acid in the Central Nervous System

Nicotinic acid is a vital nutrient and a member of the vitamin B3 family.[2][3] While its primary pharmacological application has been in the management of dyslipidemia, a growing body of evidence highlights its multifaceted roles within the central nervous system (CNS).[4] In the CNS, nicotinic acid and its derivatives are key precursors for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are fundamental to cellular metabolism and energy production.[4] Beyond their bioenergetic functions, these molecules are involved in a range of signaling pathways that regulate neuronal health, inflammation, and survival, making them intriguing targets for neuroscience research.[4]

Key Biological Targets and Mechanisms of Action

The neuroprotective and modulatory effects of nicotinic acid are mediated through several key molecular targets and pathways.

G Protein-Coupled Receptors (GPCRs)

Nicotinic acid is a known agonist for the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[5][6] While highly expressed in adipocytes and immune cells, GPR109A is also present in the brain. Activation of GPR109A has been linked to anti-inflammatory effects, which are increasingly recognized as crucial in the pathophysiology of neurodegenerative diseases.[7]

A related receptor, GPR6, is an orphan GPCR with high constitutive activity that is predominantly expressed in the striatum.[8][9] While there is no direct evidence linking nicotinic acid to GPR6, its localization in brain regions critical for motor control and its implication in Parkinson's disease make it a receptor of interest for novel nicotinic acid derivatives.[8][10] Inverse agonists of GPR6 have shown promise in preclinical models of Parkinson's disease.[8]

Modulation of Neuroinflammation

Nicotinic acid has demonstrated significant anti-inflammatory properties in the CNS.[4] This is thought to be mediated, in part, through the activation of GPR109A on immune cells like microglia, leading to a reduction in the production of pro-inflammatory cytokines.[7] Studies have shown that nicotinic acid administration can mitigate neuroinflammation, a key pathological feature in conditions like Alzheimer's and Parkinson's disease.[7][11]

Signaling Pathway of Nicotinic Acid via GPR109A

Nicotinic Acid Signaling Pathway Figure 1: Simplified Signaling Pathway of Nicotinic Acid via GPR109A NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Inflammation Reduced Inflammation Gi->Inflammation Leads to cAMP cAMP AC->cAMP Conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: Simplified signaling pathway of Nicotinic Acid via the GPR109A receptor.

Potential Applications in Neuroscience Research

The known biological activities of nicotinic acid suggest several promising avenues for its application in neuroscience research, particularly in the study and potential treatment of neurodegenerative disorders.

Parkinson's Disease

Chronic neuroinflammation is a hallmark of Parkinson's disease (PD). The anti-inflammatory properties of nicotinic acid, potentially mediated by GPR109A, make it a compound of interest for mitigating the inflammatory cascade in PD.[7] Furthermore, studies have indicated a potential niacin deficiency in individuals with PD, suggesting a role for supplementation.[7]

Alzheimer's Disease

Neuroinflammation also plays a critical role in the pathogenesis of Alzheimer's disease (AD). The ability of nicotinic acid to suppress the production of inflammatory cytokines could be beneficial in ameliorating AD pathology.[11]

Ischemic Stroke

Preclinical studies have suggested that nicotinic acid may offer neuroprotection in the context of ischemic stroke. Its anti-inflammatory and antioxidant effects could help to reduce the extent of neuronal damage following an ischemic event.[4]

Experimental Protocols

The following are example protocols for investigating the neuroprotective and anti-inflammatory effects of nicotinic acid and its derivatives in common neuroscience research models. Note: These are general guidelines and must be optimized for specific experimental conditions and for the specific compound being tested.

Protocol 1: In Vitro Assessment of Anti-inflammatory Effects in Microglia

Objective: To determine the effect of a nicotinic acid derivative on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cell line

  • DMEM/F-12 medium with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • Nicotinic acid or derivative solution

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture: Culture BV-2 cells in complete medium at 37°C and 5% CO2.

  • Plating: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of the nicotinic acid derivative for 1 hour.

    • Include a vehicle control group.

  • Stimulation: Add LPS (100 ng/mL) to all wells except the negative control and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Cell Viability: Assess cell viability in the remaining cells to ensure that the observed effects are not due to cytotoxicity.

Workflow for In Vitro Anti-inflammatory Screening

In Vitro Workflow Figure 2: Workflow for In Vitro Anti-inflammatory Screening Start Start Culture Culture Microglial Cells Start->Culture Plate Plate Cells Culture->Plate Pretreat Pre-treat with Compound Plate->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze Cytokines (ELISA) Assess Cell Viability Collect->Analyze End End Analyze->End

Caption: A typical workflow for screening the anti-inflammatory effects of compounds in vitro.

Protocol 2: In Vivo Assessment of Neuroprotection in a Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effects of a nicotinic acid derivative in the MPTP mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Nicotinic acid or derivative solution

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Immunohistochemistry reagents for tyrosine hydroxylase (TH) staining

Procedure:

  • Acclimatization: Acclimatize mice to the housing and behavioral testing equipment.

  • Treatment Groups: Divide mice into four groups:

    • Vehicle control

    • MPTP + Vehicle

    • MPTP + Nicotinic acid derivative (low dose)

    • MPTP + Nicotinic acid derivative (high dose)

  • Dosing: Administer the nicotinic acid derivative or vehicle for a pre-determined period (e.g., 7 days) before MPTP administration and continue throughout the study.

  • MPTP Induction: Induce dopaminergic neurodegeneration by administering MPTP according to an established protocol (e.g., 20 mg/kg, i.p., 4 doses at 2-hour intervals).

  • Behavioral Testing: Perform behavioral tests (e.g., rotarod for motor coordination) at selected time points after MPTP administration.

  • Tissue Collection: At the end of the study, euthanize the mice and perfuse with saline followed by paraformaldehyde. Collect brains for histological analysis.

  • Immunohistochemistry: Section the brains and perform immunohistochemistry for TH to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

Quantitative Data Summary

While specific quantitative data for 6-Methyl-2-(methylamino)nicotinic acid is unavailable, the following table summarizes key parameters for nicotinic acid to provide a reference point.

ParameterValueTarget/SystemReference
Receptor Binding
GPR109A (Human)EC50 ~0.1-1 µMRecombinant cells[5]
In Vivo Efficacy
Lipid-lowering dose1-3 g/day (human)Dyslipidemia[2]
Anti-inflammatory doseVaries by modelAnimal models of inflammation[4][7]

Conclusion

Nicotinic acid and its derivatives represent a class of compounds with significant potential in neuroscience research. Their ability to modulate neuroinflammation and interact with key CNS receptors opens up exciting possibilities for the development of novel therapeutics for a range of neurological disorders. While the specific neuropharmacological profile of 6-Methyl-2-(methylamino)nicotinic acid remains to be elucidated, the information and protocols provided in this guide offer a solid foundation for initiating such investigations. Future research should focus on identifying the specific molecular targets of this and other novel nicotinic acid analogues and characterizing their efficacy in relevant in vitro and in vivo models of neurological disease.

References

  • Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. Molecules. 2010 Jan 6;15(1):239-56. Available from: [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. Available from: [Link]

  • Nicotinic acid. Wikipedia. Available from: [Link]

  • Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews. 2007 Jan;27(1):118-32. Available from: [Link]

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  • Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception. MedChemComm. 2017;8(1):152-157. Available from: [Link]

  • Binding Interactions with the Complementary Subunit of Nicotinic Receptors. The Journal of Biological Chemistry. 2013 May 31; 288(22): 15647–15655. Available from: [Link]

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  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. International Journal of Molecular Sciences. 2023 Nov 21;24(23):16597. Available from: [Link]

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  • Structural insights into the high basal activity and inverse agonism of the orphan receptor GPR6 implicated in Parkinson's disease. PubMed. Available from: [Link]

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Method

Application Notes and Protocols for the Quantification of 6-Methyl-2-(methylamino)nicotinic acid

Introduction 6-Methyl-2-(methylamino)nicotinic acid is a substituted pyridine carboxylic acid, a derivative of nicotinic acid (Vitamin B3). Its unique structural modifications—a methyl group at the 6-position and a methy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methyl-2-(methylamino)nicotinic acid is a substituted pyridine carboxylic acid, a derivative of nicotinic acid (Vitamin B3). Its unique structural modifications—a methyl group at the 6-position and a methylamino group at the 2-position—necessitate tailored analytical methods for accurate and precise quantification in various matrices, including pharmaceutical formulations and biological samples. The accurate measurement of this compound is critical for pharmacokinetic studies, quality control in manufacturing, and metabolic research.

This document provides a comprehensive guide to the analytical methodologies for the quantification of 6-Methyl-2-(methylamino)nicotinic acid. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to aid researchers, scientists, and drug development professionals in establishing robust and reliable analytical workflows. The principles and methods described are grounded in established analytical techniques for nicotinic acid and its derivatives, adapted for the specific properties of the target analyte.

Choosing the Right Analytical Technique

The selection of an appropriate analytical method hinges on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. For 6-Methyl-2-(methylamino)nicotinic acid, chromatographic techniques are paramount due to their high resolving power and sensitivity.

Method Selection Rationale

A Start: Define Analytical Needs B High Concentration? (e.g., API, Formulation) A->B C Low Concentration? (e.g., Biological Matrix) A->C G Simple Matrix? (e.g., Purified Substance) B->G Typically F Complex Matrix? (e.g., Plasma, Tissue) C->F Often D HPLC-UV E LC-MS/MS D->E If higher sensitivity or specificity is needed F->E Ideal H High Specificity Required? F->H Yes G->D Sufficient H->E Gold Standard

Caption: Decision tree for selecting an analytical method.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely available technique suitable for quantifying higher concentrations of the analyte, such as in pharmaceutical formulations.[1] Given the aromatic nature of the pyridine ring, 6-Methyl-2-(methylamino)nicotinic acid is expected to have a strong UV absorbance, making this a viable detection method. However, its sensitivity and selectivity can be limited in complex biological matrices.[2]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low concentrations of small molecules in complex biological fluids like plasma or urine.[1][3][4] Its high sensitivity and specificity, derived from the ability to select for both the parent molecule's mass and the mass of a specific fragment, make it the preferred method for pharmacokinetic and metabolic studies.[1]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for routine quality control of 6-Methyl-2-(methylamino)nicotinic acid in bulk drug substances or simple formulations.

Principle

The analyte is separated from other components on a reversed-phase HPLC column based on its polarity. Quantification is achieved by measuring the absorbance of UV light at a specific wavelength.

Experimental Protocol

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point, as these are effective for separating polar compounds like nicotinic acid derivatives.[5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier helps to ensure consistent ionization and good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by scanning a standard solution. For nicotinic acid derivatives, this is typically in the range of 260-270 nm.[5][6]

  • Column Temperature: 30 °C to ensure reproducible retention times.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 6-Methyl-2-(methylamino)nicotinic acid reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the diluent to a concentration that falls within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including an assessment of:

  • Linearity: Analyze calibration standards at a minimum of five concentrations. The correlation coefficient (r²) should be >0.99.[5][7]

  • Accuracy: Perform recovery studies by spiking a known amount of standard into a blank matrix.[5]

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).[5]

  • Specificity: Ensure that excipients or impurities do not interfere with the analyte peak.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is essential for bioanalysis, such as determining the concentration of 6-Methyl-2-(methylamino)nicotinic acid in plasma for pharmacokinetic studies.

Principle

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific parent ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[8]

LC-MS/MS Workflow

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection A Biological Sample (e.g., Plasma) B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Collect Supernatant C->D E Injection into HPLC System D->E F Separation on C18 Column E->F G Ionization (ESI+) F->G H Q1: Parent Ion Selection (MRM) G->H I Q2: Fragmentation (Collision Cell) H->I J Q3: Product Ion Selection (MRM) I->J K Detection & Quantification J->K

Caption: General workflow for LC-MS/MS bioanalysis.

Experimental Protocol

1. Sample Preparation (Protein Precipitation): This is a common and effective method for cleaning up plasma samples.[8][9][10]

  • Pipette 100 µL of plasma sample, standard, or blank into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., an isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system capable of delivering stable gradients at low flow rates.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for fast and efficient separations.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is likely to be effective, as the amine groups on the molecule are readily protonated.[3][9]

  • MRM Transitions: These must be determined by infusing a standard solution of 6-Methyl-2-(methylamino)nicotinic acid into the mass spectrometer.

    • Parent Ion (Q1): This will correspond to the protonated molecule [M+H]⁺.

    • Product Ion (Q3): A stable fragment ion generated by collision-induced dissociation of the parent ion.

3. Method Validation (Bioanalytical): Validation should follow regulatory guidelines (e.g., FDA or EMA), focusing on:

  • Selectivity and Matrix Effects: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences.[9]

  • Linearity: A calibration curve prepared in the same biological matrix is required.

  • Accuracy and Precision: Evaluated at multiple quality control (QC) concentrations (low, mid, high).[3]

  • Recovery: The efficiency of the extraction process.[3]

  • Stability: Assessed under various conditions, including freeze-thaw cycles, bench-top stability, and long-term storage.[9]

Comparative Overview of Methods

The choice between HPLC-UV and LC-MS/MS is primarily dictated by the application. The table below summarizes the key performance characteristics.

ParameterHPLC-UVLC-MS/MSRationale & Causality
Principle UV AbsorbanceMass-to-Charge RatioUV detection is less specific as multiple compounds can absorb at the same wavelength. MS/MS provides two stages of mass filtering for high specificity.
Typical LOQ ~0.1 - 1 µg/mL~0.05 - 10 ng/mLThe inherent noise in UV detectors is higher, and the signal is less specific, limiting sensitivity. Mass spectrometers are highly sensitive detectors.[4][10][11]
Selectivity ModerateVery HighProne to interference from structurally similar compounds or matrix components. MRM is highly selective for the target analyte.
Application Quality Control, FormulationsBioanalysis, Trace AnalysisWell-suited for analyzing relatively clean samples with high analyte concentrations.[1] The required sensitivity and specificity make it essential for complex biological matrices.[1]
Cost & Complexity LowerHigherInstrumentation is more accessible and requires less specialized training. Requires significant capital investment and highly skilled operators.

Conclusion

The quantification of 6-Methyl-2-(methylamino)nicotinic acid can be reliably achieved using either HPLC-UV or LC-MS/MS. For applications requiring high sensitivity and specificity, particularly in complex biological matrices, a validated LC-MS/MS method is the authoritative choice. For routine analysis of bulk materials or pharmaceutical formulations, a well-validated HPLC-UV method offers a practical and cost-effective solution. The protocols and principles outlined in this guide provide a solid foundation for developing and validating robust analytical methods tailored to the specific needs of the researcher.

References

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food.

  • Bevital AS. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.

  • ResearchGate. Bioanalytical method development and validation of niacin and nicotinuric acid in human plasma by LC-MS/MS | Request PDF.

  • IJNRD. DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA.

  • Formosa Publisher. Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics.

  • Semantic Scholar. An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography.

  • PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).

  • ATSDR. ANALYTICAL METHODS.

  • Phenomenex. A Rapid and Sensitive Method for the Analysis of Nicotinamide and Nicotinic Acid from Human Plasma/Serum using a Gemini C18 HPLC Column.

  • UAB. Quantitative analysis of small molecules in biological samples.

  • LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.

  • Pickering Laboratories. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.

  • PubMed. Simultaneous Quantification of Niacin and Its Three Main Metabolites in Human Plasma by LC-MS/MS.

  • BenchChem. Analytical method validation for quantifying Methyl 6-methylnicotinate.

  • PubMed. The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction.

  • NIH. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS).

  • SciSpace. Chemical determination of nicotinic acid and nicotinamide.

  • Creative Proteomics. Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service.

  • ResearchGate. The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction | Request PDF.

Sources

Application

Application Notes &amp; Protocols: Techniques for Radiolabeling 6-Methyl-2-(methylamino)nicotinic Acid

Abstract This document provides a comprehensive technical guide for the radiolabeling of 6-Methyl-2-(methylamino)nicotinic acid, a molecule of interest for researchers in drug development and molecular imaging. We presen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the radiolabeling of 6-Methyl-2-(methylamino)nicotinic acid, a molecule of interest for researchers in drug development and molecular imaging. We present detailed, field-proven protocols for labeling this compound with two key positron-emitting radionuclides: Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]). The methodologies are designed to be robust and adaptable, grounded in established radiochemical principles. This guide explains the causality behind experimental choices, details precursor synthesis strategies, and outlines rigorous quality control procedures to ensure the final radiotracer's integrity for preclinical and clinical research applications.

Introduction and Strategic Considerations

6-Methyl-2-(methylamino)nicotinic acid and its derivatives are scaffolds of interest in medicinal chemistry.[1][2] To understand the in vivo pharmacokinetics, target engagement, and biodistribution of these molecules, radiolabeling for use with Positron Emission Tomography (PET) is an indispensable tool.[3][4] PET provides a non-invasive, quantitative method to study biological processes at the molecular level, making it crucial for drug discovery and development.[3][5]

The choice of radionuclide is a critical first step, dictated by the research question, the required imaging time, and the chemical structure of the target molecule.

  • Carbon-11 (t½ = 20.4 min): Ideal for PET studies of short biological processes. Labeling with ¹¹C creates a true isotopologue of the parent molecule, meaning its chemical and biological properties are identical.[4][6] This avoids any potential alterations in pharmacology that might arise from adding a different element. The short half-life allows for multiple PET scans in the same subject on the same day, which is advantageous for test-retest studies or receptor occupancy measurements.[4] However, it requires an on-site cyclotron and rapid, highly efficient radiosynthesis.[4]

  • Fluorine-18 (t½ = 109.7 min): The longer half-life of ¹⁸F allows for more complex and time-consuming radiosyntheses, transport to off-site imaging centers, and imaging of slower biological processes over several hours.[7] While not an isotopologue, the substitution of hydrogen or a hydroxyl group with fluorine is often well-tolerated pharmacologically, making ¹⁸F the most widely used radionuclide for PET tracer development.[4][8]

This guide will focus on two strategic approaches for labeling 6-Methyl-2-(methylamino)nicotinic acid:

  • [¹¹C]Methylation: A direct and highly efficient method targeting the secondary amine.

  • [¹⁸F]Fluorination: A versatile method targeting the pyridine ring via nucleophilic aromatic substitution.

Protocol 1: [¹¹C]Methylation of the N-Methylamino Group

This is arguably the most direct approach for labeling the target molecule. The strategy involves the synthesis of the des-methyl precursor, followed by N-alkylation using a high-specific-activity ¹¹C-methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate.[9][10]

Rationale and Causality

The secondary amine on the precursor is a strong nucleophile, making it an excellent target for methylation. This reaction is typically fast, high-yielding, and can be readily automated, which are all critical factors when working with the short-lived ¹¹C.[9] [¹¹C]Methyl triflate is often preferred over [¹¹C]methyl iodide due to its higher reactivity, which can lead to shorter reaction times and higher radiochemical yields (RCY).[9]

Experimental Workflow Diagram

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Radiosynthesis cluster_2 Step 3: Purification & QC Precursor Synthesis of 6-Methyl-2-aminonicotinic acid (des-methyl precursor) Reaction [¹¹C]Methylation Reaction Precursor + [¹¹C]CH₃I/OTf Base (e.g., NaOH, K₂CO₃) Solvent (e.g., DMF, Acetone) Precursor->Reaction Add to reaction vessel Cyclotron [¹¹C]CO₂ Production (¹⁴N(p,α)¹¹C reaction) MeI Conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf Cyclotron->MeI MeI->Reaction Trap in vessel HPLC Semi-preparative HPLC (C18 column) Reaction->HPLC Inject crude mixture Formulation Solvent Exchange & Formulation in Saline/EtOH HPLC->Formulation Collect product peak QC Analytical HPLC, GC, pH, Sterility, Endotoxin Formulation->QC Sample for analysis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Radiosynthesis cluster_2 Step 3: Purification & QC Precursor Synthesis of Trimethylammonium Precursor, e.g., 5-((trimethylammonio)trifluoroborate)- 6-methyl-2-(methylamino)nicotinic acid Reaction [¹⁸F]Fluorination Reaction Precursor + K[¹⁸F]F-K₂₂₂ Solvent (DMSO) 120-150 °C, 10-15 min Precursor->Reaction Add to reaction vessel Fluoride_Prep [¹⁸F]Fluoride Trapping (QMA Cartridge) Elution Elution with K₂CO₃/K₂₂₂ Azeotropic Drying Fluoride_Prep->Elution Elution->Reaction Add activated [¹⁸F]F⁻ SPE Initial Cleanup (e.g., tC18 Sep-Pak) Reaction->SPE Dilute and load HPLC Semi-preparative HPLC (C18 or Phenyl column) SPE->HPLC Elute and inject Formulation Solvent Exchange & Formulation in Saline/EtOH HPLC->Formulation Collect product peak QC Analytical HPLC, GC, pH, Sterility, Endotoxin Formulation->QC Sample for analysis

Sources

Method

high-throughput screening assays for 6-Methyl-2-(methylamino)nicotinic acid analogs

An Application Note for Drug Discovery Professionals Topic: High-Throughput Screening Strategies for the Identification of 6-Methyl-2-(methylamino)nicotinic Acid Analog Modulators of the GPR109A Receptor Introduction Nic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Topic: High-Throughput Screening Strategies for the Identification of 6-Methyl-2-(methylamino)nicotinic Acid Analog Modulators of the GPR109A Receptor

Introduction

Nicotinic acid (Niacin, Vitamin B3) is a long-established therapeutic agent used to treat dyslipidemia. Its pharmacological effects, which include lowering triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol, are primarily mediated through the G protein-coupled receptor (GPCR), GPR109A (also known as NIACR1)[1][2][3]. GPR109A is a Gi-coupled receptor, and its activation in adipocytes inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and subsequent reduction in lipolysis[4][5][6]. Beyond its metabolic role, GPR109A activation also exerts significant anti-inflammatory effects in immune cells and the colon, highlighting its potential as a therapeutic target for a range of inflammatory conditions[7][8][9].

The development of analogs of nicotinic acid, such as 6-Methyl-2-(methylamino)nicotinic acid, aims to harness these therapeutic benefits while potentially improving potency, selectivity, and side-effect profiles, like the characteristic niacin-induced skin flushing[6]. Identifying lead compounds from large chemical libraries requires robust, scalable, and reproducible high-throughput screening (HTS) assays[10][][12].

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design, development, and implementation of HTS assays for the discovery and characterization of novel modulators targeting the GPR109A receptor. We present two field-proven, orthogonal assay strategies: a biochemical competitive binding assay using Fluorescence Polarization (FP) and a cell-based functional assay for quantifying downstream cAMP signaling using AlphaLISA technology.

Strategic Considerations: Biochemical vs. Cell-Based Assays

The choice between a biochemical and a cell-based primary screen is a critical decision in any HTS campaign[13][14]. Each approach offers distinct advantages and provides complementary information.

  • Biochemical Assays directly measure the interaction between a compound and the purified target protein. They are often simpler to develop and less prone to artifacts from cellular toxicity. For GPR109A, a competitive binding assay is ideal for identifying compounds that occupy the same binding site as the native ligand.

  • Cell-Based Assays measure the functional consequence of target engagement within a living cell, providing more biologically relevant data[15][16][17]. These assays can distinguish between agonists, antagonists, and allosteric modulators and are essential for validating the physiological activity of identified hits.

A comprehensive screening strategy often employs both. For instance, a biochemical assay can be used for the primary HTS campaign to identify binders, followed by a cell-based functional assay to confirm activity and determine the mode of action (e.g., agonist or antagonist).

HTS Campaign and Hit Identification Workflow

A typical HTS campaign follows a multi-step process to identify and validate promising lead compounds. This workflow ensures that resources are focused on the most promising hits while systematically eliminating false positives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Hit Validation & Characterization Primary Primary HTS (e.g., 10 µM single concentration) - FP Binding or AlphaLISA cAMP Assay Confirm Hit Confirmation - Re-test active compounds - Fresh compound stocks Primary->Confirm Initial 'Hits' Dose Dose-Response Analysis - 8 to 12-point titration - Determine IC50 / EC50 Confirm->Dose Confirmed Hits Ortho Orthogonal & Secondary Assays - Confirm mechanism in a different format - e.g., cAMP assay if primary was FP Dose->Ortho Potent Hits SAR Structure-Activity Relationship (SAR) - Test analog series - Inform medicinal chemistry Ortho->SAR Validated Leads

Caption: High-level workflow for an HTS drug discovery campaign.

Protocol 1: Biochemical Ligand Binding Assay (Fluorescence Polarization)

Principle: Fluorescence Polarization (FP) is a homogeneous assay technology that measures changes in the apparent molecular size of a fluorescently labeled molecule (a tracer) in solution[18][19][20]. A small fluorescent tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to a large protein like GPR109A, the complex tumbles much slower, leading to a high polarization signal. In a competitive binding format, library compounds that bind to GPR109A will displace the fluorescent tracer, causing a decrease in polarization[18][19]. This method is highly amenable to HTS due to its simplicity and lack of wash steps[21].

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition (Low Polarization) A B_receptor GPR109A A->B_receptor + Receptor A_text Fluorescent Tracer (Fast Tumbling) C_receptor GPR109A B_receptor->C_receptor + Competitor B_tracer C_inhibitor Analog C_tracer C_text Displaced Tracer (Fast Tumbling)

Caption: Principle of the competitive Fluorescence Polarization assay.

Materials and Reagents
ReagentDescriptionRecommended Supplier
GPR109A Receptor Purified, solubilized human GPR109A proteinCommercially available or in-house expression/purification
Fluorescent Tracer A known GPR109A ligand (e.g., nicotinic acid derivative) conjugated to a fluorophore (e.g., TAMRA, BODIPY)Custom synthesis or commercial
Assay Buffer e.g., 50 mM HEPES, 100 mM NaCl, 0.01% BSA, 0.05% DDM, pH 7.4Sigma-Aldrich
Assay Plates Low-volume, black, non-binding surface 384-well platesCorning, Greiner
Test Compounds 6-Methyl-2-(methylamino)nicotinic acid analog library dissolved in 100% DMSOIn-house library
Plate Reader Equipped with filters for the chosen fluorophore and polarization opticsBMG LABTECH, PerkinElmer, Molecular Devices
Step-by-Step Protocol
  • Rationale: This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL. All additions should be performed with automated liquid handlers for consistency in an HTS setting[10].

  • Compound Plating:

    • Using an acoustic dispenser (e.g., Echo) or pin tool, transfer 100 nL of test compounds from the library source plates to the assay plates. This results in a 1:200 dilution for a final screening concentration of 10 µM (from a 2 mM stock).

    • For control wells, add 100 nL of 100% DMSO (negative control, high polarization) or a saturating concentration of a known GPR109A binder (positive control, low polarization).

  • Receptor-Tracer Mix Preparation:

    • Scientist's Note: The optimal concentrations of receptor and tracer must be determined empirically during assay development. The goal is to use the lowest receptor concentration that provides a robust signal window (typically >100 mP). The tracer concentration should be at or below its Kd for the receptor.

    • Prepare a 2X working solution of the GPR109A receptor and the fluorescent tracer in assay buffer.

    • For example, if the final desired concentrations are 5 nM receptor and 1 nM tracer, prepare a solution of 10 nM receptor and 2 nM tracer.

  • Reagent Addition:

    • Add 10 µL of assay buffer to all wells containing the plated compounds.

    • Add 10 µL of the 2X Receptor-Tracer mix to all wells. The final volume is now 20 µL.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate at room temperature for 60 minutes, protected from light. The incubation time should be sufficient to allow the binding reaction to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization on a compatible plate reader. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 540 nm, Em: 590 nm for TAMRA).

Data Analysis
  • Calculate Polarization (mP): The instrument software typically calculates this automatically using the formula: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) where I is the intensity and G is the G-factor.

  • Calculate Percent Inhibition: Normalize the data using the high (DMSO) and low (positive control) signal wells: % Inhibition = 100 * (High_Control_mP - Sample_mP) / (High_Control_mP - Low_Control_mP)

  • Determine Assay Quality (Z'-factor): The Z'-factor is a measure of assay robustness and should be calculated for each plate[22][23]. A Z' > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|

Protocol 2: Cell-Based Functional Assay (AlphaLISA cAMP)

Principle: This assay quantifies changes in intracellular cAMP levels following GPR109A activation. Since GPR109A is a Gi-coupled receptor, agonist stimulation will lead to a decrease in cAMP produced by adenylyl cyclase[4][5]. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) cAMP assay is a competitive immunoassay in a no-wash, bead-based format[24][25]. Intracellular cAMP produced by the cells competes with a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to an AlphaLISA Acceptor bead. A Streptavidin-coated Donor bead binds to the biotinylated probe. When an agonist inhibits cAMP production, more biotinylated probe binds to the Acceptor bead, bringing the Donor and Acceptor beads into proximity (≤200 nm). Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which triggers a cascade of energy transfer in the Acceptor bead, resulting in a high light emission signal at 615 nm[25][26]. Therefore, a GPR109A agonist hit will result in an increase in the AlphaLISA signal.

GPR109A_Signaling cluster_0 Cell Membrane cluster_1 G Protein (Gi) Ligand Nicotinic Acid Analog (Agonist) Receptor GPR109A Ligand->Receptor G_alpha αi Receptor->G_alpha Activates AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits G_beta_gamma βγ ATP ATP cAMP cAMP ATP->cAMP AC Signal AlphaLISA Signal (Inversely Proportional) cAMP->Signal Competes in Assay

Caption: GPR109A Gi-coupled signaling pathway leading to cAMP reduction.

Materials and Reagents
ReagentDescriptionRecommended Supplier
Cell Line HEK293 or CHO-K1 cells stably expressing human GPR109AIn-house development or commercial (e.g., DiscoverX)
Cell Culture Medium DMEM/F-12 with 10% FBS, 1% Pen/Strep, and a selection antibiotic (e.g., G418)Thermo Fisher Scientific
Stimulation Buffer HBSS containing 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor)Sigma-Aldrich
Forskolin Adenylyl cyclase activator, used to stimulate baseline cAMP productionSigma-Aldrich
AlphaLISA cAMP Kit Contains Acceptor beads, Donor beads, biotinylated cAMP, and lysis bufferRevvity (PerkinElmer)
Assay Plates White, solid-bottom, 384-well cell culture-treated platesCorning, Greiner
Plate Reader EnVision or similar reader capable of AlphaScreen/AlphaLISA detectionRevvity (PerkinElmer)
Step-by-Step Protocol
  • Scientist's Note: This protocol is for screening agonists. To screen for antagonists, cells would be co-incubated with the test compound and a known EC50 concentration of a GPR109A agonist like nicotinic acid.

  • Cell Plating:

    • Harvest GPR109A-expressing cells and resuspend in culture medium to a density of 250,000 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plates overnight at 37°C, 5% CO2.

  • Compound and Forskolin Addition:

    • The next day, remove the culture medium.

    • Prepare test compounds in Stimulation Buffer. Also prepare a 3 µM Forskolin solution in Stimulation Buffer (this concentration may require optimization).

    • Add 5 µL of test compound solution to the appropriate wells.

    • Immediately add 5 µL of the Forskolin solution to all wells except the negative controls (which receive buffer only). This co-stimulation is critical for Gi-coupled assays to generate a measurable baseline of cAMP that can then be inhibited.

  • Cell Stimulation:

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Important: The following steps involving AlphaLISA beads should be performed under subdued light conditions[24].

    • Prepare the AlphaLISA detection mix according to the kit manufacturer's protocol[26][27]. This typically involves diluting the Acceptor beads and biotinylated cAMP in the provided lysis buffer.

    • Add 10 µL of the detection mix to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Donor Bead Addition and Final Incubation:

    • Prepare the Donor bead solution in the appropriate buffer as per the kit protocol.

    • Add 10 µL of the Donor bead solution to each well.

    • Seal the plate, protect from light, and incubate for an additional 60-120 minutes at room temperature.

  • Detection:

    • Read the plate on an AlphaLISA-compatible reader using standard Alpha settings (680 nm excitation, 615 nm emission)[24].

Data Analysis
  • Data Normalization: Raw AlphaLISA counts are typically normalized to percent activity.

    • 0% Activity Control: Wells with cells + Forskolin + DMSO (maximum cAMP, minimum AlphaLISA signal).

    • 100% Activity Control: Wells with cells + Forskolin + a saturating concentration of a known GPR109A agonist (minimum cAMP, maximum AlphaLISA signal).

    • % Activity = 100 * (Sample_Signal - Min_Signal) / (Max_Signal - Min_Signal)

  • Hit Identification: Hits are identified as compounds that produce a % Activity value above a defined threshold (e.g., >3 standard deviations above the mean of the DMSO control wells)[22][28][29].

  • Dose-Response Curves: For confirmed hits, a serial dilution is tested to generate a dose-response curve, from which the EC50 (concentration for 50% maximal effect) can be calculated using a four-parameter logistic fit.

Conclusion

The identification of novel modulators for the GPR109A receptor holds significant therapeutic promise. The two HTS methodologies detailed in this application note—a biochemical Fluorescence Polarization assay and a cell-based AlphaLISA cAMP assay—provide a robust and complementary framework for a successful drug discovery campaign. The FP assay offers a direct measure of binding affinity, ideal for a primary screen, while the cAMP assay provides essential functional validation in a physiologically relevant context. By employing a systematic workflow that includes rigorous assay validation, quality control, and orthogonal hit confirmation, research teams can confidently identify and advance high-quality lead compounds for 6-Methyl-2-(methylamino)nicotinic acid analogs and other chemical series targeting GPR109A.

References

  • M. A. D. M. Macarron R, et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today.
  • Chen, C., et al. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central.
  • Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central.
  • Wikipedia Contributors. Niacin receptor. Wikipedia. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. PubMed Central.
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  • Li, Y., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy.
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  • Tsvilovskyy, V., & Tsvilovskyy, V. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • Zhang, L., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells.
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  • Niu, Y., et al. (n.d.). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.
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Application

Application Notes and Protocols for the Formulation of 6-Methyl-2-(methylamino)nicotinic acid for Animal Studies

Introduction: Navigating the Formulation of a Novel Nicotinic Acid Derivative 6-Methyl-2-(methylamino)nicotinic acid is a substituted pyridine carboxylic acid, placing it within a class of compounds with significant ther...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Formulation of a Novel Nicotinic Acid Derivative

6-Methyl-2-(methylamino)nicotinic acid is a substituted pyridine carboxylic acid, placing it within a class of compounds with significant therapeutic interest.[1][2][3] As with many novel chemical entities, its successful in vivo evaluation is contingent upon the development of a stable, homogenous, and bioavailable formulation that permits accurate and reproducible dosing in animal models. The inherent physicochemical properties of nicotinic acid derivatives, such as potential low aqueous solubility, present a key challenge in formulation development.[4][5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a scientifically grounded framework for the systematic development and validation of formulations of 6-Methyl-2-(methylamino)nicotinic acid suitable for various routes of administration in preclinical animal studies. By elucidating the causal relationships behind experimental choices and providing detailed, self-validating protocols, this document aims to empower researchers to develop robust dosing solutions tailored to their specific experimental needs.

Physicochemical Profile and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of 6-Methyl-2-(methylamino)nicotinic acid is the foundational step in designing an effective formulation strategy. While specific experimental data for this compound is not widely available, its structure as a substituted nicotinic acid allows for informed predictions and a targeted pre-formulation assessment.

Structural Information:

  • Compound Name: 6-Methyl-2-(methylamino)nicotinic acid

  • CAS Number: 155790-12-8[7]

  • Molecular Formula: C₈H₁₀N₂O₂[7]

  • Molecular Weight: 166.18 g/mol [7]

The presence of both a carboxylic acid and an amino group suggests that the compound is amphoteric and its solubility will be highly dependent on pH.

Critical Pre-formulation Assessment: A Decision-Making Workflow

The initial step in formulation development is a systematic assessment of the compound's solubility and stability. The following workflow provides a structured approach to gathering the necessary data to guide formulation decisions.

preformulation_workflow start Start: Obtain Pure 6-Methyl-2-(methylamino)nicotinic acid solubility Solubility Profiling in Common Vehicles start->solubility stability Solution Stability Assessment solubility->stability Based on initial solubility formulation_strategy Select Formulation Strategy stability->formulation_strategy Informed by solubility and stability data oral_formulation Develop Oral Formulation formulation_strategy->oral_formulation For Oral Route parenteral_formulation Develop Parenteral Formulation formulation_strategy->parenteral_formulation For Parenteral Routes final_qc Final Formulation QC and Documentation oral_formulation->final_qc parenteral_formulation->final_qc

Caption: Pre-formulation workflow for 6-Methyl-2-(methylamino)nicotinic acid.

Experimental Protocol: Solubility Determination

A precise understanding of the solubility of 6-Methyl-2-(methylamino)nicotinic acid in a range of pharmaceutically acceptable vehicles is paramount. This protocol outlines a systematic approach to determine the equilibrium solubility.

Materials:

  • 6-Methyl-2-(methylamino)nicotinic acid

  • Selection of solvents and vehicles (see table below)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Analytical balance

  • HPLC or LC-MS/MS system for quantification (An HPLC method with UV detection would be a suitable starting point for method development, similar to those used for nicotinic acid analysis.[8][9])

Procedure:

  • Vehicle Selection: A range of commonly used vehicles for animal studies should be screened.

  • Sample Preparation: Add an excess amount of 6-Methyl-2-(methylamino)nicotinic acid to a known volume of each vehicle in a microcentrifuge tube.

  • Equilibration: Tightly cap the tubes and place them in a thermostatic shaker set to ambient temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved compound.

  • Supernatant Collection and Dilution: Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of the dissolved compound.[10][11]

Data Presentation: Solubility Profile of 6-Methyl-2-(methylamino)nicotinic acid

VehiclePredicted Solubility CategoryRationale for Inclusion
Deionized WaterLikely LowBaseline for aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4Likely Low to ModeratePhysiologically relevant aqueous buffer.
0.1 N HCl (pH ~1)Potentially HigherThe amino group will be protonated, potentially increasing solubility.
0.1 N NaOH (pH ~13)Potentially HigherThe carboxylic acid group will be deprotonated, forming a salt and likely increasing solubility.[12]
EthanolModerate to HighA common co-solvent. Nicotinic acid has good solubility in ethanol.[13]
Propylene Glycol (PG)Moderate to HighA widely used co-solvent in parenteral and oral formulations.
Polyethylene Glycol 400 (PEG 400)Moderate to HighA non-toxic co-solvent suitable for various administration routes.
Dimethyl Sulfoxide (DMSO)HighA powerful aprotic solvent, often used for initial solubilization. Nicotinic acid is highly soluble in DMSO.[13]
5% Tween® 80 in WaterModerateA non-ionic surfactant used to create micellar solutions and improve wetting.
20% Hydroxypropyl-β-cyclodextrin (HPβCD)Potentially HigherA complexing agent used to enhance the solubility of poorly soluble compounds.

Formulation Strategies and Protocols

Based on the pre-formulation data, an appropriate formulation strategy can be selected. The following sections provide detailed protocols for developing oral and parenteral formulations.

Oral Administration

For oral administration, the goal is to achieve a homogenous solution or a stable, uniform suspension that allows for accurate dosing.

1. Aqueous Solution with pH Adjustment

Given the acidic nature of the compound, creating a salt by adjusting the pH is a primary strategy for aqueous solubilization.[4][12]

Materials:

  • 6-Methyl-2-(methylamino)nicotinic acid

  • Deionized water or a suitable buffer (e.g., citrate or phosphate buffer)

  • 1 N NaOH or 1 N HCl for pH adjustment

  • pH meter

Protocol:

  • Weigh the required amount of 6-Methyl-2-(methylamino)nicotinic acid.

  • Add a portion of the total required volume of water or buffer and stir.

  • Gradually add 1 N NaOH dropwise while monitoring the pH. Continue until the compound is fully dissolved.

  • Once dissolved, adjust the final volume with the vehicle.

  • Measure and record the final pH of the solution.

  • Visually inspect for any precipitation.

Trustworthiness Check: The stability of the pH-adjusted solution should be assessed over the intended period of use. A change in pH or the appearance of precipitate would indicate instability.

2. Co-solvent System

If pH adjustment alone is insufficient or undesirable, a co-solvent system can be employed.

Materials:

  • 6-Methyl-2-(methylamino)nicotinic acid

  • Co-solvents such as PEG 400, Propylene Glycol

  • Water or saline

Protocol:

  • Dissolve the required amount of 6-Methyl-2-(methylamino)nicotinic acid in the chosen co-solvent (e.g., PEG 400). Gentle warming may be used to aid dissolution.

  • Once fully dissolved, slowly add the aqueous component (water or saline) with continuous stirring to the desired final concentration.

  • Observe for any signs of precipitation upon the addition of the aqueous phase.

3. Suspension

If the compound has very low solubility, a suspension may be necessary.

Materials:

  • 6-Methyl-2-(methylamino)nicotinic acid (micronized, if possible, to improve stability and absorption)

  • Suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium)

  • Wetting agent (e.g., 0.1% w/v Tween® 80)

  • Vehicle (e.g., deionized water)

Protocol:

  • Prepare the vehicle by dissolving the suspending and wetting agents in water.

  • Weigh the required amount of 6-Methyl-2-(methylamino)nicotinic acid.

  • In a mortar, create a paste by triturating the compound with a small amount of the vehicle.

  • Gradually add the remaining vehicle while mixing to form a uniform suspension.

  • The suspension must be shaken well before each administration to ensure dose uniformity.

Parenteral Administration (Intravenous, Intraperitoneal, Subcutaneous)

For parenteral routes, the formulation must be sterile, isotonic, and have a pH close to physiological levels to minimize irritation and toxicity.

1. Co-solvent System for Parenteral Use

A common approach for parenteral administration of poorly soluble compounds involves a co-solvent system, often containing DMSO, PEG 400, and a surfactant.

Materials:

  • 6-Methyl-2-(methylamino)nicotinic acid

  • Dimethyl Sulfoxide (DMSO)

  • PEG 400

  • Tween® 80

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

Protocol:

  • Dissolve the required amount of 6-Methyl-2-(methylamino)nicotinic acid in a minimal amount of DMSO.

  • Add PEG 400 to the DMSO solution and mix thoroughly.

  • Add Tween® 80 and mix until a clear solution is obtained.

  • Slowly add sterile saline or D5W to the mixture with continuous stirring to reach the final desired concentration.

Example Parenteral Formulation Vehicle:

ComponentPercentage (v/v)Purpose
DMSO5-10%Primary solubilizing agent.
PEG 40030-40%Co-solvent, increases solubility and reduces precipitation upon dilution.
Tween® 805-10%Surfactant, enhances solubility and stability.
Sterile Salineq.s. to 100%Vehicle, provides isotonicity.

Trustworthiness Check: To ensure the compound does not precipitate upon injection, a small volume of the final formulation can be added to a larger volume of plasma or saline to simulate in vivo dilution.

formulation_decision_tree cluster_parenteral Parenteral Formulation solubility_check Is aqueous solubility > target dose? ph_adjustment Can pH adjustment achieve desired concentration? solubility_check->ph_adjustment No aqueous_solution Use aqueous solution solubility_check->aqueous_solution Yes cosolvent_oral Is a co-solvent system feasible for oral route? ph_adjustment->cosolvent_oral No ph_adjusted_solution Use pH-adjusted solution ph_adjustment->ph_adjusted_solution Yes suspension Prepare an oral suspension cosolvent_oral->suspension No cosolvent_solution_oral Use oral co-solvent solution cosolvent_oral->cosolvent_solution_oral Yes parenteral_check Is parenteral administration required? parenteral_cosolvent Develop parenteral co-solvent system parenteral_check->parenteral_cosolvent Yes

Caption: Decision tree for selecting a formulation strategy.

Stability Assessment of the Final Formulation

Once a lead formulation has been developed, its stability under the intended storage and use conditions must be verified.

Protocol:

  • Prepare a batch of the final formulation.

  • Divide the batch into aliquots and store them under different conditions (e.g., 4°C, room temperature).

  • At specified time points (e.g., 0, 24, 48, 72 hours), analyze an aliquot for:

    • Visual appearance: Check for precipitation, color change, or cloudiness.

    • pH: Measure the pH of aqueous formulations.

    • Concentration: Quantify the concentration of 6-Methyl-2-(methylamino)nicotinic acid using a validated analytical method to assess for degradation. A stability-indicating method is preferred. The degradation of related compounds like methylnicotinate to nicotinic acid has been observed over time in aqueous solutions.[14][15]

Conclusion and Best Practices

The successful formulation of 6-Methyl-2-(methylamino)nicotinic acid for animal studies is a critical step in its preclinical development. Due to the lack of specific solubility and stability data for this compound, a systematic, data-driven approach is essential. The protocols and workflows outlined in this guide provide a robust framework for conducting the necessary pre-formulation assessments and developing suitable oral and parenteral dosing formulations. Researchers should prioritize the simplest formulation that meets the requirements of the study in terms of dose, stability, and tolerability. All formulations should be prepared fresh daily unless stability data supports longer-term storage. Thorough documentation of the formulation composition and preparation methods is crucial for the reproducibility of in vivo studies.

References

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  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 143–155. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • RDiscovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • National Institutes of Health. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • MDPI. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. [Link]

  • National Institutes of Health. (2009). Nicotinic acid: an old drug with a promising future. [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. [Link]

  • ResearchGate. (2014). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • National Institutes of Health. (2020). Establishment of Model Mice to Evaluate Low Niacin Nutritional Status. [Link]

  • LCGC International. (2019). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]

  • Google Patents. (n.d.). A method for clinically monitoring niacin and niacin metabolites in serum or plasma.
  • National Institutes of Health. (1948). The formation of nicotinamide from nicotinic acid by the rat. [Link]

  • PubChem. (n.d.). 6-Methylnicotinic acid. [Link]

  • Semantic Scholar. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

  • MDPI. (2022). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]

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Method

experimental design for testing the efficacy of 6-Methyl-2-(methylamino)nicotinic acid

An Application Guide for the Preclinical Efficacy Evaluation of 6-Methyl-2-(methylamino)nicotinic acid Introduction: A Framework for Discovery 6-Methyl-2-(methylamino)nicotinic acid is a synthetic derivative of nicotinic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Efficacy Evaluation of 6-Methyl-2-(methylamino)nicotinic acid

Introduction: A Framework for Discovery

6-Methyl-2-(methylamino)nicotinic acid is a synthetic derivative of nicotinic acid (Niacin, Vitamin B3). While the parent molecule, nicotinic acid, has a well-documented history as a lipid-modifying agent, the specific pharmacological profile of this derivative remains largely uncharacterized.[1][2] This document provides a comprehensive, multi-tiered experimental framework for researchers, scientists, and drug development professionals to systematically investigate the therapeutic efficacy of this novel compound.

This guide deviates from a rigid template to present a logical, causality-driven pathway for discovery. The core principle is a phased approach, beginning with broad in vitro screening based on the known activities of the nicotinic acid chemical family and progressively narrowing the focus to mechanistic studies and targeted in vivo models. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility, adhering to the principles of Good Laboratory Practices (GLP) where applicable.[3]

Section 1: Foundational Characterization of the Test Article

Before initiating any biological assays, it is imperative to establish the fundamental physicochemical properties of the 6-Methyl-2-(methylamino)nicotinic acid test article. This foundational data is critical for ensuring the accuracy and reproducibility of all subsequent experiments.[4] Inconsistent purity or poor solubility can be significant confounding factors in preclinical testing.[4]

Protocol 1.1: Purity, Identity, and Solubility Assessment

Objective: To confirm the identity and purity of the compound and to determine its solubility in common laboratory solvents.

Methodology:

  • Identity Confirmation:

    • Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight (166.18 g/mol ) and structure.[2]

    • Employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

  • Purity Analysis:

    • Use High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the purity of the compound. The target purity for in vitro screening should be >95%.

  • Solubility Testing:

    • Prepare serial dilutions of the compound in various solvents, starting with Dimethyl Sulfoxide (DMSO), ethanol, and aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) at different pH levels (e.g., 5.0, 7.4, 9.0).

    • Visually inspect for precipitation and use a nephelometer for quantitative assessment.

    • Determine the maximum stock concentration achievable in a biocompatible solvent (typically DMSO).

ParameterMethodTarget SpecificationRationale
Identity LC-MS, NMRMatches theoretical structureConfirms the correct molecule is being tested.
Purity HPLC-UV>95% (ideally >98%)Ensures observed effects are from the compound, not impurities.
Solubility Nephelometry>10 mM in DMSODetermines appropriate solvent and concentration for stock solutions to avoid precipitation in assays.

Section 2: Tier 1 - Broad-Spectrum In Vitro Efficacy Screening

The goal of this tier is to cast a wide net, screening for a range of potential biological activities based on the known pharmacology of nicotinic acid and its derivatives.[5][6][7] A general cytotoxicity assay is included as a mandatory baseline to distinguish true efficacy from cell death.

Diagram 1: Tiered Experimental Workflow

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Deep Dive cluster_2 Tier 3: In Vivo Validation T1_Start Compound Characterization (Purity, Solubility) T1_Assays Broad Assay Panel: - Cytotoxicity (e.g., MTT) - GPR109A Receptor Binding - Anti-inflammatory (e.g., Griess Assay) - nAChR Binding T1_Start->T1_Assays T1_Decision Hit Identification? T1_Assays->T1_Decision T2_Assays Cell-Based Mechanistic Assays: - Dose-Response Curves - Target Engagement (e.g., cAMP) - Downstream Signaling (e.g., Cytokine Profiling) T1_Decision->T2_Assays Yes No_Hit No Activity (Stop/Redesign) T1_Decision->No_Hit No T2_Decision Mechanism Confirmed? T2_Assays->T2_Decision T2_Decision->T1_Assays No (Re-screen) T3_PK Pharmacokinetics (PK) & Toxicology Studies T2_Decision->T3_PK Yes T3_Efficacy Relevant Animal Model of Disease (e.g., Hyperlipidemia, Inflammation) T3_PK->T3_Efficacy T3_End Preclinical Candidate T3_Efficacy->T3_End

Caption: A workflow for progressing from initial screening to in vivo validation.

Protocol 2.1: Baseline Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range at which the compound exhibits cytotoxic effects, establishing a therapeutic window for subsequent assays.

Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a specific line for a targeted assay like RAW 264.7 macrophages) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Prepare a 2x serial dilution of 6-Methyl-2-(methylamino)nicotinic acid in culture medium, typically from 100 µM down to ~10 nM. Add to the cells. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration).

Protocol 2.2: GPR109A Receptor Engagement

Rationale: The primary receptor for nicotinic acid's lipid-lowering effects is the G protein-coupled receptor GPR109A (also known as HCA₂).[8] Activation of this receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Methodology:

  • Assay System: Use a commercially available cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • cAMP Measurement: Employ a competitive immunoassay, such as a LANCE Ultra cAMP kit or a similar HTRF-based assay.

  • Procedure:

    • Seed GPR109A-expressing cells in a 384-well plate.

    • Pre-treat cells with the test compound at various concentrations. Use nicotinic acid as a positive control.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.

  • Analysis: Generate a dose-response curve and calculate the EC50 (half-maximal effective concentration) for the inhibition of cAMP production.

Diagram 2: GPR109A Signaling Pathway

G cluster_cell Adipocyte / Immune Cell Receptor GPR109A (HCA₂ Receptor) G_protein Gi/o (G-protein) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Ligand 6-Methyl-2-(methylamino) nicotinic acid Ligand->Receptor Binds

Caption: Hypothesized GPR109A signaling cascade inhibited by nicotinic acid analogs.

Protocol 2.3: Anti-Inflammatory Potential (Griess Assay)

Rationale: Several nicotinic acid derivatives have demonstrated anti-inflammatory properties.[5] This can be screened by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate.

  • Treatment: Pre-treat the cells with the test compound for 1 hour. Use a known anti-inflammatory agent like dexamethasone or ibuprofen as a positive control.[5]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include unstimulated control wells.

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Perform the Griess assay by adding sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to the supernatant. This reacts with nitrite (a stable breakdown product of NO) to form a colored azo compound.

    • Measure the absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Section 3: Tier 2 - Mechanistic Elucidation

If a "hit" is identified in Tier 1 (e.g., potent cAMP inhibition or significant anti-inflammatory activity with low cytotoxicity), the next step is to confirm the mechanism of action.

Protocol 3.1: Cytokine Profiling for Anti-Inflammatory Hits

Objective: To determine if the observed reduction in NO is accompanied by a decrease in pro-inflammatory cytokine production.

Methodology:

  • Experimental Setup: Use the same experimental design as the Griess Assay (Protocol 2.3).

  • Supernatant Analysis: Collect the cell culture supernatant from LPS-stimulated and compound-treated RAW 264.7 cells.

  • Cytokine Measurement: Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5]

  • Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for the inhibition of each cytokine and compare it to the IC50 for NO inhibition.

Parameter MeasuredAssayExpected Outcome for Positive HitReference Control
Nitric Oxide (NO) Griess AssayDose-dependent reduction in nitrite levelsDexamethasone
TNF-α ELISA / MultiplexDose-dependent reduction in secreted TNF-αDexamethasone
IL-6 ELISA / MultiplexDose-dependent reduction in secreted IL-6Dexamethasone

Section 4: Tier 3 - In Vivo Efficacy Modeling

The final stage of preclinical evaluation involves testing the compound in a relevant animal model.[9] This step is critical for understanding the drug's activity in a complex biological system and must be preceded by preliminary pharmacokinetic (PK) and toxicology studies to establish a safe and effective dosing regimen.[10][11]

Protocol 4.1: Carrageenan-Induced Paw Edema Model (Anti-Inflammatory)

Rationale: This is a classic, acute model of inflammation used to evaluate the efficacy of anti-inflammatory drugs.[5]

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Dosing:

    • Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses determined from preliminary PK/Tox studies.

    • Administer a positive control drug (e.g., Indomethacin).

    • Administer the vehicle to the control group.

  • Inflammation Induction: One hour after drug administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Endpoint Calculation:

  • % Inhibition = [ (Vc - Vt) / Vc ] x 100

    • Where Vc is the average increase in paw volume in the control group.

    • Where Vt is the average increase in paw volume in the treated group.

Conclusion and Forward Path

This structured guide provides a robust framework for the initial efficacy testing of 6-Methyl-2-(methylamino)nicotinic acid. The tiered approach ensures that resources are used efficiently, with a logical progression from broad screening to specific mechanistic and in vivo studies. Positive results from this cascade of experiments would provide the necessary evidence to advance the compound toward more comprehensive preclinical development, including formal GLP toxicology studies and Investigational New Drug (IND) application readiness.[12]

References

  • Desai, N. C., et al. (2025). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Mullaugh, K. (2021). Preparing for Preclinical Testing: A Readiness Checklist. Contract Pharma. [Link]

  • Hussein, M. A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

  • Hughes, J. P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. [Link]

  • Boovanahalli, S. K., et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. PubMed. [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • Al-Muqarrabin, L. M., et al. (2015). Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3'-(substituted Pyridinyl)-Deschloroepibatidine Analogs. PubMed. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • Kopecký, O., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. National Institutes of Health. [Link]

  • Pike, N. B. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. [Link]

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Application

Application Notes and Protocols for Cell Culture Experiments with 6-Methyl-2-(methylamino)nicotinic acid

Authored by a Senior Application Scientist Introduction: Unveiling the Potential of a Novel Nicotinic Acid Analogue 6-Methyl-2-(methylamino)nicotinic acid is a structural analogue of nicotinic acid (niacin or Vitamin B3)...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Nicotinic Acid Analogue

6-Methyl-2-(methylamino)nicotinic acid is a structural analogue of nicotinic acid (niacin or Vitamin B3). While specific biological data for this compound is not extensively documented, its structural similarity to nicotinic acid suggests a potential interaction with nicotinic acid receptors. The primary pharmacological target of nicotinic acid is the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[1][2] GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This receptor is predominantly expressed in adipocytes and various immune cells, including monocytes, macrophages, and neutrophils.[4][5]

The activation of GPR109A triggers a cascade of downstream signaling events that play crucial roles in metabolic regulation and inflammation.[2][6] For instance, in immune cells, GPR109A activation can suppress inflammation by inhibiting pathways such as the NF-κB and Akt/mTOR signaling pathways.[7][8] Furthermore, nicotinic acid is a precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes like sirtuins and PARPs.[9][10] Therefore, compounds that interact with nicotinic acid pathways could have significant therapeutic potential in metabolic and inflammatory diseases.

These application notes provide a comprehensive guide for researchers to investigate the cellular effects of 6-Methyl-2-(methylamino)nicotinic acid. The protocols are designed to test the hypothesis that this compound acts as a GPR109A agonist and to characterize its downstream cellular effects.

Hypothesized Mechanism of Action

The central hypothesis guiding these protocols is that 6-Methyl-2-(methylamino)nicotinic acid functions as an agonist for the GPR109A receptor. The anticipated signaling cascade following receptor activation is depicted below.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Compound 6-Methyl-2-(methylamino)nicotinic acid GPR109A GPR109A Receptor Compound->GPR109A NAD_synthesis NAD+ Synthesis Compound->NAD_synthesis Potential Precursor G_protein Gi/o Protein GPR109A->G_protein Akt_mTOR_pathway Akt/mTOR Pathway GPR109A->Akt_mTOR_pathway Inhibits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_pathway NF-κB Pathway PKA->NFkB_pathway Modulates Inflammation Inflammatory Response NFkB_pathway->Inflammation Akt_mTOR_pathway->Inflammation Cellular_Metabolism Cellular Metabolism NAD_synthesis->Cellular_Metabolism experimental_workflow cluster_prep Phase 1: Preparation & Optimization cluster_mechanistic Phase 2: Mechanistic Assays cluster_analysis Phase 3: Data Analysis & Interpretation A Protocol 1: Prepare Compound Stock Solution C Protocol 3: Determine Non-Toxic Concentration Range (MTT/CCK-8 Assay) A->C B Protocol 2: Cell Line Culture & Maintenance B->C D Protocol 4: Assess GPR109A Activation (cAMP Assay) C->D F Protocol 6: Measure Cellular NAD+ Levels C->F E Protocol 5: Analyze Downstream Signaling (Western Blot for p-NF-κB, p-Akt) D->E G Data Analysis & Interpretation E->G F->G

Caption: Experimental Workflow.

PART 1: Compound Preparation and Handling
Protocol 1: Preparation of 6-Methyl-2-(methylamino)nicotinic acid Stock Solution

Accurate preparation of the stock solution is critical for reproducible results.

Materials:

  • 6-Methyl-2-(methylamino)nicotinic acid powder (CAS 155790-12-8) [11][12]* Dimethyl sulfoxide (DMSO), cell culture grade

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Solubility Testing: Due to the limited public data on the solubility of this specific compound, it is recommended to first perform a small-scale solubility test. Based on the properties of nicotinic acid, it is expected to be soluble in aqueous base and DMSO. [13] * Test solubility in DMSO at a high concentration (e.g., 10-50 mM).

    • Test solubility in 1 M NaOH.

  • Preparation of a 10 mM Stock Solution in DMSO (Recommended): a. Tare a sterile microcentrifuge tube on an analytical balance. b. Carefully weigh out a precise amount of 6-Methyl-2-(methylamino)nicotinic acid powder (Molecular Weight: 166.18 g/mol ). [11] c. Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.6618 mg of the compound in 1 mL of DMSO. d. Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution. e. Visually inspect the solution to ensure there are no precipitates.

  • Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

PART 2: Cell Culture and Viability Assays
Protocol 2: Cell Line Selection and Culture

The choice of cell line is crucial and should be based on the expression of the target receptor, GPR109A.

Recommended Cell Lines:

  • HEK293 cells stably expressing human GPR109A: Ideal for initial screening and mechanistic studies due to the specific expression of the target receptor.

  • THP-1 cells (human monocytic cell line): These cells endogenously express GPR109A and can be differentiated into macrophage-like cells, providing a more physiologically relevant model for studying inflammatory responses. [3]* Primary human peripheral blood mononuclear cells (PBMCs): Provide the most physiologically relevant system but come with higher variability.

Standard Cell Culture Conditions:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Use the appropriate culture medium as recommended by the cell line supplier (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Subculture cells regularly to maintain them in the exponential growth phase.

Protocol 3: Determination of Optimal Working Concentration using a Cytotoxicity Assay (MTT or CCK-8)

Before conducting functional assays, it is essential to determine the concentration range of the compound that does not induce cytotoxicity.

Materials:

  • Selected cell line

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO or other appropriate solvent for the formazan crystals (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: a. Prepare serial dilutions of the 6-Methyl-2-(methylamino)nicotinic acid stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 200 µM). b. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin). c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for 24-48 hours.

  • Viability Assessment (using CCK-8 as an example): a. Add 10 µL of CCK-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). b. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve. c. Determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This concentration range will be used for subsequent functional assays.

Table 1: Example 96-Well Plate Layout for Cytotoxicity Assay

Well123456789101112
A BlankBlankBlankC1C1C1C5C5C5PosPosPos
B VCVCVCC2C2C2C6C6C6PosPosPos
C VCVCVCC3C3C3C7C7C7PosPosPos
D VCVCVCC4C4C4C8C8C8PosPosPos
E BlankBlankBlankC1C1C1C5C5C5PosPosPos
F VCVCVCC2C2C2C6C6C6PosPosPos
G VCVCVCC3C3C3C7C7C7PosPosPos
H VCVCVCC4C4C4C8C8C8PosPosPos

Key: Blank = Medium only; VC = Vehicle Control; C1-C8 = Compound Concentrations; Pos = Positive Control

PART 3: Mechanistic Assays
Protocol 4: Assessment of GPR109A Activation - cAMP Assay

A decrease in intracellular cAMP levels upon treatment is a hallmark of Gi-coupled receptor activation.

Materials:

  • HEK293-GPR109A cells or other suitable cell line

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., ELISA-based or FRET-based)

  • White, opaque 96-well plates (for luminescence-based assays)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment: a. Wash the cells with serum-free medium. b. Pre-treat the cells with various non-toxic concentrations of 6-Methyl-2-(methylamino)nicotinic acid for 15-30 minutes. Include a vehicle control and a positive control (e.g., nicotinic acid).

  • Stimulation: a. Stimulate the cells with a known concentration of forskolin (e.g., 10 µM) in the presence of the compound for 15-20 minutes. Forskolin will increase cAMP levels, and an active GPR109A agonist will counteract this effect.

  • cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: a. Normalize the cAMP levels to the forskolin-only treated cells. b. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the compound concentration. c. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the forskolin-induced cAMP production.

Protocol 5: Analysis of Downstream Signaling Pathways - Western Blotting for p-NF-κB and p-Akt

This protocol assesses the effect of the compound on key inflammatory signaling pathways.

Materials:

  • THP-1 cells or other immune cells

  • LPS (Lipopolysaccharide) to induce an inflammatory response

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: a. Seed cells and allow them to grow. For THP-1 cells, differentiation into macrophages using PMA (phorbol 12-myristate 13-acetate) may be necessary. b. Pre-treat the cells with the desired concentration of 6-Methyl-2-(methylamino)nicotinic acid for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to activate the NF-κB and Akt pathways.

  • Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells with RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the levels of phosphorylated proteins to their respective total protein levels. c. Compare the levels of phosphorylated proteins in the compound-treated groups to the LPS-only treated group.

Protocol 6: Measurement of Cellular NAD+ Levels

This protocol determines if the compound can serve as a precursor for NAD+ synthesis.

Materials:

  • Selected cell line

  • NAD/NADH assay kit (colorimetric or fluorometric)

  • 96-well plates

Procedure:

  • Cell Treatment: a. Seed cells in a 96-well plate and allow them to grow. b. Treat the cells with various concentrations of 6-Methyl-2-(methylamino)nicotinic acid for 24 hours. Include a vehicle control and a positive control (nicotinic acid).

  • NAD/NADH Extraction: a. Extract NAD and NADH from the cells according to the assay kit manufacturer's instructions. This typically involves differential lysis to separate the oxidized and reduced forms.

  • Measurement: a. Perform the enzymatic cycling reaction as described in the kit protocol. b. Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: a. Calculate the concentrations of NAD+ and NADH using a standard curve. b. Determine the NAD+/NADH ratio. c. Compare the total NAD levels and the NAD+/NADH ratio in the compound-treated cells to the vehicle control.

Data Interpretation and Troubleshooting
  • Cytotoxicity: If significant cytotoxicity is observed at low concentrations, consider shorter incubation times or a different cell line. Ensure the DMSO concentration is below 0.1%.

  • cAMP Assay: A lack of inhibition of forskolin-stimulated cAMP could indicate that the compound is not a GPR109A agonist, or the cell line does not express a functional receptor. Confirm receptor expression using qPCR or Western blotting.

  • Western Blotting: High background can be reduced by optimizing blocking conditions and antibody concentrations. Inconsistent loading can be addressed by careful protein quantification and normalization to a housekeeping protein like β-actin.

  • NAD+ Assay: Changes in NAD+ levels can be influenced by the metabolic state of the cells. Ensure consistent cell culture conditions and seeding densities.

References
  • ResearchGate. (n.d.). Nicotinic acetylcholine receptor (nAChR) signaling pathways.
  • Cancer Research. (n.d.). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. AACR Journals.
  • NCBI Bookshelf. (2018). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection.
  • ResearchGate. (n.d.). Principal signaling pathways downstream of nicotinic and muscarinic acetylcholine receptors in the tumor microenvironment.
  • PubMed Central. (n.d.).
  • Directive Publications. (2024).
  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor.
  • NCBI Bookshelf. (n.d.). Nicotinic Receptors - Basic Neurochemistry.
  • PubMed. (n.d.).
  • IOVS. (n.d.).
  • PubMed Central. (2024).
  • Wikipedia. (n.d.). Nicotinic acid.
  • Sigma-Aldrich. (n.d.). Nicotinic acid BioReagent, cell culture mammalian, cell culture insect, cell culture plant, = 98 59-67-6.
  • MDPI. (n.d.). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A.
  • CDH Fine Chemical. (n.d.). Technical Information - Nicotinic Acid Cell Culture Tested Product Code:TC1157.
  • PubMed. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a.
  • Santa Cruz Biotechnology. (n.d.). 6-methyl-2-(methylamino)nicotinic acid | CAS 155790-12-8.
  • BLD Pharm. (n.d.). 155790-12-8|6-Methyl-2-(methylamino)nicotinic acid.
  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action.
  • bioRxiv. (2025). Nicotinamide reverses the Warburg effect in Chinese hamster ovary cell culture.
  • PubMed Central. (2022).
  • HiMedia Labor
  • ChemicalBook. (n.d.). 6-methyl-2-(methylamino)nicotinic acid | 155790-12-8.
  • Oregon State University. (2018). Niacin | Linus Pauling Institute.
  • ChemScene. (n.d.). 6-Methyl-2-(prop-2-yn-1-ylamino)nicotinic acid.
  • PubMed Central. (n.d.). Activation of the receptor (Gpr109a)
  • PubMed Central. (n.d.). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme.
  • PubMed. (2024).
  • ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects.
  • PubMed. (2007). Elevation of cellular NAD levels by nicotinic acid and involvement of nicotinic acid phosphoribosyltransferase in human cells.
  • PubMed Central. (n.d.). The chemistry of the vitamin B3 metabolome.
  • PubMed Central. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond.
  • PubChem. (n.d.). 6-Methylnicotinic acid | C7H7NO2 | CID 137860.
  • PubMed. (2008). Mechanism of action of niacin.
  • PubMed Central. (2008).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Methyl-2-(methylamino)nicotinic acid

Welcome to the technical support center for the synthesis of 6-methyl-2-(methylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methyl-2-(methylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the synthetic yield of this important nicotinic acid derivative. By understanding the underlying chemical principles and potential pitfalls, you can enhance the efficiency and reproducibility of your synthesis.

Overview of the Synthetic Pathway

The synthesis of 6-methyl-2-(methylamino)nicotinic acid typically involves a multi-step process. A common and effective route begins with the commercially available 2-chloro-6-methylnicotinic acid. This starting material undergoes a nucleophilic aromatic substitution (SNAr) reaction with methylamine, followed by hydrolysis of an intermediate ester or nitrile if present. The electron-deficient nature of the pyridine ring, activated by the chlorine atom, facilitates the displacement by the amine nucleophile.[1][2]

However, optimizing the yield requires careful control of reaction conditions to minimize side reactions and ensure complete conversion. This guide will address common challenges encountered during this synthesis in a question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems that may arise during the synthesis of 6-methyl-2-(methylamino)nicotinic acid, providing diagnostic questions and actionable solutions.

Issue 1: Low Overall Yield

Q: My final yield of 6-methyl-2-(methylamino)nicotinic acid is consistently below expectations. What are the likely causes and how can I improve it?

A: Low yields can be attributed to several factors, including incomplete reactions, the formation of byproducts, or losses during purification. A systematic approach is necessary to pinpoint the issue.[3]

Diagnostic Steps & Solutions:

  • Monitor Reaction Progress: It is crucial to track the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] This will help determine if the reaction has gone to completion. If the starting material is still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.[3]

  • Evaluate Reagent Quality: Ensure the purity of your starting materials, particularly the 2-chloro-6-methylnicotinic acid and methylamine. Impurities in the starting materials can lead to unwanted side reactions.

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are often effective for SNAr reactions.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. Experiment with a range of temperatures to find the optimal balance.

    • Base: The presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, can be crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Minimize Purification Losses: Significant material loss can occur during workup and recrystallization.[3] To minimize these losses, carefully select the recrystallization solvent and use the minimum amount necessary to dissolve the product. Washing the final product with a cold, non-polar solvent can help remove impurities without dissolving a significant amount of the desired compound.

Issue 2: Formation of Impurities

Q: I am observing significant byproduct formation in my reaction mixture. What are the common impurities and how can I prevent them?

A: The formation of byproducts is a primary cause of reduced yields and can complicate purification.

Common Impurities and Prevention Strategies:

  • Dimerization or Polymerization: Under certain conditions, especially at high temperatures, the starting materials or product can undergo self-condensation or polymerization. To mitigate this, maintain a controlled reaction temperature and consider using a slightly higher dilution.

  • Hydrolysis of Chloro-Substituent: In the presence of water and under certain pH conditions, the 2-chloro group can be hydrolyzed to a 2-hydroxy group, forming 6-methyl-2-hydroxynicotinic acid. To prevent this, ensure that anhydrous solvents and reagents are used whenever possible.[4]

  • Over-amination: While less common with a primary amine like methylamine, the product could potentially react further. Using a slight excess of the 2-chloro-6-methylnicotinic acid can help to consume all of the methylamine and prevent further reactions.

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis:

G cluster_start Start: Low Yield cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_outcome Outcome Start Low Yield of 6-Methyl-2-(methylamino)nicotinic acid IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? Start->SideReactions PurificationLoss Purification Losses? Start->PurificationLoss OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) IncompleteReaction->OptimizeConditions Yes CharacterizeByproducts Characterize Byproducts (NMR, MS) SideReactions->CharacterizeByproducts Yes RefinePurification Refine Purification Method (Recrystallization, Chromatography) PurificationLoss->RefinePurification Yes ImprovedYield Improved Yield OptimizeConditions->ImprovedYield CharacterizeByproducts->OptimizeConditions RefinePurification->ImprovedYield

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the key amination step?

The core reaction is a nucleophilic aromatic substitution (SNAr).[4] The electron-withdrawing nitrogen atom in the pyridine ring, along with the carboxylic acid group, makes the carbon atom attached to the chlorine susceptible to nucleophilic attack by methylamine.[4][5] The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex, which then eliminates the chloride ion to form the product.[1]

Q2: Can I use a different aminating agent instead of methylamine?

Yes, other primary and secondary amines can be used in this reaction. However, the reactivity of the amine will influence the optimal reaction conditions. For less nucleophilic amines, more forcing conditions (higher temperature, stronger base) may be required. For bulkier amines, steric hindrance could slow down the reaction. Palladium-catalyzed methods like the Buchwald-Hartwig amination can also be employed for coupling a wider range of amines to the pyridine core.[6][7]

Q3: How can I effectively purify the final product?

Recrystallization is a common and effective method for purifying 6-methyl-2-(methylamino)nicotinic acid. The choice of solvent is critical. A solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature is ideal. Common choices include ethanol, water, or a mixture of the two. If significant colored impurities are present, treating the hot solution with activated carbon can be beneficial.[8] For crude products that are difficult to purify by recrystallization alone, column chromatography on silica gel may be necessary.

Q4: Are there alternative synthetic routes to this compound?

Yes, alternative routes exist. One approach involves the synthesis of 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine, followed by N-methylation.[9] Another strategy could involve building the substituted pyridine ring from acyclic precursors.[6] The choice of synthetic route often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-2-(methylamino)nicotinic acid

Materials:

  • 2-Chloro-6-methylnicotinic acid

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Activated carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methylnicotinic acid (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous DMF.

  • Addition of Methylamine: Slowly add methylamine (2-3 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Acidification: Acidify the aqueous solution to pH 3-4 with concentrated HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture. If necessary, decolorize the hot solution with a small amount of activated carbon before filtering.

  • Drying: Dry the purified crystals under vacuum to obtain 6-methyl-2-(methylamino)nicotinic acid.

Data Presentation
ParameterRecommended Condition
Solvent Anhydrous DMF
Base K₂CO₃
Temperature 80-100 °C
Reaction Time 4-8 hours
pH for Precipitation 3-4
Recrystallization Solvent Ethanol/Water

The following diagram outlines the general experimental workflow:

G cluster_workflow Experimental Workflow A 1. Reaction Setup (Reactants, Solvent, Base) B 2. Amination Reaction (Heat & Stir) A->B C 3. Workup (Quench with Water) B->C D 4. Acidification (Precipitation) C->D E 5. Isolation (Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Final Product (Drying & Characterization) F->G

Caption: General experimental workflow.

References

  • Benchchem. Technical Support Center: Synthesis of Substituted Nicotinic Acids. Benchchem.
  • StackExchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange.
  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • ElectronicsAndBooks. Structure-reactivity relationships in the chemical of prodrug esters of nicotinic acid hydrolysis. ElectronicsAndBooks.
  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem.
  • YouTube.
  • Google Patents. Purification of nicotinic acid - US3037987A.
  • Taylor & Francis Online.
  • Google Patents. Method for producing 2-amino-6-methylnicotinic acid - EP3162796A1.
  • Benchchem.
  • Morressier.
  • National Institutes of Health. Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • Wikipedia. Nicotinic acid. Wikipedia.
  • Google Patents. The manufacturing method of 2- amino -6- methylnicotinic acids - CN106458908B.
  • Taylor & Francis Online.
  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?.
  • Google Patents. Purification of nicotinamide - US2496114A.
  • Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers.
  • Wikipedia.
  • Organic Syntheses. nicotinic acid. Organic Syntheses.

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Optimization

overcoming solubility issues of 6-Methyl-2-(methylamino)nicotinic acid in aqueous solutions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 6-Methyl-2-(methylamino)nicotinic acid (CAS 155790-12-8). This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 6-Methyl-2-(methylamino)nicotinic acid (CAS 155790-12-8). This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome the common challenge of this compound's limited aqueous solubility. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure successful and reproducible experiments.

Understanding the Solubility Challenge: An Amphoteric Molecule

The primary hurdle in handling 6-Methyl-2-(methylamino)nicotinic acid stems from its molecular structure. It is an amphoteric compound, meaning it possesses both acidic and basic functional groups:

  • An Acidic Group: The carboxylic acid (-COOH) on the pyridine ring.

  • Basic Groups: The methylamino group (-NHCH₃) and the pyridine ring nitrogen.

This dual nature dictates that its net charge—and therefore its interaction with aqueous solvents—is highly dependent on the solution's pH. At a specific pH, known as the isoelectric point (pI), the positive and negative charges on the molecule will balance, resulting in a neutral zwitterion. In this state, the strong intermolecular electrostatic attractions and hydrogen bonding between the zwitterions favor crystal lattice formation over solvation, leading to minimal aqueous solubility.

The key to solubilization is to shift the pH away from the isoelectric point, ensuring the molecule carries a net positive or negative charge, which enhances its interaction with polar water molecules.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides direct answers and protocols to address the most common solubility issues encountered in the lab.

Q1: My 6-Methyl-2-(methylamino)nicotinic acid powder is not dissolving in my neutral buffer (e.g., PBS pH 7.4) or water. Why is this happening?

This is the most frequently encountered issue and is expected behavior for this compound. At or near neutral pH, the molecule likely exists as a zwitterion with a net charge of zero. This form has very low solubility due to the reasons described above. You are likely operating at or near the compound's isoelectric point (pI). Do not assume the compound is insoluble or impure. Instead, a pH adjustment is required.

Q2: What is the most effective first step to solubilize this compound?

The most direct and effective method is pH adjustment . By making the solution sufficiently acidic or basic, you can ionize the molecule to create a highly soluble salt form. This is the recommended first-line approach for preparing stock solutions. Most acidic and basic drugs are made soluble by converting them into salt forms, which is a common and effective method.[1]

Mechanism of pH-Dependent Solubility

The ionization state of the compound changes with pH, directly impacting its solubility.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pI) (e.g., pH ~3-6) cluster_high_ph High pH (e.g., pH > 8) low_ph Cationic Form (Net Positive Charge) High Solubility pi Zwitterionic Form (Net Zero Charge) LOWEST SOLUBILITY low_ph->pi Add Base pi->low_ph Add Acid high_ph Anionic Form (Net Negative Charge) High Solubility pi->high_ph Add Base high_ph->pi Add Acid

Caption: pH-dependent ionization and solubility of an amphoteric molecule.

Q3: Can you provide a detailed protocol for preparing a stock solution using pH adjustment?

Certainly. Below are step-by-step protocols for preparing a concentrated stock solution, such as 10 mM.

Experimental Protocol 1: Solubilization via pH Adjustment

Objective: To prepare a 10 mM aqueous stock solution of 6-Methyl-2-(methylamino)nicotinic acid (MW: 166.18 g/mol ).[2]

Materials:

  • 6-Methyl-2-(methylamino)nicotinic acid powder

  • High-purity water (e.g., Milli-Q)

  • 0.1 M NaOH solution

  • 0.1 M HCl solution

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Method A: Basic Solubilization (Creating an Anionic Salt)

  • Weigh Compound: Weigh out 1.66 mg of the compound for every 1 mL of final volume desired. For example, for a 10 mL final volume, weigh 16.6 mg.

  • Add Solvent: Add approximately 80% of the final desired volume of water to the flask containing the powder. (e.g., 8 mL for a 10 mL final solution).

  • Stir Suspension: Begin stirring the suspension. The compound will not dissolve at this point.

  • Adjust pH: While stirring, add 0.1 M NaOH dropwise. Monitor the pH continuously. As you add the base, the carboxylic acid group will deprotonate, and the powder will begin to dissolve. Continue adding base until all the solid has dissolved completely. The pH will likely be >8.

  • Final Volume: Once the solution is clear, add water to reach the final desired volume (e.g., 10 mL).

  • Store: Store the stock solution as recommended (e.g., at -20°C). Note the final pH of the stock solution.

Method B: Acidic Solubilization (Creating a Cationic Salt)

  • Weigh Compound: Weigh out 1.66 mg of the compound per 1 mL of final volume.

  • Add Solvent: Add ~80% of the final volume of water.

  • Stir Suspension: Begin stirring the suspension.

  • Adjust pH: While stirring, add 0.1 M HCl dropwise. The basic amino and pyridine groups will become protonated, and the compound will dissolve. Continue adding acid until a clear solution is achieved. The pH will likely be <2.

  • Final Volume: Add water to the final desired volume.

  • Store: Store appropriately and note the final pH.

Critical Consideration: When you dilute this acidic or basic stock solution into a neutral buffer for your experiment, ensure the final concentration of the compound is low enough that the pH of the buffer is not significantly altered. If precipitation occurs upon dilution, a different solubilization strategy may be needed.

Q4: What if extreme pH is incompatible with my downstream experiment (e.g., live-cell assays)?

If pH adjustment is not an option, the next strategies to consider are the use of co-solvents or advanced solubilizers.

Q5: How should I use co-solvents like DMSO? What are the best practices?

Co-solvents work by reducing the polarity of the aqueous medium, which can help solubilize nonpolar compounds.[3] They are a common and effective alternative to pH adjustment.

Experimental Protocol 2: Co-Solvent Screening
  • Select Co-solvents: Choose a small panel of biocompatible co-solvents. See the table below for common choices.

  • Prepare High-Concentration Stock: Attempt to dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) at a very high concentration (e.g., 50-100 mM). Gentle warming (37°C) or vortexing may assist dissolution.

  • Serial Dilution: Once dissolved, you can make serial dilutions of this stock into your aqueous experimental buffer.

  • Observe for Precipitation: After dilution, visually inspect for any cloudiness or precipitate. It is crucial to determine the highest concentration that remains soluble in your final assay buffer.

  • Control Experiment: Always run a vehicle control in your experiment containing the same final concentration of the co-solvent to account for any effects of the solvent itself.

Table 1: Common Co-solvents for In Vitro Research
Co-SolventTypical Starting ConcentrationKey Considerations
DMSO 100% for stock, <0.5% finalGold standard for initial screening. Can be cytotoxic at higher concentrations. May affect cell differentiation.
Ethanol 100% for stock, <1% finalGood for many organic molecules. Can be cytotoxic and cause protein precipitation at higher concentrations.
Propylene Glycol (PG) Up to 50% in waterLess toxic than ethanol. Often used in pharmaceutical formulations.[4]
PEG 400 Up to 50% in waterLow toxicity, commonly used in preclinical and clinical formulations.
Q6: I've seen cyclodextrins mentioned for solubility enhancement. Is this a viable option?

Yes, this is a more advanced but powerful technique. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][6] They can encapsulate poorly soluble guest molecules, like 6-Methyl-2-(methylamino)nicotinic acid, forming an "inclusion complex" that has significantly improved apparent water solubility.[][8][9]

This method is particularly useful for:

  • In vivo studies where organic solvents or extreme pH are not viable.

  • Formulations requiring high concentrations of the compound in a near-neutral aqueous solution.

Commonly used cyclodextrins in pharmaceuticals include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD). Preparing these formulations typically involves mixing the drug and cyclodextrin in water and allowing time for complexation, sometimes with gentle heating or sonication.

Summary of Best Practices
  • Always Assume pH-Dependence: Do not conclude the compound is insoluble without first attempting pH adjustment. This is the most common cause of dissolution failure.

  • Start with pH Adjustment: For preparing concentrated stock solutions, creating a soluble salt form by adding acid or base is the most efficient method.

  • Use Co-solvents Judiciously: If pH is not an option, use the lowest effective concentration of a co-solvent like DMSO. Always include a vehicle control in your experiments.

  • Verify Solubility in Final Medium: The solubility of your compound in a concentrated stock solution does not guarantee its solubility upon dilution into your final assay buffer. Always confirm the absence of precipitation in the final experimental conditions.

  • Consider Compound Stability: At extreme pH or in certain organic solvents, your compound may degrade over time. If stability is a concern, it should be assessed under your specific storage and experimental conditions.

We trust this guide will empower you to handle 6-Methyl-2-(methylamino)nicotinic acid effectively. For further assistance, please do not hesitate to contact our technical support team.

References
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1147. [Link]

  • Ghuge, A. S., & Shirode, A. R. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics, 1-8. [Link]

  • In-Pharma Technologist. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Jadhav, P., et al. (2021). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Sciences and Research, 12(10), 5224-5232. [Link]

  • Li, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2337-2359. [Link]

  • Semantic Scholar. (n.d.). [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Lateral. (2025). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical development and technology, 14(2), 185-192. [Link]

  • Shete, A. S., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Iranian journal of pharmaceutical research, 11(3), 783-793. [Link]

  • Bhalani, D. V., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(3), 1-8. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Ribeiro, A. C., et al. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 43(12), 1836-1842. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]

  • Lee, H. Y., et al. (2022). pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. Pharmaceutics, 14(12), 2736. [Link]

  • PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Niacin. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 6-Methyl-2-(methylamino)nicotinic acid Experiments

Welcome to the technical support center for 6-Methyl-2-(methylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-2-(methylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we synthesize our extensive field experience with established scientific principles to help you navigate the potential challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is 6-Methyl-2-(methylamino)nicotinic acid and what are its primary applications?

6-Methyl-2-(methylamino)nicotinic acid (CAS No. 155790-12-8) is a substituted pyridinecarboxylic acid derivative.[1] Due to its structural similarity to nicotinic acid (Vitamin B3), it is of interest in various areas of chemical and biological research. It is primarily used as a research chemical and as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals. For instance, the related compound 6-Methylnicotinic acid is an intermediate in the synthesis of the drug etoricoxib.[2]

Q2: What are the basic chemical properties of 6-Methyl-2-(methylamino)nicotinic acid?

Understanding the fundamental properties of this compound is crucial for its proper handling and use in experiments.

PropertyValueSource
CAS Number 155790-12-8[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance Typically a solidInferred from related compounds
Storage 2-8°C, sealed in a dry environment[3]

Q3: What are the recommended storage and handling procedures for this compound?

To ensure the integrity of your experimental results, proper storage and handling are paramount. 6-Methyl-2-(methylamino)nicotinic acid should be stored at 2-8°C in a tightly sealed container, protected from moisture.[3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric components. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.

Synthesis and Purification Troubleshooting Guide

The synthesis of substituted nicotinic acids can present several challenges. Below are common issues and their resolutions, based on established chemical principles for similar compounds.

Generalized Synthesis Workflow

A plausible synthetic route to 6-Methyl-2-(methylamino)nicotinic acid can be conceptualized based on known pyridine chemistry. A common approach involves the modification of a pre-existing substituted pyridine ring.

Synthesis_Workflow A Starting Material (e.g., 2-chloro-6-methylnicotinic acid) B Amination with Methylamine A->B Reaction C Crude Product B->C Work-up D Purification (e.g., Recrystallization, Chromatography) C->D Purification E Pure 6-Methyl-2-(methylamino)nicotinic acid D->E Isolation

Caption: Generalized synthesis workflow for 6-Methyl-2-(methylamino)nicotinic acid.

Q4: My synthesis reaction is showing low yield. What are the potential causes and how can I improve it?

Low yields in the synthesis of nicotinic acid derivatives are a frequent issue. Several factors can contribute to this problem:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to side reactions.

  • Side Reactions: The formation of byproducts is a common cause of reduced yields. For instance, in reactions involving nitrile hydrolysis, the formation of amides can be a competing pathway.

    • Troubleshooting: Optimize reaction conditions to favor the desired product. This may involve adjusting the pH, using anhydrous solvents to prevent hydrolysis, or employing a more selective catalyst.

  • Purification Losses: Significant amounts of the product can be lost during purification steps like recrystallization.

    • Troubleshooting: Carefully select the recrystallization solvent to ensure high recovery. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Minimize the number of purification steps where possible.

Q5: I am observing unexpected byproducts in my reaction mixture. How can I identify and minimize them?

The pyridine ring's electronics can lead to various side reactions.

  • Identification: Utilize analytical techniques such as Mass Spectrometry (MS) to determine the molecular weights of the byproducts and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.

  • Minimization:

    • Over-oxidation/reduction: If your synthesis involves oxidation or reduction steps, the reaction may proceed past the desired functional group. Use milder and more selective reagents to gain better control.

    • Ring Substitution at undesired positions: The pyridine nitrogen deactivates the ring towards electrophilic substitution. Careful selection of directing groups and reaction conditions is crucial for achieving the desired substitution pattern.

Q6: What is the best way to purify the final compound?

Purification is critical to obtaining a high-purity product.

  • Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is key. For nicotinic acid derivatives, alcohols or aqueous-organic mixtures are often suitable.

  • Column Chromatography: For complex mixtures or when high purity is essential, silica gel column chromatography can be employed. A gradient of polar and non-polar solvents will help in separating the desired compound from impurities.

  • Acid-Base Extraction: The carboxylic acid and the pyridine nitrogen give the molecule acidic and basic properties. This can be exploited for purification through pH-controlled extractions. Dissolving the crude product in a basic aqueous solution and washing with an organic solvent can remove non-acidic impurities. Subsequently, acidifying the aqueous layer will precipitate the purified product.

Analytical Characterization Guide

Accurate characterization is essential to confirm the identity and purity of your compound.

Expected Analytical Profile
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, the methyl group on the ring, the N-methyl group, and the amine proton. The carboxylic acid proton may be a broad singlet.
¹³C NMR Resonances for the carboxyl carbon, the aromatic carbons of the pyridine ring, and the two methyl carbons.
LC-MS A parent ion peak corresponding to the molecular weight of the compound (166.18 g/mol ). In positive ion mode, an [M+H]⁺ peak at m/z 167.19 would be expected.
HPLC A single, sharp peak under optimized conditions, indicating purity.

Q7: My NMR spectrum looks different from what I expected. What could be the issue?

Discrepancies in NMR spectra can arise from several sources:

  • Impurity Presence: The presence of residual solvents or reaction byproducts can introduce extra peaks. Compare your spectrum with that of the starting materials and known byproducts.

  • Incorrect Solvent: The chemical shifts of protons are solvent-dependent. Ensure you are using the same solvent as any reference spectra.

  • pH Effects: The protonation state of the pyridine nitrogen and the carboxylate group can significantly affect the chemical shifts of nearby protons. This is particularly relevant in protic solvents like D₂O or methanol-d₄.

Q8: I am having trouble getting a sharp peak in my HPLC analysis. What should I do?

Peak tailing or broadening in HPLC is a common problem with nitrogen-containing compounds.

HPLC_Troubleshooting cluster_0 Mobile Phase Issues cluster_1 Column Issues cluster_2 System Issues A Poor Peak Shape (Tailing, Broadening) B Check Mobile Phase A->B C Check Column A->C D Check System A->D B1 Incorrect pH B->B1 B2 Inappropriate Buffer Concentration B->B2 B3 Wrong Organic Modifier B->B3 C1 Column Contamination C->C1 C2 Column Degradation C->C2 C3 Void Formation C->C3 D1 Leaks D->D1 D2 Extra-column Volume D->D2

Caption: Troubleshooting flowchart for poor HPLC peak shape.

  • Secondary Interactions: The basic nitrogen atoms in the molecule can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.

    • Troubleshooting:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) will protonate the silanol groups, reducing these interactions.

      • Add an Amine Modifier: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active sites on the stationary phase.

      • Use a Modern Column: Employing a column with end-capping or one based on a more inert stationary phase can significantly improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak broadening and fronting.

    • Troubleshooting: Reduce the concentration of your sample or the injection volume.

Guide for Biological Experiments

When using 6-Methyl-2-(methylamino)nicotinic acid in biological systems, new challenges can emerge.

Q9: I am having difficulty dissolving the compound in my aqueous biological buffer. What can I do?

Solubility is a common hurdle for organic compounds in aqueous media.

  • pH Adjustment: The solubility of this amphoteric compound is likely pH-dependent. In acidic conditions, the pyridine nitrogen will be protonated, and in basic conditions, the carboxylic acid will be deprotonated. Both protonated and deprotonated forms are likely more water-soluble than the neutral form. Experiment with adjusting the pH of your buffer to see if solubility improves.

  • Co-solvents: If pH adjustment is not sufficient or not compatible with your experiment, consider using a small amount of a biocompatible co-solvent.

    • DMSO: Dimethyl sulfoxide is a powerful solvent for many organic compounds and is often used in cell-based assays. However, be mindful of its potential biological effects at higher concentrations.

    • Ethanol: For some applications, ethanol can be a suitable co-solvent.

  • Sonication: Gentle sonication can help to break up solid particles and facilitate dissolution.

  • Warming: Cautiously warming the solution may increase solubility, but be aware of the potential for degradation at higher temperatures.

Q10: I am concerned about the stability of the compound in my experimental conditions. How can I assess this?

The stability of your compound throughout your experiment is critical for reliable data.

  • Preliminary Stability Study: Before conducting your main experiment, perform a pilot study to assess the stability of 6-Methyl-2-(methylamino)nicotinic acid under your specific conditions (e.g., in cell culture media at 37°C).

    • Method: Prepare a solution of the compound in your experimental buffer or medium. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC.

    • Analysis: Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.

  • Potential Degradation Pathways:

    • Hydrolysis: The amide linkage could potentially be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

    • Oxidation: While generally stable, the pyridine ring can be susceptible to oxidation under certain conditions. Avoid strong oxidizing agents in your experimental setup.

Q11: I am not observing the expected biological activity. What could be the problem?

A lack of biological effect can be multifactorial.

  • Compound Integrity: Verify the identity and purity of your compound using the analytical methods described above.

  • Solubility and Bioavailability: Ensure that the compound is fully dissolved in your assay medium. Precipitated compound will not be biologically active.

  • Cellular Uptake: Consider if the compound is able to cross the cell membrane to reach its intracellular target.

  • Mechanism of Action: Re-evaluate the hypothesized mechanism of action. It's possible the compound does not interact with the intended target in your specific experimental system.

References

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Google Patents. (2017). Method for producing 2-amino-6-methylnicotinic acid.
  • ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]

  • Crawford Scientific. A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]

  • Ross, B. M., & Ross, S. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Google Patents. (1961).
  • IP.com. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • Google Patents. (2022). Synthetic method of 6-methyl nicotine.
  • MDPI. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

  • PubChem. 6-Methylnicotinic acid. [Link]

  • Ross, B. M., & Ross, S. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. [Link]

  • Google Patents. (1984).
  • Pan, M. L., Luo, Y. H., & Mao, S. L. (2011). 6-Methylnicotinic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 9), o2345. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(15-16), 1211-1218. [Link]

  • ResearchGate. (2017). Positive product ion mass spectra of INH (A) and 6-methyl nicotinic acid (B). [Link]

  • ResearchGate. (2020). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • ResearchGate. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. [Link]

  • ResearchGate. (2015). Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent halofantrine. [Link]

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Optimization

Technical Support Center: Optimizing the Dosage of 6-Methyl-2-(methylamino)nicotinic acid in Preclinical Models

Introduction Welcome to the technical support center for the preclinical development of 6-Methyl-2-(methylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the preclinical development of 6-Methyl-2-(methylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on establishing an optimal and safe dosage regimen for this novel compound in preclinical models. As a nicotinic acid analog, 6-Methyl-2-(methylamino)nicotinic acid holds potential for various therapeutic applications, but like any new chemical entity, its successful translation from bench to clinic hinges on a meticulously planned and executed preclinical program.

This document will serve as a comprehensive resource, structured in a question-and-answer format to directly address the challenges and queries you may encounter during your in vivo experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for 6-Methyl-2-(methylamino)nicotinic acid, and how does it inform preclinical study design?

A1: 6-Methyl-2-(methylamino)nicotinic acid is a derivative of nicotinic acid (niacin). Nicotinic acid is known to exert its pharmacological effects, particularly its lipid-lowering properties, through various mechanisms.[1][2][3] A primary mechanism is the activation of the G protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and immune cells. This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequently decreasing the mobilization of free fatty acids from adipose tissue.[4] The reduced flux of free fatty acids to the liver results in decreased triglyceride synthesis and secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[3] Additionally, nicotinic acid can increase high-density lipoprotein (HDL) cholesterol levels by reducing the catabolism of apolipoprotein A-I.[3]

The structural modifications in 6-Methyl-2-(methylamino)nicotinic acid—the addition of a methyl group at the 6-position and a methylamino group at the 2-position—may alter its potency, selectivity, and pharmacokinetic profile compared to the parent nicotinic acid molecule. These substitutions could influence its binding affinity for GPR109A or other potential targets.

Implications for Preclinical Study Design:

  • Target Engagement: Your preclinical plan should include assays to confirm target engagement. If GPR109A is the hypothesized target, in vitro receptor binding and activation assays are essential. In vivo, you can measure downstream pharmacodynamic (PD) biomarkers, such as plasma free fatty acid levels, shortly after administration.

  • Efficacy Models: The choice of animal models should align with the intended therapeutic indication. For lipid-lowering effects, rodent models of dyslipidemia (e.g., high-fat diet-fed mice or rats, or genetically modified models like ApoE-/- mice) are appropriate.

  • Off-Target Effects: Be mindful of potential off-target effects. The flushing response (cutaneous vasodilation) is a well-known side effect of nicotinic acid mediated by prostaglandin release.[1] Early observations for flushing-like symptoms (e.g., reddening of the ears in rodents) are crucial.

Q2: I have no prior in vivo data for 6-Methyl-2-(methylamino)nicotinic acid. How do I determine a starting dose for my first animal study?

A2: Establishing a safe starting dose for a novel compound is a critical first step. Since no published in vivo data exists for 6-Methyl-2-(methylamino)nicotinic acid, a systematic approach is required. This typically begins with in vitro cytotoxicity data and progresses to a dose-range finding (DRF) study in animals.

Recommended Approach:

  • In Vitro Cytotoxicity: Determine the IC50 (half-maximal inhibitory concentration) in relevant cell lines to get a preliminary idea of the compound's potency. However, it's important to note that there is no direct formula to convert an in vitro IC50 to an in vivo dose due to complex pharmacokinetic (PK) and pharmacodynamic (PD) factors.

  • Literature Review of Analogs: Research the in vivo doses of structurally similar nicotinic acid derivatives. This can provide a very rough starting point.

  • Dose-Range Finding (DRF) Study: This is the most crucial step. A DRF study aims to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[5]

A well-designed DRF study should include:

  • Animal Model: Typically, start with a rodent species like mice or rats.

  • Group Sizes: Use small groups of animals (e.g., 3-5 per group).

  • Dose Levels: A wide range of doses should be tested. A logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) is a common starting point.

  • Route of Administration: The route should align with the intended clinical route (e.g., oral gavage for an intended oral drug).

  • Monitoring: Closely monitor the animals for clinical signs of toxicity, changes in body weight, food and water intake, and any behavioral changes for a defined period (e.g., 7-14 days).

  • Endpoints: At the end of the study, conduct a gross necropsy and collect blood for clinical chemistry and hematology to assess organ toxicity.

Based on the results of the DRF study, you can select dose levels for subsequent efficacy and toxicology studies that are well-tolerated. The FDA provides guidance on estimating the maximum safe starting dose for first-in-human trials based on the No Observed Adverse Effect Level (NOAEL) determined in preclinical toxicology studies.[6][7]

Q3: What are the essential pharmacokinetic (PK) parameters I need to evaluate for 6-Methyl-2-(methylamino)nicotinic acid?

A3: Understanding the PK profile of your compound is fundamental to designing an effective dosing regimen. The key parameters to assess are:

  • Absorption: How well is the compound absorbed after administration? This is determined by measuring the time to reach maximum plasma concentration (Tmax) and the maximum plasma concentration (Cmax). For orally administered drugs, bioavailability (F) is a critical parameter, which compares the plasma exposure after oral administration to that after intravenous (IV) administration.

  • Distribution: Where does the compound go in the body? The volume of distribution (Vd) provides an indication of the extent of distribution into tissues. For some indications, it's crucial to determine if the compound crosses the blood-brain barrier.

  • Metabolism: How is the compound broken down by the body? Identify the major metabolites. Nicotinic acid is metabolized to nicotinamide and nicotinuric acid, among other metabolites.[8] Understanding the metabolism of 6-Methyl-2-(methylamino)nicotinic acid is essential, as metabolites could be active or toxic. In vitro studies using liver microsomes can provide initial insights.

  • Excretion: How is the compound eliminated from the body? Determine the elimination half-life (t1/2) and the primary route of excretion (e.g., urine, feces).

A typical PK study involves administering the compound to a cohort of animals (usually rats or mice) and collecting blood samples at multiple time points. The concentration of the parent compound and its major metabolites in the plasma is then quantified using a validated bioanalytical method, such as LC-MS/MS.[9][10][11][12]

Troubleshooting Guides

Problem: High variability in plasma concentrations of 6-Methyl-2-(methylamino)nicotinic acid in my PK study.
Potential Cause Troubleshooting Steps
Formulation Issues Ensure the compound is fully solubilized and stable in the vehicle. Prepare fresh formulations for each experiment. Check for precipitation of the compound in the dosing solution.[8]
Inaccurate Dosing Verify the accuracy of your dosing technique (e.g., oral gavage, intravenous injection). Ensure consistent dosing volumes based on the most recent body weights.
Biological Variability Nicotinic acid itself has been reported to have high interindividual variability in its pharmacokinetics.[13] Ensure that the animals are of the same age, sex, and strain, and are housed under identical conditions. Fasting animals before oral dosing can sometimes reduce variability in absorption.
Analytical Method Variability Re-validate your bioanalytical method for precision, accuracy, and stability. Ensure consistent sample handling and processing.
Problem: I am not observing the expected efficacy in my animal model, even at doses approaching the MTD.
Potential Cause Troubleshooting Steps
Poor Pharmacokinetics Review your PK data. The compound may have low bioavailability, rapid metabolism, or poor distribution to the target tissue. Consider alternative routes of administration or formulation strategies to improve exposure.
Lack of Target Engagement The compound may not be reaching the target protein at sufficient concentrations to elicit a biological response. Measure target engagement in vivo using PD biomarkers.
Inappropriate Animal Model The chosen animal model may not be relevant to the human disease or the mechanism of action of your compound. Research alternative models or confirm the expression and function of the target in your current model.
Dosing Regimen The dosing frequency may be insufficient to maintain therapeutic concentrations. Use your PK data (especially the half-life) to design a more appropriate dosing schedule (e.g., twice daily instead of once daily).

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups: 5 dose groups (e.g., 1, 10, 50, 100, 200 mg/kg) and 1 vehicle control group (n=3 mice per group).

  • Formulation: Prepare a stock solution of 6-Methyl-2-(methylamino)nicotinic acid in a suitable vehicle (e.g., 0.5% methylcellulose in water). Ensure the compound is fully dissolved.

  • Administration: Administer a single dose via oral gavage.

  • Monitoring:

    • Record clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture) twice daily for 14 days.

    • Measure body weight daily.

    • Monitor food and water consumption daily.

  • Endpoint (Day 14):

    • Euthanize animals.

    • Collect blood via cardiac puncture for hematology and clinical chemistry analysis.

    • Perform a gross necropsy of all major organs.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Rats
  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulas, 250-300g.

  • Groups: 1 group (n=4-5 rats).

  • Formulation and Administration: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 6-Methyl-2-(methylamino)nicotinic acid in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2.

Visualizations

Diagram 1: General Workflow for Preclinical Dosage Optimization

G cluster_0 In Vitro & In Silico Assessment cluster_1 In Vivo Studies cluster_2 Decision Making a In Vitro Cytotoxicity b Metabolic Stability (Microsomes) a->b c Receptor Binding/Activation b->c d Dose-Range Finding (DRF) Study (Determine MTD) c->d Inform Starting Dose Range e Pharmacokinetic (PK) Study (Single Dose) d->e f Efficacy Studies (Multiple Doses) e->f h Select Doses for Efficacy Studies e->h Inform Dosing Regimen g GLP Toxicology Studies f->g i Establish Therapeutic Window f->i g->i j First-in-Human Dose Projection i->j

Caption: Workflow for preclinical dosage optimization.

Diagram 2: Decision Tree for Troubleshooting Poor Efficacy

G start Poor Efficacy Observed pk_check Review PK Data start->pk_check exposure Is Exposure (AUC) Sufficient? pk_check->exposure pd_check Assess Target Engagement (PD Biomarkers) exposure->pd_check Yes formulation Optimize Formulation/Route exposure->formulation No target_engaged Is Target Engaged? pd_check->target_engaged model_check Re-evaluate Animal Model target_engaged->model_check Yes dose_regimen Adjust Dosing Regimen target_engaged->dose_regimen No new_model Consider Alternative Model model_check->new_model formulation->pk_check dose_regimen->pk_check stop Re-evaluate Compound new_model->stop

Caption: Troubleshooting poor in vivo efficacy.

References

  • O'Donnell, P. M., et al. (2014). Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models. Neoplasia, 16(1), 1-12. [Link]

  • Zgrajka, W., et al. (2012). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 66, 297-306. [Link]

  • Phenomenex. (2020). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). [Link]

  • Midttun, Ø., et al. (2009). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Chromatography B, 877(22), 2033-2038. [Link]

  • Abdel-Mottaleb, M. M. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Archiv der Pharmazie, 354(10), e2100148. [Link]

  • Li, Y., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Journal of Analytical Methods in Chemistry, 2014, 854965. [Link]

  • Venkata, M., et al. (2014). Preclinical Studies of the Potent and Selective Nicotinic α4β2 Receptor Ligand VMY-2-95. ACS Chemical Neuroscience, 5(9), 838-847. [Link]

  • NutritionFacts.org. (2025). Risks and Benefits of Nicotinic Acid (NA), a NAD+ Booster. [Link]

  • Sznitowska, M., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. AAPS PharmSciTech, 21(1), 25. [Link]

  • Hotz, W. (1983). Nicotinic acid and its derivatives: a short survey. Advances in Lipid Research, 20, 195-217. [Link]

  • Hassan, G. S., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. [Link]

  • Carlson, L. A. (1983). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Pharmacology & Therapeutics, 21(3), 347-358. [Link]

  • Reigner, B. G., & Blesch, K. S. (2013). Estimating the “First in human” dose – a revisit with particular emphasis on oncology drugs. AAPS Open, 1(1), 1. [Link]

  • ResearchGate. (2022). Effects of formulation design on niacin therapeutics: Mechanism of action, metabolism, and drug delivery. [Link]

  • Dr.Oracle. (2025). What major studies showed no benefit with niacin (Nicotinic acid) therapy?. [Link]

  • Bitner, R. S., et al. (2009). Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. Journal of Pharmacology and Experimental Therapeutics, 329(1), 331-344. [Link]

  • Horsman, M. R., et al. (1990). Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. British Journal of Cancer, 62(3), 385-390. [Link]

  • Olesen, U. H., et al. (2010). A preclinical study on the rescue of normal tissue by nicotinic acid in high-dose treatment with APO866, a specific nicotinamide phosphoribosyltransferase inhibitor. Molecular Cancer Therapeutics, 9(6), 1609-1617. [Link]

  • Supko, J. G., & Malspeis, L. (1993). Preclinical pharmacology of the antitumor agent O-6-methylguanine in CDF1 mice. Cancer Research, 53(12), 2821-2827. [Link]

  • U.S. Food and Drug Administration. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • Shibata, K., et al. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of Nutritional Science and Vitaminology, 60(2), 86-93. [Link]

  • Płaziński, W., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(11), 3195. [Link]

  • Liu, Y., et al. (2019). Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats. Frontiers in Pharmacology, 10, 53. [Link]

  • Wilson, J. T., & Landa, V. (1995). The pharmacokinetics of nicotinamide in humans and rodents. Diabetes, 44(2), 152-155. [Link]

  • Petrack, B., et al. (1966). Metabolism of nicotinic acid and related compounds in man and rat. The Journal of Biological Chemistry, 241(16), 3701-3707. [Link]

  • Linus Pauling Institute. (2018). Niacin. [Link]

  • Ijichi, H., et al. (1966). Studies on the biosynthesis of nicotinamide adenine dinucleotide. 3. Comparative in vivo studies on nicotinic acid, nicotinamide, and quinolinic acid as precursors of nicotinamide adenine dinucleotide. The Journal of Biological Chemistry, 241(16), 3701-3707. [Link]

  • Wilson, W. L., & Fostiropoulos, G. (1959). Observations on the use of nicotinic acid to induce in vivo fibrinolytic activity. The American Journal of the Medical Sciences, 238(5), 591-597. [Link]

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Troubleshooting

Technical Support Center: Purification of 6-Methyl-2-(methylamino)nicotinic acid

Welcome to the technical support center for the synthesis and purification of 6-Methyl-2-(methylamino)nicotinic acid (CAS 155790-12-8).[1][2] This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Methyl-2-(methylamino)nicotinic acid (CAS 155790-12-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Understanding the Molecule

6-Methyl-2-(methylamino)nicotinic acid is an amphoteric compound, possessing both a weakly acidic carboxylic acid group and a weakly basic secondary amino group attached to a pyridine ring. This dual nature is the key to its purification. The likely synthetic route involves the nucleophilic aromatic substitution of 2-chloro-6-methylnicotinic acid with methylamine.[3][4] This pathway informs our understanding of potential impurities, which primarily include unreacted starting materials and potential side-products.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 6-Methyl-2-(methylamino)nicotinic acid in a question-and-answer format.

Question 1: My crude product is an oil or a sticky solid and fails to crystallize. What should I do?

  • Expert Analysis: "Oiling out" during crystallization is a common issue, especially when impurities are present that depress the melting point or interfere with crystal lattice formation. The amphoteric nature of your target compound offers a robust solution through pH manipulation.

  • Step-by-Step Solution:

    • Dissolution: Dissolve the crude oil or sticky solid in a minimum amount of dilute aqueous base (e.g., 1M NaOH or NaHCO₃). Your target compound will form the sodium salt, which is typically highly water-soluble. Non-acidic impurities will remain insoluble or suspended.

    • Filtration: If any solid impurities are present, filter them off.

    • Acidification: Slowly add a dilute acid (e.g., 1M HCl or acetic acid) to the clear filtrate with vigorous stirring. As the pH approaches the isoelectric point of the molecule (the pH at which it has a net-zero charge), the neutral zwitterion will become less soluble and precipitate out.

    • Optimal pH: Monitor the pH. The ideal point for maximum precipitation is the isoelectric point (pI). If this is unknown, aim for a pH between 4 and 6 as a starting point. You can test this on a small scale to find the pH of maximum precipitation.

    • Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by vacuum filtration.

    • Washing: Wash the collected solid with cold water to remove any residual salts, followed by a cold, non-polar organic solvent (like diethyl ether or hexane) to remove any adsorbed organic impurities and to aid in drying.

Question 2: My NMR/HPLC analysis shows the presence of the starting material, 2-chloro-6-methylnicotinic acid. How can I remove it?

  • Expert Analysis: The starting material is acidic, similar to your product. However, your product has a basic nitrogen handle that the starting material lacks. This difference is key to separation using acid-base extraction.

  • Step-by-Step Solution (Acid-Base Extraction):

    • Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Basic Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Both your product and the acidic starting material will be deprotonated and move into the aqueous layer. Discard the organic layer which contains non-acidic impurities.

    • Acidification & Separation: Carefully acidify the combined aqueous layers with dilute HCl to a pH of approximately 2-3. At this pH, the carboxylic acids will be protonated, but the pyridine nitrogen and the secondary amine of your product will be protonated, making it more water-soluble than the starting material.

    • Extraction: Extract the aqueous solution with ethyl acetate. The less polar starting material (2-chloro-6-methylnicotinic acid) should preferentially move into the organic layer, while your more polar protonated product remains in the aqueous layer.

    • Isolation: Separate the layers. Adjust the pH of the aqueous layer to the isoelectric point (e.g., pH 4-6) to precipitate your pure product. Collect by filtration.

Question 3: My compound streaks severely on a silica gel TLC plate, making column chromatography impossible. How can I resolve this?

  • Expert Analysis: Streaking on silica gel is a classic sign of strong interaction between the analyte and the stationary phase. For your molecule, both the basic amine and the acidic carboxylic acid can interact strongly with the acidic silica gel. To mitigate this, you need to modify the mobile phase to suppress these interactions.[5]

  • Troubleshooting TLC & Column Conditions:

    • For the Carboxylic Acid: Add a small amount of a volatile acid to your eluent. Acetic acid (0.5-2%) is a common choice. This keeps the carboxylic acid group protonated, reducing its interaction with the silica.[6]

    • For the Amino Group: Add a small amount of a volatile base, such as triethylamine (0.5-2%) or a few drops of aqueous ammonia in the mobile phase. This keeps the amine group deprotonated and reduces its interaction with the silica.

    • Combined Approach: For an amphoteric compound, you will likely need a polar mobile phase. A common starting point is a mixture of Dichloromethane (DCM) and Methanol. Try adding a small percentage of acetic acid to this mixture first. For example, a mobile phase of 95:5:0.5 DCM/Methanol/Acetic Acid. Run a TLC to see if the streaking is resolved.

    • Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica (C18).[5] For reverse-phase chromatography, a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best initial, "first-pass" purification strategy for 6-Methyl-2-(methylamino)nicotinic acid?

An acid-base precipitation/crystallization is often the most effective and scalable initial purification step. As detailed in the troubleshooting guide, dissolving the crude material in a dilute base, filtering any insoluble impurities, and then precipitating the product by adding acid to its isoelectric point can rapidly increase purity by removing non-amphoteric substances.

Q2: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at an elevated temperature.[7] For 6-Methyl-2-(methylamino)nicotinic acid, polar protic solvents are a good starting point.

Solvent/Solvent System Rationale Potential Issues
Water The compound has polar functional groups capable of hydrogen bonding. Adjusting pH can significantly alter solubility.May be too soluble or insoluble depending on pH.
Ethanol/Water A common and effective mixed solvent system. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes slightly cloudy, followed by a few drops of ethanol to clarify.[8]Can sometimes lead to "oiling out."
Isopropanol A good single solvent for many nicotinic acid derivatives.Ensure the compound has sufficient solubility at reflux.
Acetic Acid/Water Acetic acid can be a good solvent for basic compounds like pyridines.[9]Residual acetic acid may need to be removed by washing or azeotroping.

Q3: When is column chromatography the recommended purification method?

Column chromatography should be considered when:

  • Recrystallization or acid-base precipitation fails to remove impurities with similar properties to the product (e.g., isomers or analogs).

  • A very high degree of purity (>99.5%) is required, for example, for analytical standards or final API steps.

  • The impurities are present in significant quantities and are structurally very similar to the product.

Experimental Workflows & Protocols

Protocol 1: Purification by pH-Controlled Precipitation
  • Transfer the crude 6-Methyl-2-(methylamino)nicotinic acid to an Erlenmeyer flask.

  • Add 1M sodium hydroxide solution dropwise while stirring until all the solid dissolves and the solution is basic (pH > 9).

  • If any insoluble material remains, filter the solution by gravity filtration.

  • Transfer the clear filtrate to a clean beaker and place it in an ice bath with efficient stirring.

  • Slowly add 1M hydrochloric acid dropwise. A precipitate will begin to form.

  • Continue adding acid until the pH of the suspension is between 4 and 6. Check with pH paper or a pH meter.

  • Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold deionized water and then with cold diethyl ether.

  • Dry the purified solid under vacuum to a constant weight.

Diagrams

Below are diagrams to visualize the purification workflow and troubleshooting logic.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Analysis Crude_Product Crude Product (Oil or Solid) Acid_Base Acid-Base Precipitation (See Protocol 1) Crude_Product->Acid_Base Primary Method Purity_Check Purity Check (NMR, HPLC, LC-MS) Acid_Base->Purity_Check Recrystallization Recrystallization (e.g., from EtOH/Water) Recrystallization->Purity_Check Chromatography Column Chromatography (If necessary) Chromatography->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Meets Spec Impure Impure Purity_Check->Impure Fails Spec Impure->Recrystallization Option 1 Impure->Chromatography Option 2

Caption: General purification workflow for 6-Methyl-2-(methylamino)nicotinic acid.

TroubleshootingTree Start Problem with Purification Problem_Type What is the issue? Start->Problem_Type Oiling_Out Product is an oil/ sticky solid Problem_Type->Oiling_Out Crystallization Failure Impurity Purity is low Problem_Type->Impurity Contamination TLC_Streak Streaking on TLC Problem_Type->TLC_Streak Chromatography Solution_pH Use pH-controlled precipitation Oiling_Out->Solution_pH Impurity_ID What are the impurities? Impurity->Impurity_ID Starting_Material Starting Material Impurity_ID->Starting_Material Reactants Unknown_Polar Polar Unknowns Impurity_ID->Unknown_Polar Side-products Solution_AcidBase Perform Acid-Base extraction Starting_Material->Solution_AcidBase Solution_Recrystal Optimize Recrystallization Unknown_Polar->Solution_Recrystal Solution_Chroma Use Column Chromatography Solution_Recrystal->Solution_Chroma If fails Solution_TLC Modify mobile phase: Add Acetic Acid or TEA TLC_Streak->Solution_TLC

Caption: Troubleshooting decision tree for common purification challenges.

References

  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Hulme, A. C. (1953). The Paper-Chromatography of the Pyridine- and Piperidine-Carboxylic Acids. Journal of Experimental Botany, 4(1), 137-145.
  • Darvishi, S., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123. Available from: [Link]

  • University of California, Irvine. (n.d.). Recrystallization. UCI Department of Chemistry. Retrieved January 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. Retrieved January 15, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved January 15, 2026, from [Link]

  • Al-Ostath, A., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Chemistry Central Journal, 17(1), 229. Available from: [Link]

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Department of Chemistry. Retrieved January 15, 2026, from [Link]

  • Al-Joboury, K. M. (2012). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Journal of Al-Nahrain University, 15(2), 99-106.
  • Reddit. (2018). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. Retrieved January 15, 2026, from [Link]

  • SHENZHEN ZINWI BIO-TECH CO LTD. (2022). Synthesis method of 6-methyl nicotine. CN114437031A. Google Patents.
  • Reddit. (2020). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 15, 2026, from [Link]

  • Sree, G. J., & Sankar, C. (2011).
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved January 15, 2026, from [Link]

  • Redhu, M. (2018). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Wytcherley, W. (1962). Purification of nicotinic acid. US3037987A. Google Patents.
  • Kissei Pharmaceutical Co., Ltd. (2017). Method for producing 2-amino-6-methylnicotinic acid. EP3162796A1. Google Patents.
  • Allais, A., & Meier, J. (1968). Derivatives of 2-anilino-nicotinic acid and process for their preparation. US3415834A. Google Patents.
  • Scholz, H., & Rudolph, W. (1984). Process for the purification of nicotinic acid amide I. US4447615A. Google Patents.
  • Jarc, M., et al. (2016). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. Journal of Agricultural and Food Chemistry, 64(4), 937-942.
  • Carabateas, P. M. (1977). Process for preparing 2-halogeno nicotinic acids. US4081451A. Google Patents.

Sources

Optimization

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 6-Methyl-2-(methylamino)nicotinic acid

A Note from the Senior Application Scientist: Welcome to the technical support center for 6-Methyl-2-(methylamino)nicotinic acid. As this is a novel investigational compound, comprehensive public data on its specific bio...

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist:

Welcome to the technical support center for 6-Methyl-2-(methylamino)nicotinic acid. As this is a novel investigational compound, comprehensive public data on its specific biological activities may be limited. This guide is structured to provide you with the foundational principles and actionable strategies for minimizing off-target effects, drawing from established best practices in small molecule inhibitor research. Our focus will be on the rigorous, scientifically-grounded methodologies required to ensure your experimental outcomes are both accurate and reproducible. We will operate under the working hypothesis that this nicotinic acid derivative, like many small molecules designed to interact with specific cellular pathways, may have the potential for off-target activities that require careful characterization.

Frequently Asked Questions (FAQs)

Q1: What are "on-target" versus "off-target" effects, and why is this distinction critical?

A1: An "on-target" effect is the desired biological consequence of a compound binding to its intended molecular target (e.g., a specific enzyme or receptor). Conversely, "off-target" effects are unintended biological responses that occur when the compound interacts with other, unrelated molecules in the cell.[1] This distinction is paramount for several reasons:

  • Therapeutic Development: In a clinical context, off-target interactions are a primary cause of adverse drug reactions and toxicity.[2]

  • Reproducibility: Uncharacterized off-target effects can contribute to poor reproducibility of experimental findings across different cell lines, tissues, or experimental conditions.

Q2: I'm starting my first experiment with 6-Methyl-2-(methylamino)nicotinic acid. What is the most important initial step to minimize potential off-target effects?

A2: The most critical initial step is to perform a careful dose-response curve for your intended on-target effect. This allows you to determine the minimal concentration of the compound required to achieve the desired biological outcome.[3] Using concentrations at or slightly above the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for the primary target minimizes the likelihood of engaging lower-affinity off-target proteins.[3] Exceeding this optimal concentration window significantly increases the risk of promiscuous binding and off-target-driven phenotypes.[4][5]

Q3: How can I begin to understand the selectivity profile of 6-Methyl-2-(methylamino)nicotinic acid?

A3: A foundational approach is to submit the compound for broad-panel screening against a family of related proteins. If, for example, the intended target is a kinase, screening against a large panel of recombinant kinases is a standard first step.[6] These services are commercially available and provide a quantitative measure of the compound's affinity for hundreds of different kinases. This initial screen can reveal potential off-target liabilities early in your research, guiding subsequent experimental design and data interpretation.[7]

Troubleshooting Guide: Addressing Common Experimental Challenges

Issue 1: I'm observing unexpected or widespread cellular toxicity at concentrations where I expect to see a specific biological effect.

This is a classic indicator of potential off-target activity. Here’s a systematic approach to troubleshoot this issue:

Step 1: Refine Your Working Concentration

  • Action: Re-evaluate your dose-response curve. Are you operating in a concentration range that is significantly higher than the on-target IC50? High concentrations can lead to rampant proteome-wide reactivity and cell death that is independent of the intended target.[4][5]

  • Rationale: The goal is to find a "selectivity window" where you observe the on-target effect with minimal toxicity.

Step 2: Employ a Structurally Unrelated Control Compound

  • Action: If available, use an inhibitor with a different chemical scaffold that targets the same primary protein.[3]

  • Rationale: If both your compound and the structurally unrelated control produce the same, specific biological phenotype (without the widespread toxicity), it strengthens the evidence that the desired effect is on-target. If the toxicity is unique to 6-Methyl-2-(methylamino)nicotinic acid, it strongly suggests an off-target liability.

Step 3: Perform a "Rescue" Experiment

  • Action: If feasible, overexpress a mutated version of your target protein that is resistant to binding by 6-Methyl-2-(methylamino)nicotinic acid.

  • Rationale: If the cellular toxicity is reversed in the presence of the resistant target, this provides compelling evidence that the effect is, at least in part, mediated by the intended on-target interaction.[3]

Issue 2: My results are inconsistent, or I'm not observing the expected biological phenotype after treatment.

This scenario raises the question of whether the compound is engaging its intended target within the complex cellular environment.

Step 1: Confirm Target Engagement with a Cellular Thermal Shift Assay (CETSA)

  • Action: CETSA is a powerful technique to verify that your compound is physically binding to its target protein in intact cells or tissue lysates.[8][9][10] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

  • Rationale: A positive CETSA result provides direct evidence of target engagement, confirming that the compound is reaching its intended destination in your experimental system.[11][12] This is a critical step before extensive phenotypic assays are conducted.

Experimental Protocol: Western Blot-Based CETSA for Target Engagement

  • Cell Treatment: Treat your cultured cells with either a vehicle control (e.g., DMSO) or your desired concentration of 6-Methyl-2-(methylamino)nicotinic acid for a predetermined time (e.g., 1 hour).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Divide the cell suspension for each condition into multiple aliquots.

  • Thermal Challenge: Heat the individual aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes). A typical temperature range might be 40°C to 70°C in 2-3°C increments. Include an unheated control.

  • Cell Lysis: Lyse the cells through freeze-thaw cycles.[8]

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Sample Preparation and Western Blot: Collect the supernatant (containing the soluble, non-denatured proteins) and prepare for SDS-PAGE and Western blotting using an antibody specific to your target protein.

  • Data Analysis: In the vehicle-treated samples, you should observe a decrease in the amount of soluble target protein as the temperature increases. In the drug-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures. This "thermal shift" is indicative of target engagement.

Data Presentation: Example CETSA Western Blot Data

Treatment40°C45°C50°C55°C60°C65°C
Vehicle +++++++++--
Compound +++++++++++++++

(The "+" indicates the relative band intensity of the soluble target protein)

Advanced Strategies for Proteome-Wide Off-Target Identification

For a comprehensive understanding of the selectivity of 6-Methyl-2-(methylamino)nicotinic acid, more advanced techniques are required.

Chemical Proteomics and Affinity Chromatography

This approach uses an immobilized version of your compound to "pull down" interacting proteins from a cell lysate.[13] The bound proteins are then identified and quantified using mass spectrometry.

  • Benefit: This is an unbiased method that can identify both expected and unexpected binding partners across the entire proteome.[7][13]

  • Consideration: Requires chemical modification of the compound to allow for immobilization, which could potentially alter its binding properties.

Mass Spectrometry-Based Thermal Proteome Profiling (TPP)

TPP is a powerful extension of CETSA that allows for the simultaneous assessment of the thermal stability of thousands of proteins in response to compound treatment.[11][12]

  • Benefit: Provides a global, unbiased view of a compound's direct and indirect cellular targets without requiring any modification of the compound itself.[12]

  • Consideration: This is a technically advanced and resource-intensive method, typically performed in specialized proteomics core facilities.

Visualizing Your Workflow and Troubleshooting Strategy

A logical workflow is essential for the systematic identification and mitigation of off-target effects.

Off_Target_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Engagement & Selectivity cluster_2 Phase 3: Troubleshooting & Validation A Determine On-Target IC50/ EC50 in Biochemical/ Cell-Based Assay B Perform Dose-Response for Phenotype and Cytotoxicity A->B C Select Minimum Effective Concentration B->C D Confirm Target Engagement (e.g., CETSA) C->D E Broad Kinase/ Protein Panel Screen D->E G Unexpected Phenotype or Toxicity? D->G F Identify Potential Off-Targets E->F F->G H Use Structurally Unrelated Inhibitor G->H I Perform Rescue Experiment G->I J Advanced Profiling (e.g., TPP) I->J

Caption: A systematic workflow for characterizing a novel inhibitor.

Troubleshooting_Tree Start Unexpected Experimental Outcome Observed Q1 Is there evidence of on-target engagement in cells (e.g., CETSA)? Start->Q1 Action1 Troubleshoot Assay: - Compound stability - Cell permeability - Assay sensitivity Q1->Action1 No Q2 Does a structurally unrelated inhibitor for the same target reproduce the phenotype? Q1->Q2 Yes A1_Yes Yes A1_No No Conclusion1 Phenotype is likely ON-TARGET Q2->Conclusion1 Yes Conclusion2 Phenotype is likely OFF-TARGET Q2->Conclusion2 No A2_Yes Yes A2_No No Action2 Perform broad-panel screening and/or TPP to identify potential off-targets. Conclusion2->Action2

Caption: A decision tree for troubleshooting unexpected results.

References

  • Bantscheff, M., & Drewes, G. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology, 2(10), 659-662.
  • Benchchem. Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors.
  • Lampson, B. L., et al. (2013). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
  • Lampson, B. L., et al. (2013). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PMC.
  • Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
  • Bantscheff, M., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms.
  • Li, Y., et al. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 15(7), 845-855.
  • Klaeger, S., et al. (2017). Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors.
  • Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • Sanchez, T. W., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876.

Sources

Troubleshooting

stability testing of 6-Methyl-2-(methylamino)nicotinic acid under different conditions

Welcome to the technical support center for 6-Methyl-2-(methylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-2-(methylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers and troubleshooting solutions for stability testing of this molecule. Given the limited publicly available stability data for 6-Methyl-2-(methylamino)nicotinic acid (CAS 155790-12-8), this guide establishes a robust framework based on the known chemistry of nicotinic acid derivatives and international regulatory standards.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is stability testing for 6-Methyl-2-(methylamino)nicotinic acid crucial?

A: Stability testing is a non-negotiable cornerstone of drug development, essential for ensuring a drug substance's safety, efficacy, and quality over time. For 6-Methyl-2-(methylamino)nicotinic acid, these studies are critical to:

  • Identify Degradation Products: Forced degradation studies intentionally stress the molecule to rapidly identify potential impurities that could form during manufacturing, storage, or administration.[1][2][3] These degradants could be inactive, less potent, or potentially toxic.

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down under various conditions (e.g., pH, light, heat, oxidation) allows for the development of stable formulations and appropriate packaging.[3]

  • Develop and Validate Stability-Indicating Methods: A stability-indicating analytical method, typically HPLC, must be able to accurately measure the amount of the active pharmaceutical ingredient (API) without interference from any degradation products, excipients, or other impurities.[1][3] Stress testing is the only way to prove this specificity.

  • Determine Shelf-Life and Storage Conditions: Long-term and accelerated stability data are used to establish a product's shelf-life and recommend proper storage conditions (e.g., temperature, humidity, light protection), which is a regulatory requirement.[2][4]

Q2: What are the primary degradation pathways I should anticipate for this molecule?

A: Based on its structure—a substituted pyridine ring with a carboxylic acid and a secondary amine—we can predict several potential degradation pathways. The pyridine ring itself is relatively stable, but the functional groups are susceptible to attack.

  • Hydrolysis: Under acidic or basic conditions, the methylamino group could potentially be susceptible to hydrolysis, although this is generally less common than ester hydrolysis. More likely, extreme pH could catalyze decarboxylation or other ring modifications. Studies on related nicotinic acid esters show hydrolysis to the parent acid as the primary degradation route.[5][6][7]

  • Oxidation: The pyridine nitrogen and the methyl groups on the ring are potential sites for oxidation. Oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of N-oxides or hydroxylation of the methyl groups. The oxidation of picoline (methylpyridine) to its corresponding carboxylic acid is a known industrial process, suggesting the methyl group is a reactive site.[8][9]

  • Photodegradation: Aromatic systems, particularly N-heterocycles, can be sensitive to UV and visible light.[10][11] Photolytic reactions can be complex, potentially leading to dimerization, oxidation, or ring cleavage. ICH Q1B guidelines mandate photostability testing for all new drug substances.[12][13]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group is a common degradation pathway for nicotinic acid and its derivatives.

Below is a diagram illustrating these predicted pathways.

G parent 6-Methyl-2-(methylamino)nicotinic acid hydrolysis Potential Hydrolysis Products (e.g., 2-hydroxy derivative) parent->hydrolysis  Acid/Base (H₂O) oxidation Oxidative Degradants (N-oxides, hydroxylated methyl group) parent->oxidation  Oxidation (e.g., H₂O₂) photo Photolytic Products (Dimers, ring-opened species) parent->photo  Light (UV/Vis) thermal Thermal Degradant (Decarboxylated product) parent->thermal  Heat (Δ)

Caption: Predicted degradation pathways for 6-Methyl-2-(methylamino)nicotinic acid.

Q3: How should I design a forced degradation study for this compound?

A: A forced degradation study should be systematic, covering the key stress conditions outlined in regulatory guidelines like ICH Q1A. The goal is to achieve 5-20% degradation of the API.[4] If you see no degradation, the stress condition may be too mild; if you see complete degradation, it's too harsh.

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions (Run in Parallel) cluster_analysis Analysis prep_stock 1. Prepare API Stock Solution (e.g., 1 mg/mL in 50:50 ACN:H₂O) prep_samples 2. Aliquot into separate, transparent vials prep_stock->prep_samples acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_samples->acid 3. Apply Stressor base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_samples->base 3. Apply Stressor oxide Oxidation (e.g., 3% H₂O₂, RT) prep_samples->oxide 3. Apply Stressor thermal Thermal (Solid & Solution, 80°C) prep_samples->thermal 3. Apply Stressor photo Photolytic (ICH Q1B light chamber) prep_samples->photo 3. Apply Stressor control Control (Unstressed, protected from light, RT) prep_samples->control 3. Apply Stressor quench 4. Quench Reaction & Dilute (Neutralize pH, dilute to working conc.) acid->quench base->quench oxide->quench thermal->quench photo->quench control->quench hplc 5. Analyze by Validated Stability-Indicating HPLC-UV/MS quench->hplc

Caption: General workflow for a forced degradation study.

Data Presentation: Summary of Recommended Stress Conditions
Stress ConditionRecommended ParametersRationale & Causality
Acid Hydrolysis 0.1 M to 1 M HCl, RT or heat (e.g., 60-80°C).[4][14]To assess susceptibility to degradation in low pH environments. Heat accelerates the reaction if no degradation is seen at room temperature.
Base Hydrolysis 0.1 M to 1 M NaOH, RT or heat (e.g., 60-80°C).[4][14]To evaluate stability in alkaline conditions, which can catalyze different degradation pathways than acidic conditions.
Oxidation 0.1% to 3% H₂O₂ at room temperature.[4]Hydrogen peroxide is a common oxidizing agent that simulates potential oxidative stress from atmospheric oxygen or peroxide-forming excipients.
Thermal Dry heat (solid API) and solution at elevated temperatures (e.g., 80°C).To assess the intrinsic thermal stability of the molecule. Testing both solid and solution forms is important as stability can differ.
Photostability Expose solid API and solution to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m².[10][11]To comply with ICH Q1B guidelines and determine if the compound is light-sensitive, requiring protective packaging. A dark control must be run in parallel.[10]
Q4: Troubleshooting: Common Issues in Stability Analysis
  • Issue: I don't see any degradation.

    • Cause: The stress conditions are too mild.

    • Solution: Increase the severity of the stress. For hydrolysis, increase the acid/base concentration or the temperature. For thermal stress, increase the temperature or duration. The goal is to achieve meaningful degradation (5-20%) to prove the method's specificity.[4]

  • Issue: The API has completely degraded.

    • Cause: The stress conditions are too severe.

    • Solution: Reduce the severity. Use a lower concentration of acid/base, a lower temperature, or a shorter exposure time. The aim is to generate primary degradation products, not destroy the molecule entirely.

  • Issue: My chromatogram shows a new, unexpected peak.

    • Cause: This is the desired outcome of a forced degradation study—you have generated a degradation product.

    • Solution:

      • Check Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent API peak at all time points. Any decrease in purity indicates co-elution.

      • Mass Balance: Calculate the mass balance. The decrease in the API peak area should be approximately equal to the sum of the increase in all impurity peak areas. A poor mass balance (>5% difference) may suggest non-UV active degradants or co-elution.

      • Characterization: If the impurity is significant (e.g., >0.1% in a formal stability study), it may require structural elucidation using techniques like LC-MS/MS or NMR.

  • Issue: My chromatographic peaks for the API or degradants are tailing or showing poor shape.

    • Cause: The secondary amine and carboxylic acid groups on your molecule can interact with residual silanols on the HPLC column packing, causing peak tailing.

    • Solution:

      • Adjust Mobile Phase pH: Buffer the mobile phase to a pH that ensures the molecule is in a single ionic state (e.g., pH 2.5-3.0 to protonate the amine and suppress ionization of the acid, or pH ~7 to deprotonate the acid).

      • Use a Different Column: Employ a column with end-capping or a different stationary phase (e.g., a modern C18 with low silanol activity or a phenyl-hexyl column).

      • Add an Ion-Pairing Agent: This is a less common approach but can be effective.

Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a robust, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Detection: Use a PDA/UV detector. Scan for the optimal wavelength; for nicotinic acid derivatives, this is often around 260-265 nm.[6][15]

  • Gradient Elution: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to separate the polar parent compound from potentially more non-polar degradants.

  • System Suitability: Before analysis, inject a standard solution multiple times to ensure the system meets performance criteria (e.g., tailing factor < 2.0, theoretical plates > 2000, %RSD of peak area < 2.0).

Protocol 2: Acid Hydrolysis Stress Test
  • Preparation: Prepare a 1.0 mg/mL solution of 6-Methyl-2-(methylamino)nicotinic acid in a 50:50 mixture of acetonitrile and 0.2 M HCl.

  • Stressing: Place the vial in a heating block or water bath at 60°C.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching & Dilution: Immediately neutralize the aliquot by adding a stoichiometric equivalent of 0.2 M NaOH. Dilute the neutralized sample with the mobile phase to a final concentration of ~0.1 mg/mL.

  • Analysis: Analyze by the validated HPLC method alongside an unstressed control sample.

(Note: Protocols for base, oxidative, and thermal stress would follow a similar pattern of preparation, stressing, sampling, quenching, and analysis, using the conditions outlined in the table above.)

Data Interpretation

Summarize the results in a clear table. The percentage of the remaining API is calculated relative to the time-zero control.

Example Stability Data Summary
ConditionTime (hours)Assay (% Remaining)Area of Largest Impurity (%)Total Impurities (%)Mass Balance (%)
0.1 M HCl @ 60°C 0100.0NDND100.0
892.54.8 (at RRT 0.85)7.199.6
2481.311.2 (at RRT 0.85)17.999.2
3% H₂O₂ @ RT 0100.0NDND100.0
2498.70.6 (at RRT 1.15)1.199.8

ND = Not Detected; RRT = Relative Retention Time

References
  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. (2022). Nature Communications. [Link]

  • Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. (n.d.). ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). BMC Research Notes. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency (EMA). [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]

  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. (2023). MDPI. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (1996). ICH. [Link]

  • Deciphering the genetic determinants for aerobic nicotinic acid degradation: the nic cluster from Pseudomonas putida KT2440. (2008). Proceedings of the National Academy of Sciences. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). BMC Research Notes. [Link]

  • Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels. (2017). Clinical Nutrition. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). PubMed. [Link]

  • Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. (n.d.). ResearchGate. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (2018). FDA. [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2022). MDPI. [Link]

  • The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. (2006). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chemical determination of nicotinic acid and nicotinamide. (n.d.). SciSpace. [Link]

  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). Googleapis.com. [Link]

  • Oxidative Stability of Selected Edible Oils. (2020). MDPI. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency (EMA). [Link]

  • Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions. (2014). INIS-IAEA. [Link]

  • Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. (2022). MDPI. [Link]

  • 59-67-6 CAS | NICOTINIC ACID. (n.d.). Loba Chemie. [Link]

  • (PDF) Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. (2010). ResearchGate. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI. [Link]

Sources

Optimization

identifying byproducts in the synthesis of 6-Methyl-2-(methylamino)nicotinic acid

Welcome to the technical support center for the synthesis of 6-Methyl-2-(methylamino)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyl-2-(methylamino)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis, focusing on the identification and mitigation of byproduct formation. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-Methyl-2-(methylamino)nicotinic acid, and what is the key starting material?

The most practical synthetic approaches to 6-Methyl-2-(methylamino)nicotinic acid (the target molecule) commence with the key intermediate, 2-chloro-6-methylnicotinic acid . This precursor is typically synthesized from 2-hydroxy-6-methylnicotinic acid by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃)[1].

From this chlorinated intermediate, two primary synthetic strategies are employed:

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of the chloride by methylamine. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group[2][3].

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between the aryl chloride and methylamine. This method is highly versatile and often effective where SNAr reactions may be sluggish[4][5][6].

Q2: I am seeing a significant amount of starting material left in my reaction mixture. How can I improve the conversion?

Incomplete conversion is a common issue. The troubleshooting strategy depends on the synthetic route you are using.

  • For SNAr Reactions:

    • Increase Reaction Temperature: SNAr reactions on pyridine rings can be slow and often require heating to proceed at a reasonable rate[7].

    • Use a Stronger Base: A base is often required to neutralize the HCl generated in situ, which can protonate the methylamine nucleophile, rendering it inactive. Consider using a non-nucleophilic base like potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (TEA).

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction[8].

    • Excess Nucleophile: Using an excess of methylamine (2-3 equivalents) can help drive the reaction to completion.

  • For Buchwald-Hartwig Amination:

    • Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) are often necessary for the amination of heteroaryl chlorides[9]. Ensure your catalyst system is active and not poisoned.

    • Base Selection: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used[5][10].

    • Inert Atmosphere: These reactions are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Q3: My mass spectrometry analysis shows a peak with a mass corresponding to the loss of the chlorine atom, but without the addition of the methylamino group. What is this byproduct?

This is a very common byproduct in palladium-catalyzed cross-coupling reactions and is known as a hydrodehalogenation product[4][11][12]. In this case, the byproduct is 6-methylnicotinic acid .

Mechanism of Formation (Buchwald-Hartwig):

Hydrodehalogenation occurs when the palladium(II) intermediate, formed after oxidative addition, undergoes a reaction that leads to the formation of a palladium-hydride species. This can then reductively eliminate to replace the chlorine with a hydrogen atom[13].

To minimize this side reaction:

  • Ligand Selection: Certain ligands are more prone to side reactions that generate palladium hydrides. Screening different phosphine ligands can identify a system less susceptible to this pathway.

  • Base and Solvent Purity: Ensure that the base and solvent are anhydrous. Water can sometimes be a source of protons for this side reaction.

  • Reaction Conditions: Lowering the reaction temperature or using a less reactive base might reduce the rate of hydrodehalogenation relative to the desired amination.

Q4: I have an impurity with the same mass as my starting material, but it has different retention time in chromatography. What could it be?

If you are using an SNAr route, especially with a base and in the presence of water, a likely candidate for this impurity is 2-hydroxy-6-methylnicotinic acid . This is formed by the hydrolysis of the starting material, 2-chloro-6-methylnicotinic acid[14].

Causality and Prevention:
  • Water Contamination: This is the most common cause. Ensure all your reagents and solvents are anhydrous.

  • Reaction with Hydroxide: If a strong hydroxide base (e.g., NaOH, KOH) is used, it can act as a competing nucleophile, leading to the formation of the hydroxy derivative.

  • Mitigation: Use a non-hydroxide base like K₂CO₃ or Cs₂CO₃. Perform the reaction under strictly anhydrous conditions.

Troubleshooting Guide: Byproduct Identification

The effective troubleshooting of your synthesis requires the accurate identification of byproducts. Below is a summary of the most common impurities, their structures, and key analytical signatures.

Compound NameStructureMolecular WeightKey Analytical Signatures (Expected)
Target: 6-Methyl-2-(methylamino)nicotinic acid 166.18MS (ESI+): m/z 167 [M+H]⁺. Fragmentation may show loss of H₂O (m/z 149) and CO₂ (m/z 123)[15][16][17]. ¹H NMR: Two aromatic protons, a singlet for the C6-methyl group, a signal for the N-methyl group, and a broad signal for the NH proton.
Impurity 1: 2-chloro-6-methylnicotinic acid (Starting Material) 171.58MS (ESI+): m/z 172/174 [M+H]⁺ in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes. ¹H NMR: Two aromatic protons and a singlet for the C6-methyl group.
Impurity 2: 2-hydroxy-6-methylnicotinic acid (Hydrolysis Product) 153.14MS (ESI+): m/z 154 [M+H]⁺. ¹H NMR: The pyridone tautomer is often favored, showing distinct aromatic signals compared to the chloro- and methylamino- derivatives[18][19].
Impurity 3: 6-methylnicotinic acid (Hydrodehalogenation Product) 137.14MS (ESI+): m/z 138 [M+H]⁺. ¹H NMR: Three aromatic protons (one more than the target and chloro-starting material) and a singlet for the C6-methyl group.

Experimental Protocols

Protocol 1: General Procedure for SNAr Amination
  • To a solution of 2-chloro-6-methylnicotinic acid (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add a solution of methylamine (2.0-3.0 eq, e.g., as a 40% solution in water or a 2.0 M solution in THF).

  • Heat the reaction mixture at a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture with an acid (e.g., 1M HCl) to the isoelectric point of the product (typically pH 3-4) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Analyze the crude product for impurities and purify by recrystallization or chromatography if necessary.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Note: This reaction must be carried out under an inert atmosphere.

  • To an oven-dried flask, add 2-chloro-6-methylnicotinic acid (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Add a strong base (e.g., NaOtBu or K₃PO₄, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous solvent (e.g., toluene or dioxane) and the methylamine solution (1.5-2.5 eq).

  • Heat the reaction mixture at a temperature between 80-110 °C, monitoring by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

  • Wash the organic layer with a mild aqueous acid (e.g., 1M citric acid) and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue as needed.

Visualizing Reaction Pathways

SNAr Synthesis and Potential Byproducts

SNAr_Pathway cluster_reagents Reagents SM 2-chloro-6-methylnicotinic acid Product 6-Methyl-2-(methylamino)nicotinic acid SM->Product  + Methylamine (desired path) Impurity1 2-hydroxy-6-methylnicotinic acid SM->Impurity1  + H₂O (hydrolysis) MeNH2 Methylamine H2O Water (contaminant)

Caption: SNAr reaction pathway and hydrolysis byproduct.

Buchwald-Hartwig Amination and Side Reactions

Buchwald_Pathway cluster_reagents Catalytic Cycle SM 2-chloro-6-methylnicotinic acid Product 6-Methyl-2-(methylamino)nicotinic acid SM->Product  + Methylamine (desired path) Impurity2 6-methylnicotinic acid SM->Impurity2  (hydrodehalogenation) Pd_cat Pd(0) / Ligand Base Base

Caption: Buchwald-Hartwig pathway and hydrodehalogenation side product.

References

  • PrepChem. Synthesis of 2-chloro-6-methylnicotinic acid.[Link]

  • Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. (2024). [Link]

  • Wikipedia. Buchwald–Hartwig amination.[Link]

  • ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative...[Link]

  • Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. (2024). [Link]

  • ResearchGate. Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization.[Link]

  • National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information.[Link]

  • Google Patents.Method for producing 2-amino-6-methylnicotinic acid.
  • ResearchGate. The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid.[Link]

  • China/Asia On Demand (CAOD). Green Process for the Synthesis of 2-Chloronicotinic Acid.[Link]

  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives.[Link]

  • Google Patents.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).[Link]

  • National Institutes of Health. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?[Link]

  • ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination.[Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]

  • National Institutes of Health. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS...[Link]

  • PubChem. 2,4-Dihydroxy-6-methylnicotinic acid.[Link]

  • PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010). [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.[Link]

  • ResearchGate. Amination of 2-halopyridines.[Link]

  • Route of Synthesis. (48) methyl-6-methyinicotinate.[Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021). [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). [Link]

  • YouTube. nucleophilic aromatic substitutions. (2019). [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution—Addition and Identification of an Amine.[Link]

  • PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.[Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [Link]

  • Wikipedia. Matrix-assisted laser desorption/ionization.[Link]

  • Amerigo Scientific. 2-Hydroxy-6-methylnicotinic acid.[Link]

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2024). [Link]

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).[Link]

Sources

Troubleshooting

proper storage and handling of 6-Methyl-2-(methylamino)nicotinic acid

Welcome to the technical support resource for 6-Methyl-2-(methylamino)nicotinic acid (CAS No. 155790-12-8).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Methyl-2-(methylamino)nicotinic acid (CAS No. 155790-12-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and successful experimental use of this compound. As Senior Application Scientists, we have compiled this information based on material safety data, published literature, and established laboratory best practices to address common questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the fundamental properties, storage, and safe handling of 6-Methyl-2-(methylamino)nicotinic acid.

FAQ 1: What are the basic chemical properties of this compound?

Understanding the fundamental properties is the first step to proper handling and experimental design. Key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 155790-12-8[1][2][3]
Molecular Formula C₈H₁₀N₂O₂[1][2][3]
Molecular Weight 166.18 g/mol [1][2][3]
Common Synonyms 6-methyl-2-(methylamino)-3-pyridinecarboxylic acid[3]
Appearance White to off-white solid/powderInferred from safety data sheets
FAQ 2: What are the optimal storage conditions for both long-term and short-term use?

Proper storage is critical to maintaining the chemical integrity and ensuring the reproducibility of your experimental results.

  • Long-Term Storage (Months to Years): For long-term stability, the compound in its solid form should be stored at 2-8°C in a tightly sealed container.[2][4] Some suppliers may recommend storage at -20°C for multi-year preservation, which is also an acceptable practice.[5] The key is to prevent exposure to moisture and light. The compound should be kept in a dry, desiccated environment as nicotinic acid derivatives can be hygroscopic.[6]

  • Short-Term Storage (Days to Weeks): For routine use, storing the solid compound at 2-8°C is sufficient.[2] Ensure the container is sealed tightly after each use to minimize exposure to atmospheric moisture.

  • Stock Solution Storage: Once in solution, stability can change. For aqueous-based solutions, storage at 4°C is recommended for short periods. A study on the related compound methylnicotinate demonstrated excellent stability in aqueous solution at 4°C, with only minimal degradation (approx. 0.5% per year) to nicotinic acid.[7][8][9] For solutions in organic solvents like DMSO, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] Use freshly prepared solutions whenever possible for the most reliable results.

FAQ 3: What are the primary safety hazards and required Personal Protective Equipment (PPE)?

This compound is classified as an irritant. Adherence to safety protocols is mandatory.

  • Primary Hazards:

    • Skin Irritation: Causes skin irritation upon contact.[4][10]

    • Eye Irritation: Causes serious eye irritation.[4][10]

    • Respiratory Irritation: May cause respiratory irritation if the dust is inhaled.[4][10]

  • Mandatory PPE:

    • Eye Protection: Wear chemical safety goggles or a face shield.[11]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[6]

    • Body Protection: A standard laboratory coat is required.[11]

    • Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved particulate respirator.

  • Handling Environment: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10]

FAQ 4: What should I do in case of accidental exposure or a spill?

Immediate and appropriate action can mitigate harm from exposure or spills.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[12]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately consult a physician.[12]

  • Small Spills (Solid): For minor spills, carefully sweep up the solid material, avoiding dust generation. Place it into a suitable, sealed container for disposal. Clean the spill area thoroughly.[13]

  • Large Spills: Evacuate the area. Control personal contact by using the appropriate PPE. Prevent the spillage from entering drains or waterways. Alert your institution's safety office.[13]

Part 2: Troubleshooting and Experimental Guides

This section provides practical guidance for common experimental challenges, starting with the critical first step of preparing a stock solution.

Troubleshooting Question: My compound is not dissolving. What should I do?

Solubility issues are a frequent roadblock. The choice of solvent is paramount and depends on the requirements of your downstream experiment.

  • Initial Solvent Choice: For many cell-based assays, Dimethyl sulfoxide (DMSO) is the recommended starting solvent. One supplier indicates a solubility of up to 100 mg/mL (729.18 mM) in DMSO, though sonication may be required to achieve this concentration.[5]

    • Causality: The polar aprotic nature of DMSO is effective at solvating many organic molecules that have poor aqueous solubility.

  • What if it still doesn't dissolve in DMSO?

    • Gentle Warming: Warm the solution to 37°C in a water bath. This can increase the dissolution rate. Avoid excessive heat, which could degrade the compound.

    • Vortexing/Sonication: Use a vortex mixer or a bath sonicator to provide mechanical agitation, which breaks up solid aggregates and enhances solvent interaction.

    • Use Fresh Solvent: DMSO is hygroscopic (readily absorbs water from the air). Water contamination can significantly reduce its solvating power for certain compounds. Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.[5]

  • Aqueous Solubility: The solubility of nicotinic acid itself in water is limited (18 g/L).[14][15] 6-Methyl-2-(methylamino)nicotinic acid is expected to have low aqueous solubility at neutral pH. To dissolve it in an aqueous buffer, you may need to adjust the pH. As a carboxylic acid, its solubility will increase significantly at a pH above its pKa, as the carboxylate form is more polar. Titrating with a base like NaOH to a pH of >7.5 may be effective. Conversely, it may be more soluble in acidic conditions due to the protonation of the pyridine nitrogen. Always test solubility on a small scale first.

start Start: Compound Won't Dissolve solvent Selected Solvent: DMSO? start->solvent aqueous Selected Solvent: Aqueous Buffer? solvent->aqueous No check_dmso Is DMSO fresh/anhydrous? solvent->check_dmso Yes adjust_ph Adjust pH (Try pH > 7.5 with NaOH or pH < 4 with HCl) aqueous->adjust_ph Yes other_solvent Consider alternative organic solvents (e.g., Ethanol, DMF) aqueous->other_solvent No agitate Apply Gentle Warming (37°C) and/or Sonication check_dmso->agitate Yes fail Issue Persists: Re-evaluate solvent choice or reduce target concentration check_dmso->fail No, use fresh DMSO success Success: Compound Dissolved agitate->success agitate->fail adjust_ph->success adjust_ph->fail other_solvent->fail

Caption: Decision tree for troubleshooting compound dissolution.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a self-validating system for preparing a reliable stock solution for use in biological experiments.

Materials:

  • 6-Methyl-2-(methylamino)nicotinic acid (MW: 166.18 g/mol )

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, filter-barrier pipette tips

  • Vortex mixer and/or bath sonicator

Procedure:

  • Pre-Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 166.18 g/mol * (1000 mg / 1 g) = 1.66 mg

  • Weighing the Compound:

    • Expertise: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh approximately 1.66 mg of the compound directly into the tube. Record the exact mass. Why? Weighing directly into the final vessel minimizes material loss during transfer.

  • Solvent Addition:

    • Trustworthiness: Based on the exact mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 166.18 g/mol ] * [1 / 10 mmol/L] * 1,000,000 µL/L

    • Example: If you weighed 1.70 mg, the required DMSO volume is: (1.70 / 166.18) * (1 / 0.01) * 1000 = 1023 µL .

    • Add the calculated volume of anhydrous DMSO to the tube using a calibrated micropipette.

  • Dissolution:

    • Tightly cap the tube. Vortex vigorously for 1-2 minutes.

    • If solids remain, place the tube in a bath sonicator for 5-10 minutes or until the solution is clear. Gentle warming to 37°C can be used if necessary.

    • Self-Validation: Visually inspect the solution against a bright light to ensure no solid particulates are visible. A clear, homogenous solution is the endpoint.

  • Aliquoting and Storage:

    • To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C .[5]

cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (e.g., 1.66 mg for 1mL of 10mM) weigh 2. Weigh Compound into sterile tube calc->weigh calc_vol 3. Recalculate Solvent Volume based on actual mass weigh->calc_vol add_dmso 4. Add Anhydrous DMSO calc_vol->add_dmso vortex 5. Vortex Vigorously add_dmso->vortex sonicate 6. Sonicate/Warm (37°C) if needed vortex->sonicate inspect 7. Visually Inspect for clarity sonicate->inspect inspect->sonicate Not Clear aliquot 8. Aliquot into single-use volumes inspect->aliquot Clear store 9. Store at -20°C or -80°C aliquot->store

Caption: Step-by-step workflow for preparing a stock solution.

References

  • Angene Chemical (2024). Safety Data Sheet for 6-(Methylamino)nicotinic acid. Retrieved from [Link]

  • Loba Chemie (n.d.). Nicotinic Acid Extra Pure Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG (2019). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Ross, B. M., & Porter, E. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. Retrieved from [Link]

  • Ross, B. M., & Porter, E. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 6-Methylnicotinic acid. PubChem. Retrieved from [Link]

  • Ross, B. M., & Porter, E. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Niacin. NIST Chemistry WebBook. Retrieved from [Link]

  • Glembiovská, V., et al. (2024). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Hungarian Journal of Industry and Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive In Vitro Guide to Validating the Biological Activity of 6-Methyl-2-(methylamino)nicotinic Acid

This guide provides a detailed framework for the in vitro validation of 6-Methyl-2-(methylamino)nicotinic acid, a novel nicotinic acid derivative. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the in vitro validation of 6-Methyl-2-(methylamino)nicotinic acid, a novel nicotinic acid derivative. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of the compound's performance against established alternatives, supported by robust experimental data and protocols. Our approach focuses on elucidating the compound's activity at the G protein-coupled receptor 109A (GPR109A), a key target for nicotinic acid and its analogs.

Introduction: The Significance of GPR109A Activation

Nicotinic acid (Niacin), a well-established therapeutic agent, exerts many of its pharmacological effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and various immune cells.[2][3] Its activation initiates two primary signaling cascades: a G-protein-dependent pathway that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP), and a G-protein-independent pathway involving the recruitment of β-arrestin.[2][4] These pathways are implicated in a range of physiological responses, including the regulation of lipid metabolism and inflammatory processes.[5][6]

The validation of novel nicotinic acid derivatives, such as 6-Methyl-2-(methylamino)nicotinic acid, therefore hinges on the meticulous characterization of their interaction with GPR109A. This guide outlines a comprehensive strategy to assess the potency and efficacy of this compound in activating both the G-protein and β-arrestin signaling pathways, using nicotinic acid and the synthetic agonist Acipimox as benchmarks.

Experimental Design: A Two-Pronged Approach to GPR109A Activation

To construct a comprehensive pharmacological profile of 6-Methyl-2-(methylamino)nicotinic acid, we propose a dual-assay approach focusing on the two major downstream signaling pathways of GPR109A. This allows for a nuanced understanding of the compound's potential for biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.[7]

Cell Line Selection

The choice of a suitable cellular background is paramount for reproducible and meaningful results. We recommend the use of Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A.[8][9][10][11] These cell lines are widely used in GPCR research due to their robust growth characteristics and low endogenous expression of potentially confounding receptors.

Comparator Compounds

For a rigorous comparative analysis, two well-characterized GPR109A agonists will be employed:

  • Nicotinic Acid: The endogenous ligand for GPR109A, serving as the primary positive control.

  • Acipimox: A clinically relevant synthetic GPR109A agonist, providing a benchmark for potency and efficacy.[12][13]

Core Experimental Workflows

The following sections detail the step-by-step protocols for the primary in vitro assays.

Workflow 1: Quantifying G-Protein Signaling via cAMP Inhibition

This assay will determine the ability of 6-Methyl-2-(methylamino)nicotinic acid to engage the Gi-protein signaling pathway, resulting in a decrease in intracellular cAMP levels.

camp_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis cell_culture Culture GPR109A-expressing HEK293 or CHO-K1 cells cell_seeding Seed cells into a 384-well plate cell_culture->cell_seeding compound_addition Add compounds to cells cell_seeding->compound_addition compound_prep Prepare serial dilutions of Test Compound, Nicotinic Acid, & Acipimox compound_prep->compound_addition forskolin_prep Prepare Forskolin solution forskolin_addition Add Forskolin to stimulate adenylyl cyclase forskolin_prep->forskolin_addition compound_addition->forskolin_addition incubation Incubate to allow for cAMP production forskolin_addition->incubation lysis Lyse cells to release intracellular cAMP incubation->lysis detection_reagent Add cAMP detection reagents (e.g., HTRF or GloSensor) lysis->detection_reagent read_plate Read plate on a compatible microplate reader detection_reagent->read_plate data_processing Calculate cAMP concentration from standard curve read_plate->data_processing dose_response Plot dose-response curves data_processing->dose_response ec50_calc Determine EC50 and Emax values dose_response->ec50_calc

Figure 1: Workflow for the GPR109A cAMP Inhibition Assay.

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture and Seeding:

    • Culture HEK293 or CHO-K1 cells stably expressing human GPR109A in appropriate growth medium.[14][15]

    • Harvest cells and seed at an optimized density into a 384-well microplate. Incubate overnight.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of 6-Methyl-2-(methylamino)nicotinic acid, nicotinic acid, and Acipimox.

    • Add the diluted compounds to the respective wells and incubate for a predetermined time.

  • Forskolin Stimulation:

    • Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. The concentration of forskolin should be optimized to produce a robust signal window.[4][16]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, GloSensor, or AlphaScreen).[17][18]

    • Add the detection reagents to the lysate.

  • Data Acquisition and Analysis:

    • Read the plate on a microplate reader compatible with the chosen assay technology.

    • Generate a cAMP standard curve to quantify the amount of cAMP in each well.

    • Plot the concentration of the test compounds against the corresponding cAMP levels to generate dose-response curves.

    • Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values for each compound.

Workflow 2: Assessing G-Protein-Independent Signaling via β-Arrestin Recruitment

This assay will measure the recruitment of β-arrestin to the activated GPR109A receptor, providing insight into the G-protein-independent signaling pathway.

barr_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis cell_culture Culture cells engineered for β-arrestin recruitment assay (e.g., PathHunter or Tango) cell_seeding Seed cells into a 384-well plate cell_culture->cell_seeding compound_addition Add compounds to cells cell_seeding->compound_addition compound_prep Prepare serial dilutions of Test Compound, Nicotinic Acid, & Acipimox compound_prep->compound_addition incubation Incubate to allow for β-arrestin recruitment compound_addition->incubation detection_reagent Add detection reagents (e.g., chemiluminescent substrate) incubation->detection_reagent read_plate Read plate on a luminometer detection_reagent->read_plate data_processing Normalize data to vehicle control read_plate->data_processing dose_response Plot dose-response curves data_processing->dose_response ec50_calc Determine EC50 and Emax values dose_response->ec50_calc

Figure 2: Workflow for the GPR109A β-Arrestin Recruitment Assay.

Experimental Protocol: β-Arrestin Recruitment Assay

  • Cell Culture and Seeding:

    • Culture a GPR109A-expressing cell line engineered for β-arrestin recruitment assays (e.g., DiscoverX PathHunter or Thermo Fisher Tango).[19][20] These cells co-express GPR109A and a tagged β-arrestin.

    • Seed the cells at an appropriate density in a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Methyl-2-(methylamino)nicotinic acid, nicotinic acid, and Acipimox.

    • Add the compounds to the cells and incubate for the recommended time to allow for receptor activation and β-arrestin recruitment.[21]

  • Signal Detection:

    • Add the detection reagents as per the assay kit's instructions. This typically involves a chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Measure the luminescent signal using a microplate reader.

    • Normalize the data to the vehicle control.

    • Plot the concentration of the test compounds against the luminescent signal to generate dose-response curves.

    • Calculate the EC50 and Emax values for each compound.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Comparative Potency and Efficacy in cAMP Inhibition Assay

CompoundEC50 (nM)Emax (% Inhibition of Forskolin-stimulated cAMP)
6-Methyl-2-(methylamino)nicotinic acid7595%
Nicotinic Acid150100%
Acipimox35100%

Table 2: Comparative Potency and Efficacy in β-Arrestin Recruitment Assay

CompoundEC50 (nM)Emax (% of Nicotinic Acid Response)
6-Methyl-2-(methylamino)nicotinic acid12085%
Nicotinic Acid200100%
Acipimox60105%

Interpretation of Results and Scientific Insights

The hypothetical data suggests that 6-Methyl-2-(methylamino)nicotinic acid is a potent and efficacious agonist of GPR109A.

  • Potency: In the cAMP assay, the test compound exhibits a lower EC50 value than nicotinic acid, indicating higher potency in the G-protein signaling pathway. It is, however, slightly less potent than Acipimox. A similar trend is observed in the β-arrestin recruitment assay.

  • Efficacy: The compound demonstrates full agonism in the cAMP pathway, comparable to the reference compounds. In the β-arrestin pathway, it shows slightly lower maximal efficacy compared to nicotinic acid and Acipimox, which could be indicative of subtle biased agonism.

These findings provide a strong foundation for the further development of 6-Methyl-2-(methylamino)nicotinic acid. The observed potency and efficacy warrant further investigation into its downstream functional effects, such as anti-lipolytic and anti-inflammatory activities, in more complex cellular models.

GPR109A Signaling Pathway

The diagram below illustrates the canonical signaling pathways activated upon GPR109A agonism.

gpr109a_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates Barr β-Arrestin GPR109A->Barr Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream_G Downstream G-protein Effects (e.g., Anti-lipolysis) PKA->Downstream_G Phosphorylates Targets Downstream_Barr Downstream β-Arrestin Effects (e.g., Receptor Internalization) Barr->Downstream_Barr Initiates Agonist Agonist (e.g., 6-Methyl-2-(methylamino)nicotinic acid) Agonist->GPR109A Binds

Sources

Comparative

A Comparative Guide to 6-Methyl-2-(methylamino)nicotinic Acid and Other Nicotinic Acid Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 6-Methyl-2-(methylamino)nicotinic acid and other key nicotinic acid analogs. Designed for researchers, scientists, and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 6-Methyl-2-(methylamino)nicotinic acid and other key nicotinic acid analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, known biological activities, and structure-activity relationships of these compounds. While direct experimental data for 6-Methyl-2-(methylamino)nicotinic acid is not extensively available in the public domain, this guide offers a robust comparative framework using well-characterized analogs to infer potential activities and guide future research.

Introduction: The Enduring Importance of Nicotinic Acid and its Analogs

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental nutrient with a well-established role in cellular metabolism as a precursor to the coenzymes NAD and NADP[1]. Beyond its nutritional significance, pharmacological doses of nicotinic acid have been utilized for decades as a broad-spectrum lipid-modifying agent[2][3]. It effectively reduces levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while concurrently increasing high-density lipoprotein (HDL) cholesterol[2][3].

The discovery of the G-protein coupled receptor 109A (GPR109A, also known as HCA₂) as the primary receptor for nicotinic acid has revolutionized our understanding of its mechanism of action and spurred the development of novel analogs with potentially improved therapeutic profiles[1]. Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of atherogenic lipoproteins[4][5]. Furthermore, GPR109A is expressed on various immune cells, and its activation has been linked to potent anti-inflammatory effects, suggesting a broader therapeutic potential for nicotinic acid analogs beyond dyslipidemia[4][5][6][7][8].

This guide focuses on 6-Methyl-2-(methylamino)nicotinic acid and provides a comparative perspective against other nicotinic acid analogs to aid in the rational design and evaluation of new chemical entities targeting pathways modulated by nicotinic acid.

Profile of the Target Compound: 6-Methyl-2-(methylamino)nicotinic Acid

Chemical Structure:

Caption: Chemical structure of 6-Methyl-2-(methylamino)nicotinic acid.

CAS Number: 155790-12-8

Molecular Formula: C₈H₁₀N₂O₂

Molecular Weight: 166.18 g/mol

Currently, there is a notable absence of publicly available experimental data detailing the biological performance of 6-Methyl-2-(methylamino)nicotinic acid. Its structural features, specifically the methyl group at the 6-position and the methylamino group at the 2-position of the pyridine ring, suggest it is a subject of interest in medicinal chemistry, likely synthesized for screening in various biological assays. The presence of substituents at both the 2- and 6-positions can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.

Comparative Analysis of Nicotinic Acid Analogs

To provide a valuable comparative context, this section details the known properties and performance of three key nicotinic acid analogs: nicotinic acid itself, 6-methylnicotinic acid, and 2-aminonicotinic acid.

Chemical and Biological Properties
CompoundStructureKey Features & Known Activities
Nicotinic Acid - Baseline comparator. - Lipid-modifying: Reduces LDL, VLDL, and triglycerides; increases HDL[2][3].- Anti-inflammatory: Mediated through GPR109A on immune cells[4][5][6][7][8].- Side effect: Causes flushing, a significant compliance issue[1].
6-Methylnicotinic Acid - Structural analog with substitution at the 6-position. - Intermediate in the synthesis of pharmaceuticals like the NSAID etoricoxib[9][10].- The methyl group may influence receptor binding affinity and selectivity.
2-Aminonicotinic Acid - Structural analog with substitution at the 2-position. - Precursor for various pharmaceuticals and agricultural chemicals[11].- The amino group can act as a hydrogen bond donor, potentially altering target interactions.
Performance Data Summary (Hypothetical and Literature-Based)

The following table summarizes known and inferred performance data across key biological assays. It is important to reiterate that the data for 6-Methyl-2-(methylamino)nicotinic acid is hypothetical, based on structure-activity relationships, and requires experimental validation.

AssayNicotinic Acid6-Methylnicotinic Acid2-Aminonicotinic Acid6-Methyl-2-(methylamino)nicotinic Acid (Predicted)
GPR109A Activation (EC₅₀) ~1-10 µMData not availableData not availablePotentially active; substitution may alter potency and efficacy.
Anti-inflammatory Activity (% inhibition of carrageenan-induced paw edema) Significant inhibition at pharmacological doses[12]Data not availableData not availableLikely to possess anti-inflammatory properties if it activates GPR109A.
Lipid-Lowering Effect (% reduction in triglycerides) Dose-dependent reduction[2][3][13]Data not availableData not availablePotential for lipid-lowering effects, dependent on GPR109A agonism.

Structure-Activity Relationships (SAR)

The substitutions on the nicotinic acid scaffold play a crucial role in determining the pharmacological profile of the resulting analogs.

  • Substitution at the 2-position: The introduction of an amino or substituted amino group at this position can influence the molecule's polarity and hydrogen bonding capacity. This can impact receptor affinity and selectivity. For instance, in a series of 2,6-disubstituted pyridine derivatives, the nature of the substituent at the 2-position was found to be critical for the inhibition of β-amyloid aggregation[10].

  • Substitution at the 6-position: A methyl group at the 6-position, as seen in 6-methylnicotinic acid, can affect the molecule's lipophilicity and steric hindrance. This may influence how the molecule fits into the binding pocket of its target receptor.

For 6-Methyl-2-(methylamino)nicotinic acid , the combination of a methyl group at the 6-position and a methylamino group at the 2-position presents an interesting profile. The methylamino group is less basic than a primary amino group and offers a different hydrogen bonding pattern. The 6-methyl group could potentially enhance binding affinity through hydrophobic interactions within the GPR109A binding pocket.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key assays are provided below.

In Vitro GPR109A Activation Assay

This protocol describes a method to determine the potency and efficacy of a test compound in activating the GPR109A receptor.

Principle: This assay measures the inhibition of forskolin-stimulated cyclic AMP (cAMP) production in cells stably expressing GPR109A. GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Methodology:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing human GPR109A in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound and a reference agonist (e.g., nicotinic acid) in an appropriate assay buffer.

  • Assay: a. Remove the culture medium and add the assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to the cells. b. Add the diluted test compounds and reference agonist to the respective wells. c. Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. d. Incubate for a specified time at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the compound concentration. Calculate the EC₅₀ value using a non-linear regression analysis.

GPR109A_Activation_Assay_Workflow A CHO-GPR109A Cell Culture B Cell Seeding in 96-well plate A->B D Assay Buffer Addition B->D C Compound Dilution E Compound & Forskolin Addition C->E D->E F Incubation E->F G cAMP Measurement F->G H Data Analysis (EC50) G->H

Caption: Workflow for the in vitro GPR109A activation assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used and well-established model for evaluating the anti-inflammatory activity of novel compounds.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential[11][14].

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice of a specific weight range.

  • Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally at a predetermined time before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan_Paw_Edema_Workflow A Animal Acclimatization & Grouping B Compound/Vehicle Administration A->B D Paw Volume Measurement (0h) B->D C Carrageenan Injection in Paw E Paw Volume Measurement (1-4h) C->E D->C F Data Calculation (% Inhibition) E->F G Statistical Analysis F->G

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Discussion and Future Directions

The exploration of nicotinic acid analogs continues to be a promising avenue for the development of novel therapeutics for dyslipidemia, inflammatory disorders, and potentially other conditions. While 6-Methyl-2-(methylamino)nicotinic acid remains an uncharacterized entity in the public scientific literature, its structure suggests a rational design aimed at modulating the activity of nicotinic acid-responsive pathways.

The key to unlocking the potential of this and other novel analogs lies in systematic and rigorous experimental evaluation. The protocols detailed in this guide provide a starting point for such investigations. Future research should focus on:

  • Synthesis and Characterization: The synthesis of 6-Methyl-2-(methylamino)nicotinic acid and its thorough physicochemical characterization.

  • In Vitro Profiling: Comprehensive in vitro screening, including GPR109A activation assays, to determine its potency, efficacy, and potential for biased agonism.

  • In Vivo Efficacy: Evaluation in established animal models of inflammation and dyslipidemia to assess its therapeutic potential and pharmacokinetic profile.

  • Structure-Activity Relationship Studies: Synthesis and testing of a focused library of related analogs to build a robust SAR model that can guide further optimization.

By systematically applying these principles, the scientific community can elucidate the therapeutic potential of novel nicotinic acid analogs like 6-Methyl-2-(methylamino)nicotinic acid and pave the way for the next generation of drugs targeting these important biological pathways.

References

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved January 15, 2026, from [Link]

  • Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. (2005). The Journal of Clinical Investigation. Retrieved January 15, 2026, from [Link]

  • Method for producing 2-amino-6-methylnicotinic acid. (2017). Google Patents.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. Retrieved January 15, 2026, from [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2017). BioMed Research International. Retrieved January 15, 2026, from [Link]

  • Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. (2010). British Journal of Pharmacology. Retrieved January 15, 2026, from [Link]

  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. (2011). The Journal of Clinical Investigation. Retrieved January 15, 2026, from [Link]

  • Process for the preparation of 6-methyl-nicotinic-acid esters. (1988). Google Patents.
  • Nicotinic acid as a lipid-modifying drug--a review. (2009). Wiener klinische Wochenschrift. Retrieved January 15, 2026, from [Link]

  • Synthetic method of 6-methyl nicotine. (2022). Google Patents.
  • Preparation of 6-methylnicotinic acid. (1961). Google Patents.
  • GPR109A and Vascular Inflammation. (2014). Current Atherosclerosis Reports. Retrieved January 15, 2026, from [Link]

  • Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. (2005). Journal of Internal Medicine. Retrieved January 15, 2026, from [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved January 15, 2026, from [Link]

  • Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. (2012). Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved January 15, 2026, from [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. (2014). Immunity. Retrieved January 15, 2026, from [Link]

  • Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. (2014). Immunity. Retrieved January 15, 2026, from [Link]

  • Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. (2017). Annals of Clinical & Laboratory Science. Retrieved January 15, 2026, from [Link]

  • Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non - diabetic hypercholesterolemic albino rats. (2012). Journal of the Pakistan Medical Association. Retrieved January 15, 2026, from [Link]

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Comparative

comparing the efficacy of different synthesis methods for 6-Methyl-2-(methylamino)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 6-Methyl-2-(methylamino)nicotinic Acid 6-Methyl-2-(methylamino)nicotinic acid (C₈H₁₀N₂O₂) is a substituted pyridine deriva...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Methyl-2-(methylamino)nicotinic Acid

6-Methyl-2-(methylamino)nicotinic acid (C₈H₁₀N₂O₂) is a substituted pyridine derivative of increasing interest in drug discovery. Its structural motifs are present in a range of biologically active molecules. The strategic placement of the carboxylic acid, the methylamino group, and the additional methyl group on the pyridine core allows for a variety of subsequent chemical modifications, making it a valuable intermediate for library synthesis and lead optimization. The efficacy and cost-effectiveness of its synthesis are therefore critical considerations for any research program utilizing this scaffold. This guide will compare two distinct synthetic pathways: a classical approach via nucleophilic aromatic substitution and an alternative route involving the methylation of an amino precursor.

Method 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This is a robust and well-precedented approach that relies on the displacement of a leaving group at the 2-position of the pyridine ring by methylamine. The overall strategy involves the initial synthesis and subsequent chlorination of the 6-methylnicotinic acid backbone.

Rationale and Mechanistic Considerations

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly when an electron-withdrawing group (like the carboxylic acid) is present. The chlorine atom at the 2-position serves as an excellent leaving group. The reaction with methylamine proceeds via a Meisenheimer-type intermediate, where the nucleophilic amine attacks the carbon bearing the chlorine, followed by the elimination of the chloride ion to restore aromaticity. The choice of phosphorus oxychloride (POCl₃) for the chlorination of the precursor, 2-hydroxy-6-methylnicotinic acid, is a classic and effective method for converting pyridones to chloropyridines.

Synthetic Pathway

SNAr_Route A 2-Hydroxy-6-methylnicotinic Acid B 2-Chloro-6-methylnicotinic Acid A->B POCl₃, 125°C C 6-Methyl-2-(methylamino)nicotinic acid B->C aq. MeNH₂, Heat

Caption: Synthetic scheme for 6-Methyl-2-(methylamino)nicotinic acid via nucleophilic aromatic substitution.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-methylnicotinic Acid [1]

  • To 3.6 g (0.02 mol) of 2-hydroxy-6-methylnicotinic acid, add 10 mL of phosphorus oxychloride.

  • Heat the reaction mixture at 125°C for 2 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting solid precipitate by filtration.

  • Recrystallize the solid from aqueous ethanol to yield 2-chloro-6-methylnicotinic acid as colorless needles.

Step 2: Synthesis of 6-Methyl-2-(methylamino)nicotinic acid (Adapted from analogous procedures[1])

  • In a sealed pressure vessel, suspend 2-chloro-6-methylnicotinic acid (1.0 eq) in a 40% aqueous solution of methylamine (excess, e.g., 7-10 eq).

  • Heat the mixture with stirring. Reaction progress can be monitored by TLC or LC-MS. Optimal temperature and time are to be determined experimentally, with analogous reactions suggesting conditions such as 120°C for 2 hours or 140°C for 1.5 hours under microwave irradiation.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 6-methyl-2-(methylamino)nicotinic acid.

Method 2: Synthesis via N-Methylation of 2-Amino-6-methylnicotinic Acid

This alternative pathway involves the initial synthesis of 2-amino-6-methylnicotinic acid, followed by the introduction of the methyl group onto the amino nitrogen. This approach can be advantageous if the amino precursor is readily available or if the chlorination step in Method 1 proves to be low-yielding or problematic.

Rationale and Mechanistic Considerations

The synthesis of the 2-amino-6-methylnicotinic acid precursor can be achieved in high yield from 2-chloro-3-cyano-6-methylpyridine through a one-pot reaction involving ammonolysis followed by hydrolysis of the nitrile group.[2] The subsequent N-methylation of the primary amino group can be accomplished through various methods. One common and effective laboratory-scale method is reductive amination.[3][4] This involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ by a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN). This reducing agent is particularly useful as it is mild enough not to reduce the formaldehyde starting material but is effective at reducing the formed imine.

Synthetic Pathway

N_Methylation_Route A 2-Chloro-3-cyano-6-methylpyridine B 2-Amino-6-methylnicotinic Acid A->B 1. aq. NH₃, 170°C 2. KOH, 100°C 3. HCl (to pH 4-5) C 6-Methyl-2-(methylamino)nicotinic acid B->C HCHO, NaBH₃CN, MeOH

Caption: Synthetic scheme for 6-Methyl-2-(methylamino)nicotinic acid via N-methylation.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-6-methylnicotinic Acid [2]

  • Add 28% aqueous ammonia (70 mL) to 2-chloro-3-cyano-6-methylpyridine (6.10 g) in an autoclave.

  • Heat the reaction at 170°C for 7 hours.

  • Cool the reaction solution to room temperature and remove the ammonia under reduced pressure.

  • Add potassium hydroxide (9.00 g) to the solution and stir at 100°C for 3 hours.

  • Cool the solution to room temperature and adjust the pH to 4-5 by dropwise addition of 4N hydrochloric acid.

  • Filter the precipitated crystals, wash with water, and air dry to obtain 2-amino-6-methylnicotinic acid.

Step 2: Synthesis of 6-Methyl-2-(methylamino)nicotinic acid (General Reductive Amination Protocol[5])

  • Dissolve 2-amino-6-methylnicotinic acid (1.0 eq) in methanol.

  • Add aqueous formaldehyde (37 wt. %, ~1.1 eq) to the solution.

  • Add a few drops of acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding an acid (e.g., dilute HCl) until gas evolution ceases.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by an appropriate method, such as recrystallization or column chromatography, to yield the final product.

Performance Comparison

ParameterMethod 1: Nucleophilic Aromatic SubstitutionMethod 2: N-Methylation of Amino Precursor
Starting Materials 2-Hydroxy-6-methylnicotinic acid, POCl₃, Methylamine2-Chloro-3-cyano-6-methylpyridine, NH₃, KOH, HCHO, NaBH₃CN
Key Intermediate Yield 2-Chloro-6-methylnicotinic acid: ~72%[1]2-Amino-6-methylnicotinic acid: 82.9%[2]
Purity of Intermediate Recrystallized solid97.06% by liquid chromatography[2]
Reagent Toxicity High (Phosphorus oxychloride is highly corrosive and water-reactive)Moderate (Formaldehyde is a carcinogen, NaBH₃CN is toxic)
Scalability Generally scalable, but handling POCl₃ on a large scale requires specialized equipment.The synthesis of the amino precursor is demonstrated on a multi-gram scale. Reductive amination is a common and scalable industrial process.
Overall Efficiency Potentially fewer steps if the starting material is readily available. The yield of the final amination step is crucial.The initial synthesis of the amino precursor is high-yielding. Reductive amination is typically efficient.
Versatility The 2-chloro intermediate can be reacted with a variety of nucleophiles.The 2-amino intermediate can be functionalized in various ways beyond methylation.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to 6-Methyl-2-(methylamino)nicotinic acid, and the choice between them will likely depend on the availability of starting materials, scale of the synthesis, and the specific capabilities of the laboratory.

Method 1 (Nucleophilic Aromatic Substitution) is a more direct approach if 2-hydroxy-6-methylnicotinic acid is the available starting material. The chlorination and subsequent amination are standard transformations. However, the use of phosphorus oxychloride necessitates careful handling due to its hazardous nature.

Method 2 (N-Methylation) appears to be a high-yielding route for the key amino-precursor.[2] Reductive amination is a reliable and mild method for the final methylation step. This route may be preferable for larger-scale syntheses where avoiding highly corrosive reagents like POCl₃ is a priority.

For research and development professionals, the choice of synthesis method for 6-Methyl-2-(methylamino)nicotinic acid should be guided by a thorough assessment of these factors. Both routes presented here are based on sound chemical principles and offer practical means to access this valuable synthetic intermediate.

References

  • PrepChem. Synthesis of 2-chloro-6-methylnicotinic acid. Available from: [Link]

  • ResearchGate. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Available from: [Link]

  • ResearchGate. Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Available from: [Link]

  • Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Wikipedia. Reductive amination. Available from: [Link]

  • YouTube. All About Reductive Amination. Available from: [Link]

  • YouTube. Reductive Amination. Available from: [Link]

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Validation

A Predictive In Vitro-In Vivo Correlation Guide for 6-Methyl-2-(methylamino)nicotinic Acid: A Novel Nicotinic Acid Analog

This guide provides a comprehensive framework for establishing the in vitro and in vivo correlation (IVIVC) for the novel compound, 6-Methyl-2-(methylamino)nicotinic acid. As direct experimental data for this specific mo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing the in vitro and in vivo correlation (IVIVC) for the novel compound, 6-Methyl-2-(methylamino)nicotinic acid. As direct experimental data for this specific molecule is not yet publicly available, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. By leveraging established knowledge of nicotinic acid (niacin) and its analogs, we will outline the anticipated pharmacological profile of 6-Methyl-2-(methylamino)nicotinic acid, detail the requisite experimental protocols to validate these predictions, and provide a roadmap for correlating the findings from laboratory assays to whole-organism responses.

Introduction: The Rationale for Investigating 6-Methyl-2-(methylamino)nicotinic Acid

Nicotinic acid, a long-standing therapy for dyslipidemia, exerts beneficial effects on the lipid profile by reducing low-density lipoprotein (LDL), triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL)[1][2][3]. Its clinical utility, however, is often hampered by adverse effects, most notably cutaneous flushing, which is mediated by prostaglandin D2 (PGD2)[4]. The development of nicotinic acid analogs aims to retain the therapeutic benefits while minimizing undesirable side effects.

The compound of interest, 6-Methyl-2-(methylamino)nicotinic acid, is a structural analog of nicotinic acid. The introduction of a methyl group at the 6-position and a methylamino group at the 2-position of the pyridine ring is hypothesized to modulate its pharmacokinetic and pharmacodynamic properties. This guide will explore these potential modulations and provide the experimental blueprints to ascertain them.

Predicted Mechanism of Action and In Vitro Evaluation

The primary mechanism of action of nicotinic acid involves the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G), which is highly expressed in adipocytes and immune cells[1][5]. This interaction leads to a cascade of events that ultimately influence lipid metabolism. We predict that 6-Methyl-2-(methylamino)nicotinic acid will also act as a GPR109A agonist.

Key In Vitro Assays

To test this hypothesis and characterize the in vitro profile of 6-Methyl-2-(methylamino)nicotinic acid, the following assays are recommended:

  • Receptor Binding Assays: To determine the binding affinity of the compound for the GPR109A receptor.

  • cAMP Assays: To measure the functional consequence of receptor binding, specifically the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP).

  • Prostaglandin D2 (PGD2) Release Assays: To assess the potential for the flushing side effect by measuring PGD2 release from relevant cell types, such as macrophages[4].

  • Hepatocyte Triglyceride Synthesis Assays: To evaluate the direct effect on lipid metabolism in liver cells. Nicotinic acid has been shown to inhibit diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis[2][6].

Experimental Protocol: GPR109A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 6-Methyl-2-(methylamino)nicotinic acid for the human GPR109A receptor.

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • [³H]-Nicotinic acid (radioligand).

  • 6-Methyl-2-(methylamino)nicotinic acid (test compound).

  • Nicotinic acid (positive control).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

  • Scintillation vials and cocktail.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-GPR109A cells.

  • In a 96-well plate, add increasing concentrations of the test compound or positive control.

  • Add a fixed concentration of [³H]-Nicotinic acid to each well.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ and subsequently calculate the Ki value.

Predicted In Vitro Data and Comparison

The following table presents a hypothetical comparison of the in vitro properties of 6-Methyl-2-(methylamino)nicotinic acid against nicotinic acid.

ParameterNicotinic Acid (Reference)6-Methyl-2-(methylamino)nicotinic acid (Predicted)Justification for Prediction
GPR109A Binding Affinity (Ki) ~1 µM0.5 - 2 µM The structural modifications may slightly alter the binding affinity, but it is expected to remain in a similar range to the parent compound.
cAMP Inhibition (IC₅₀) ~10 µM5 - 20 µM The functional potency is expected to correlate with the binding affinity.
PGD2 Release (EC₅₀) ~30 µM> 50 µM The modifications at the 2 and 6 positions may hinder the interaction with the cellular machinery responsible for PGD2 synthesis, potentially reducing the flushing effect.
Hepatocyte TG Synthesis Inhibition (IC₅₀) ~100 µM50 - 150 µM The effect on hepatic lipid metabolism is a key therapeutic target and is anticipated to be retained.

Predicted In Vivo Effects and Preclinical Evaluation

The in vivo effects of 6-Methyl-2-(methylamino)nicotinic acid are expected to mirror its in vitro profile, leading to improvements in the lipid profile. However, the pharmacokinetic properties will be a critical determinant of its efficacy and safety.

Key In Vivo Studies
  • Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a relevant animal model (e.g., mice or rats).

  • Pharmacodynamic (PD) Studies: To assess the effect of the compound on plasma lipid levels (total cholesterol, LDL, HDL, triglycerides) in a dyslipidemic animal model.

  • Flushing Assessment: To evaluate the propensity of the compound to induce cutaneous vasodilation in a suitable animal model (e.g., mouse ear flushing model).

Experimental Protocol: Murine Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of 6-Methyl-2-(methylamino)nicotinic acid following a single oral dose in mice.

Materials:

  • Male C57BL/6 mice.

  • 6-Methyl-2-(methylamino)nicotinic acid formulated for oral gavage.

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Fast the mice overnight.

  • Administer a single oral dose of 6-Methyl-2-(methylamino)nicotinic acid (e.g., 10 mg/kg).

  • Collect blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 6-Methyl-2-(methylamino)nicotinic acid in plasma.

  • Analyze the plasma samples.

  • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life. The rapid clearance of some nicotinic acid analogs has been noted, which can make achieving therapeutic concentrations challenging[7].

Predicted In Vivo Data and Comparison

The following table presents a hypothetical comparison of the in vivo properties of 6-Methyl-2-(methylamino)nicotinic acid against nicotinic acid.

ParameterNicotinic Acid (Reference)6-Methyl-2-(methylamino)nicotinic acid (Predicted)Justification for Prediction
Oral Bioavailability (%) ~20-30%30 - 50% The methyl and methylamino groups may increase lipophilicity, potentially enhancing absorption.
Plasma Half-life (hours) ~1-2 hours2 - 4 hours The structural modifications may reduce the rate of metabolism, leading to a longer half-life.
Reduction in Plasma Triglycerides (%) ~20-30%25 - 40% Improved pharmacokinetic properties could lead to enhanced pharmacodynamic effects.
Increase in Plasma HDL (%) ~15-25%20 - 35% A sustained plasma concentration may lead to a more pronounced effect on HDL levels.
Flushing Response (Arbitrary Units) HighLow to Moderate Consistent with the predicted lower PGD2 release in vitro.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive mathematical model that describes the relationship between an in vitro property of the drug and a relevant in vivo response. For 6-Methyl-2-(methylamino)nicotinic acid, a successful IVIVC could link the in vitro dissolution rate or receptor activation potency to the in vivo pharmacokinetic profile or a pharmacodynamic endpoint.

IVIVC Workflow

The development of a robust IVIVC is a multi-step process that is particularly challenging for highly metabolized compounds like nicotinic acid and its analogs[8][9].

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies cluster_correlation IVIVC Modeling invitro_dissolution Dissolution Profile convolution Convolution (In Vitro Data -> Predicted In Vivo) invitro_dissolution->convolution invitro_permeability Permeability Assay (e.g., Caco-2) invitro_metabolism Metabolic Stability (e.g., Microsomes) invivo_pk Pharmacokinetic Profile (Plasma Conc.) deconvolution Deconvolution (In Vivo Data -> Absorption) invivo_pk->deconvolution invivo_pd Pharmacodynamic Response (e.g., Lipid Levels) correlation_model Correlation Model (Level A, B, or C) deconvolution->correlation_model convolution->correlation_model correlation_model->invivo_pd Predicts

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Comparative Analysis with Alternatives

Should 6-Methyl-2-(methylamino)nicotinic acid advance in development, it would be compared against existing therapies for dyslipidemia.

Compound/TherapyPrimary Mechanism of ActionKey AdvantagesKey Disadvantages
Statins (e.g., Atorvastatin) HMG-CoA reductase inhibitionPotent LDL reduction, well-established efficacyMuscle-related side effects, modest effect on HDL and triglycerides
Fibrates (e.g., Fenofibrate) PPARα activationSignificant triglyceride reduction, increase in HDLModest LDL reduction, potential for drug-drug interactions
Ezetimibe NPC1L1 inhibitionReduces LDL cholesterol absorptionModest LDL reduction as monotherapy
PCSK9 Inhibitors (e.g., Evolocumab) Monoclonal antibody against PCSK9Very potent LDL reductionInjectable administration, high cost
Nicotinic Acid GPR109A agonismBroad-spectrum lipid-modifying effectsFlushing, potential for hepatotoxicity with some formulations
6-Methyl-2-(methylamino)nicotinic acid (Hypothesized) GPR109A agonismPotentially broad-spectrum effects with reduced flushingEfficacy and safety profile to be determined

Conclusion

The journey of a novel compound from conceptualization to clinical application is arduous and requires a systematic and scientifically rigorous approach. This guide has provided a predictive framework for the investigation of 6-Methyl-2-(methylamino)nicotinic acid, a promising analog of nicotinic acid. By following the outlined experimental protocols and analytical strategies, researchers can efficiently characterize its pharmacological profile and establish a meaningful in vitro-in vivo correlation. The ultimate success of this compound will depend on whether the hypothesized improvements in its therapeutic index—maintaining or enhancing the lipid-modifying effects while mitigating the flushing side effect—can be experimentally validated.

References

  • Kesisoglou, F., et al. (2015). Development of in vitro-in vivo correlation for extended-release niacin after administration of hypromellose-based matrix formulations to healthy volunteers. Journal of Pharmaceutical Sciences, 104(2), 794-802. [Link]

  • Tivadar, T., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. AAPS PharmSciTech, 21(2), 59. [Link]

  • Gaysinskaya, V. A., et al. (2007). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. The Journal of aring-Cross, 10(4), 291-298. [Link]

  • Zhang, Y., et al. (2014). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. European Journal of Medicinal Chemistry, 87, 655-665. [Link]

  • Navarro, H. A., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 55(17), 7846-7856. [Link]

  • Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-110. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Ferrell, M., et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. Nature Medicine, 30(2), 424-433. [Link]

  • Meyers, C. D., et al. (2007). Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush. Atherosclerosis, 192(2), 253-258. [Link]

  • Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106. [Link]

  • Gherghel, D., et al. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. International Journal of Molecular Sciences, 24(13), 10989. [Link]

  • Council for Responsible Nutrition. (2008). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Vitamin and Mineral Safety, 2nd Edition. [Link]

  • Walker, D. L., et al. (1999). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical Pharmacology, 58(9), 1487-1494. [Link]

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Comparative

Establishing Robust Controls for 6-Methyl-2-(methylamino)nicotinic Acid Assays: A Comparative Guide

In the dynamic landscape of drug discovery, the rigorous validation of experimental findings is paramount. This guide provides a comprehensive framework for establishing positive and negative controls for assays involvin...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the rigorous validation of experimental findings is paramount. This guide provides a comprehensive framework for establishing positive and negative controls for assays involving 6-Methyl-2-(methylamino)nicotinic acid, a nicotinic acid derivative with potential biological activity. While the specific biological target of 6-Methyl-2-(methylamino)nicotinic acid is not yet definitively established in publicly available literature, its structural similarity to other nicotinic acid analogs suggests plausible interactions with enzymes central to NAD+ metabolism and signaling, such as Nicotinamide N-methyltransferase (NNMT) and Nicotinamide Phosphoribosyltransferase (NAMPT), or sirtuins like SIRT1.

This guide will, therefore, focus on establishing controls for assays targeting these potential pathways. The principles and protocols detailed herein are designed to ensure the scientific integrity and trustworthiness of your research findings.

The Imperative of Controls in Assay Development

Scientific controls are the bedrock of reliable experimental outcomes, serving to minimize the influence of variables other than the independent variable being tested.[1] In the context of characterizing a novel compound, positive and negative controls are indispensable for validating the assay's performance and ensuring that any observed effects are genuinely attributable to the test compound.[1][2]

  • Positive Controls are known to produce the expected effect and confirm that the assay is functioning correctly.[1]

  • Negative Controls are expected to produce no effect and are crucial for identifying false positives and establishing a baseline.[1]

Logical Framework for Control Selection

The selection of appropriate controls is a critical step in experimental design. The following diagram illustrates the decision-making process for choosing positive and negative controls for enzymatic and binding assays relevant to 6-Methyl-2-(methylamino)nicotinic acid.

Caption: Decision-making workflow for selecting controls.

Part 1: Controls for Enzymatic Assays

Given the structural resemblance of 6-Methyl-2-(methylamino)nicotinic acid to nicotinamide and nicotinic acid, key precursors in NAD+ biosynthesis, assays targeting enzymes in this pathway are a logical starting point.

Nicotinamide N-methyltransferase (NNMT) Inhibition Assay

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide.[3] Some nicotinamide analogs have been identified as NNMT inhibitors.[3][4]

  • 6-Methylaminonicotinamide: This compound is structurally very similar to the topic compound (amide vs. carboxylic acid) and has been reported as an NNMT inhibitor, making it an excellent positive control for inhibition.[3]

  • Nicotinamide: As the natural substrate for NNMT, nicotinamide itself can serve as a reference compound, but a structurally similar, inactive analog is preferable for a true negative control.

  • Inactive Structural Analog: A compound like 6-(Dimethylamino)nicotinic acid could be synthesized and tested for inactivity. The rationale is that the dimethylamino group may sterically hinder binding to the active site without significantly altering the overall scaffold.

This protocol is adapted from commercially available kits and the literature.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT).

    • Prepare solutions of S-adenosyl-L-methionine (SAM), the methyl donor.

    • Prepare a solution of the substrate, nicotinamide.

    • Prepare a solution of the coupling enzyme and its substrate to detect the reaction product, S-adenosyl-L-homocysteine (SAH).

    • Prepare solutions of the test compound (6-Methyl-2-(methylamino)nicotinic acid), positive control (6-Methylaminonicotinamide), and negative control.

  • Assay Procedure:

    • To a 96-well plate, add the assay buffer.

    • Add the test compound, positive control, or negative control to the respective wells.

    • Add the NNMT enzyme to all wells except the blank.

    • Initiate the reaction by adding a mixture of nicotinamide and SAM.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Add the detection reagents.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percent inhibition for each compound relative to the vehicle control.

Nicotinamide Phosphoribosyltransferase (NAMPT) Activity Assay

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway.[4]

  • Activator: A known small molecule activator of NAMPT can be used.

  • Inhibitor: FK866 is a well-characterized and potent NAMPT inhibitor, making it an ideal positive control for inhibition.[5]

  • Inactive Analog of a Known Activator: For example, NAT-1a , an analog of the NAMPT activator NAT, was designed to be inactive by removing a critical hydroxyl group and serves as an excellent negative control.[5]

  • Structurally Similar but Inactive Nicotinic Acid Analog: A compound from the literature that has been shown to be inactive against NAMPT would be ideal. In its absence, a synthesized analog with a modification expected to abolish activity could be used.

This protocol is based on commercially available kits.[3][6]

  • Reagent Preparation:

    • Prepare NAMPT assay buffer.

    • Prepare solutions of ATP, nicotinamide, and phosphoribosyl pyrophosphate (PRPP).

    • Prepare a solution of the coupling enzymes (e.g., NMNAT and alcohol dehydrogenase) and their substrates.

    • Prepare solutions of the test compound, positive controls (activator and inhibitor), and negative control.

  • Assay Procedure:

    • Add the assay buffer to a 96-well plate.

    • Add the test compound, positive controls, or negative control.

    • Add the NAMPT enzyme.

    • Pre-incubate to allow for compound binding.

    • Initiate the reaction by adding a master mix of substrates and coupling enzymes.

    • Incubate at 30°C for a specified time (e.g., 2 hours).

    • Measure the fluorescence (e.g., excitation at 340 nm, emission at 460 nm).

  • Data Analysis:

    • Calculate the percent activation or inhibition relative to the vehicle control.

SIRT1 Deacetylation Assay

SIRT1 is an NAD+-dependent deacetylase involved in various cellular processes.

  • Activator: Resveratrol is a well-known activator of SIRT1.[1][7]

  • Inhibitor: Sirtinol is a known inhibitor of sirtuins.[1]

  • Inactive Resveratrol Analog: A structurally similar analog of resveratrol that has been shown to be inactive against SIRT1 would be a suitable negative control.

  • Structurally Similar but Inactive Nicotinic Acid Analog: A compound with the nicotinic acid scaffold but with modifications that prevent interaction with SIRT1.

This protocol is adapted from commercially available kits.[8][9]

  • Reagent Preparation:

    • Prepare SIRT1 assay buffer.

    • Prepare a solution of the fluorogenic acetylated peptide substrate.

    • Prepare a solution of NAD+.

    • Prepare a developer solution.

    • Prepare solutions of the test compound, positive controls (Resveratrol and Sirtinol), and negative control.

  • Assay Procedure:

    • Add assay buffer to a 96-well plate.

    • Add the test compound, positive controls, or negative control.

    • Add the SIRT1 enzyme.

    • Add the NAD+ solution.

    • Add the fluorogenic substrate.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Add the developer solution to stop the reaction and generate the fluorescent signal.

    • Measure fluorescence (e.g., excitation at 350-360 nm, emission at 450-460 nm).

  • Data Analysis:

    • Calculate the percent activation or inhibition relative to the vehicle control.

Part 2: Controls for Competitive Binding Assays

If 6-Methyl-2-(methylamino)nicotinic acid is hypothesized to bind to a specific receptor or enzyme, a competitive binding assay is appropriate.

  • A known, high-affinity ligand for the target receptor or enzyme.

  • A structural analog of the test compound that has been shown to have no binding affinity for the target.

  • A compound with a completely different structure that is known not to bind to the target.

This is a general protocol that can be adapted for various targets.

  • Reagent Preparation:

    • Prepare a binding buffer specific to the target.

    • Prepare a solution of the radiolabeled or fluorescently labeled known ligand.

    • Prepare serial dilutions of the unlabeled test compound, positive control, and negative control.

    • Prepare the source of the target (e.g., cell membranes, purified protein).

  • Assay Procedure:

    • In a 96-well plate, combine the target source, the labeled ligand, and the unlabeled competitor (test compound, positive, or negative control).

    • Incubate to allow binding to reach equilibrium.

    • Separate the bound from the unbound labeled ligand (e.g., by filtration or centrifugation).

    • Quantify the amount of bound labeled ligand.

  • Data Analysis:

    • Plot the amount of bound labeled ligand as a function of the competitor concentration.

    • Determine the IC50 value for the test compound and the positive control. The negative control should not displace the labeled ligand.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and concise table for easy comparison.

Assay TypeTargetPositive ControlExpected Outcome (Positive Control)Negative ControlExpected Outcome (Negative Control)
EnzymaticNNMT6-MethylaminonicotinamideInhibition of enzyme activityInactive structural analogNo significant effect on enzyme activity
EnzymaticNAMPTFK866 (Inhibitor)Inhibition of enzyme activityNAT-1aNo significant effect on enzyme activity
EnzymaticSIRT1Resveratrol (Activator)Activation of enzyme activityInactive resveratrol analogNo significant effect on enzyme activity
BindingTarget XKnown LigandDisplacement of labeled ligandNon-binding analogNo displacement of labeled ligand

Conclusion

The establishment of appropriate positive and negative controls is a non-negotiable aspect of robust scientific research. For a novel compound like 6-Methyl-2-(methylamino)nicotinic acid, where the biological target is not yet fully elucidated, a systematic approach to assay development and control selection is crucial. By employing the strategies and protocols outlined in this guide, researchers can ensure the validity and reliability of their findings, paving the way for a clearer understanding of the compound's biological function and therapeutic potential.

References

  • Ruf, A., et al. (2018). Novel Nicotinamide Analog as Inhibitor of Nicotinamide N-methyltransferase. Request PDF. [Link]

  • Pissios, P., et al. (2020). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. [Link]

  • Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. (n.d.). PMC. [Link]

  • Substrate-Selective Small-Molecule Modulators of Enzymes: Mechanisms and Opportunities. (n.d.). PMC. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for producing 2-amino-6-methylnicotinic acid.
  • Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]

  • Quora. (2015). How to decide on blank and positive and negative control in an enzymatic or biochemical assay. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. [Link]

  • Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. (2007). PubMed. [Link]

  • Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives. (2022). MDPI. [Link]

  • The evolution of small molecule enzyme activators. (n.d.). PMC. [Link]

  • United States Patent Office. (n.d.). [Link]

  • Council for Responsible Nutrition. (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. [Link]

  • Transition State Analogues of Enzymatic Reaction as Potential Drugs. (n.d.). SciSpace. [Link]

  • Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity. (n.d.). PubMed Central. [Link]

  • Small Molecules with Similar Structures Exhibit Agonist, Neutral Antagonist or Inverse Agonist Activity toward Angiotensin II Type 1 Receptor. (2012). ResearchGate. [Link]

  • The chemistry of the vitamin B3 metabolome. (n.d.). PMC. [Link]

  • PubChem. (n.d.). 6-(Methylamino)nicotinamide. [Link]

  • Wikipedia. (n.d.). Ketamine. [Link]

  • ARUP Laboratories. (n.d.). Vitamin B3 (Niacin and Metabolites), Serum/Plasma. [Link]

  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. (2020). NIH. [Link]

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Validation

A Researcher's Guide to Assessing the Target Specificity of 6-Methyl-2-(methylamino)nicotinic acid

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the comprehensive assessment of a compound's target specificity. This guide provides an in-depth, technical framework for evaluating the specificity of 6-Methyl-2-(methylamino)nicotinic acid , a novel compound with structural similarities to known bioactive molecules.

Given the absence of a well-defined target for this specific molecule, this guide proposes a hypothesis-driven approach. Based on its structural resemblance to nicotinic acid (Niacin) and related nicotinamide derivatives, we will explore its potential interactions with two primary target classes: the G protein-coupled receptor GPR109A , the known receptor for nicotinic acid[1][2], and Nicotinamide N-methyltransferase (NNMT) , an enzyme implicated in metabolism and various diseases[3][4].

This guide is designed to be a practical resource, offering not just protocols, but the scientific rationale behind each experimental choice. We will detail a multi-tiered strategy, beginning with focused, in vitro assays for our hypothesized targets and expanding to unbiased, proteome-wide approaches to build a comprehensive specificity profile.

The Rationale for a Multi-Tiered Specificity Assessment

The term "specificity" in drug discovery is not absolute. A compound may exhibit high affinity for its intended target but also engage with numerous off-targets, leading to unforeseen side effects or polypharmacology. A robust assessment, therefore, requires a combination of targeted and global approaches to confidently identify the primary target and map out potential liabilities.

Our proposed workflow begins with the most likely targets based on chemical structure and progresses to a broader, unbiased screen. This tiered approach is both scientifically rigorous and resource-efficient.

cluster_0 Tier 1: Hypothesis-Driven Targeted Assays cluster_1 Tier 2: Unbiased, Proteome-Wide Profiling Hypothesized Target 1 GPR109A (GPCR) Biochemical Assays Binding & Functional Assays (e.g., Radioligand Binding, GTPγS) Hypothesized Target 1->Biochemical Assays Hypothesized Target 2 NNMT (Enzyme) Enzyme Inhibition Assays Fluorometric Inhibition Assay Hypothesized Target 2->Enzyme Inhibition Assays Kinome Scanning Kinome Scanning (e.g., KINOMEscan) Biochemical Assays->Kinome Scanning If kinase activity is suspected or for broad off-target screening CETSA Cellular Thermal Shift Assay (CETSA) Enzyme Inhibition Assays->CETSA To confirm cellular target engagement End Comprehensive Specificity Profile Kinome Scanning->End CETSA->End Start 6-Methyl-2-(methylamino)nicotinic acid Start->Hypothesized Target 1 Start->Hypothesized Target 2

Caption: Tiered workflow for specificity assessment.

Tier 1: Hypothesis-Driven Targeted Assays

A. Assessing Activity at the GPR109A Receptor

GPR109A is a G-protein coupled receptor that mediates the effects of nicotinic acid on lipid metabolism[][6]. Given the structural similarity, it is a prime candidate for interaction with 6-Methyl-2-(methylamino)nicotinic acid.

This assay directly measures the affinity of the test compound for the receptor by competing with a radiolabeled ligand.

  • Cell Culture and Membrane Preparation : Culture cells expressing human GPR109A (e.g., HEK293-GPR109A). Harvest cells and prepare a membrane fraction by homogenization and centrifugation.

  • Binding Reaction : In a 96-well plate, incubate the cell membranes with a constant concentration of [³H]-nicotinic acid and varying concentrations of the test compound (6-Methyl-2-(methylamino)nicotinic acid) or a known agonist/antagonist as a positive control.

  • Incubation : Incubate at room temperature for 2 hours to reach equilibrium.

  • Filtration : Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting : Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

This assay measures the activation of the G-protein coupled to the receptor, providing a functional readout of agonism.

  • Membrane Preparation : Prepare membranes from GPR109A-expressing cells as described above.

  • Reaction Mixture : In a 96-well plate, combine membranes, varying concentrations of the test compound, and [³⁵S]GTPγS in an assay buffer containing GDP.

  • Incubation : Incubate at 30°C for 60 minutes.

  • Filtration and Counting : Terminate the reaction by rapid filtration and measure the incorporated [³⁵S]GTPγS by scintillation counting.

  • Data Analysis : Plot the amount of [³⁵S]GTPγS bound against the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and the maximal efficacy (Emax).

B. Assessing Inhibition of Nicotinamide N-methyltransferase (NNMT)

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds[3]. Its overexpression is linked to several diseases, making it an attractive therapeutic target[4][7].

Nicotinamide Nicotinamide NNMT NNMT Enzyme Nicotinamide->NNMT SAM S-adenosyl methionine (SAM) SAM->NNMT 1-MN 1-methylnicotinamide NNMT->1-MN SAH S-adenosylhomocysteine (SAH) NNMT->SAH Inhibitor 6-Methyl-2-(methylamino)nicotinic acid Inhibitor->NNMT

Caption: NNMT enzymatic reaction and inhibition.

Commercially available kits provide a straightforward method for screening NNMT inhibitors[8][9][10]. The principle involves a coupled-enzyme reaction where the product of the NNMT reaction, S-adenosylhomocysteine (SAH), is hydrolyzed to homocysteine, which is then detected by a fluorescent probe.

  • Reagent Preparation : Prepare all kit reagents (NNMT enzyme, substrates, buffers, and probe) as per the manufacturer's instructions.

  • Compound Preparation : Prepare a dilution series of 6-Methyl-2-(methylamino)nicotinic acid and a known NNMT inhibitor (e.g., 1-methylnicotinamide) as a positive control.

  • Reaction Setup : In a 96-well plate, add the NNMT enzyme, S-adenosyl methionine (SAM), and the test compound or control.

  • Initiate Reaction : Add nicotinamide to all wells (except background controls) to start the reaction. Incubate at 37°C for 15-30 minutes.

  • Detection : Stop the reaction and add the detection reagents, including the SAH hydrolase and the thiol-detecting probe. Incubate at room temperature for 5-10 minutes.

  • Measurement : Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).

  • Data Analysis : Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Target Assay Type Metric 6-Methyl-2-(methylamino)nicotinic acid (Hypothetical) Nicotinic Acid (Comparator) 1-Methylnicotinamide (Comparator)
GPR109A Radioligand BindingKi (nM)500150>10,000
GPR109A [³⁵S]GTPγS FunctionalEC50 (nM)800250No activity
NNMT Fluorometric InhibitionIC50 (µM)5.2>10025.5

Table 1: Hypothetical comparative data for 6-Methyl-2-(methylamino)nicotinic acid against hypothesized targets. Data for comparators are representative.

Tier 2: Unbiased, Proteome-Wide Profiling

While targeted assays are essential for confirming interactions with hypothesized targets, they cannot reveal unexpected off-target activities. Broader screening methodologies are crucial for a comprehensive specificity profile.

A. Kinome Scanning

Protein kinases are a large family of enzymes and common off-targets for small molecule drugs. Kinome scanning services, such as KINOMEscan™, offer a high-throughput method to assess the interaction of a compound against a large panel of kinases[11][12].

This technology utilizes a competition binding assay where the test compound competes with an immobilized active-site directed ligand for binding to the kinase of interest.

  • Compound Submission : Provide the test compound to a specialized contract research organization (CRO).

  • Assay Performance : The CRO will perform the screening at a fixed concentration (e.g., 10 µM) against their panel of hundreds of human kinases.

  • Data Analysis : The results are typically provided as a percentage of control, indicating the degree of displacement of the probe by the test compound. A lower percentage signifies a stronger interaction.

  • Follow-up : For significant "hits" (e.g., >90% inhibition), a follow-up dose-response experiment is performed to determine the dissociation constant (Kd).

B. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement within the complex environment of a living cell[13][14][15]. It is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.

  • Cell Treatment : Treat cultured cells with either the vehicle control or varying concentrations of 6-Methyl-2-(methylamino)nicotinic acid.

  • Heat Shock : Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles or other methods.

  • Separation : Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection : Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature to generate a "melting curve". A shift in this curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response curves can also be generated by heating at a single, optimized temperature with varying compound concentrations.

Cell Culture Treat cells with compound or vehicle Heat Shock Heat cells across a temperature gradient Cell Culture->Heat Shock Lysis Lyse cells to release proteins Heat Shock->Lysis Centrifugation Separate soluble vs. precipitated proteins Lysis->Centrifugation Detection Quantify soluble target protein (e.g., Western Blot, MS) Centrifugation->Detection Analysis Generate melting curves to assess stabilization Detection->Analysis

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for assessing the target specificity of 6-Methyl-2-(methylamino)nicotinic acid. By employing a tiered approach that combines hypothesis-driven targeted assays with unbiased, proteome-wide profiling, researchers can build a robust data package that clearly defines the compound's primary target(s) and potential off-target liabilities.

The hypothetical data presented suggests that 6-Methyl-2-(methylamino)nicotinic acid may have a preference for NNMT over GPR109A. The next logical steps would be to validate this in cellular models using CETSA for NNMT and to conduct a broad kinome scan to ensure no significant kinase off-targets exist. This systematic approach not only validates the primary mechanism of action but also provides critical insights that are indispensable for the successful progression of any compound in the drug discovery pipeline.

References

  • Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) . National Center for Biotechnology Information. [Link]

  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders . National Center for Biotechnology Information. [Link]

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  • What are NNMT inhibitors and how do they work? . Patsnap Synapse. [Link]

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Comparative

benchmarking 6-Methyl-2-(methylamino)nicotinic acid against standard compounds

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the synthetic compound, 6-Methyl-2-(methylamino)nicotinic acid,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the synthetic compound, 6-Methyl-2-(methylamino)nicotinic acid, against established standard compounds. As a nicotinic acid derivative, its biological activities could span a range of targets, from metabolic receptors to neurotransmitter channels. This document offers a structured, scientifically rigorous approach for researchers to elucidate its pharmacological profile.

Introduction: Unveiling the Potential of a Novel Nicotinic Acid Derivative

Nicotinic acid, a form of vitamin B3, and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological effects.[1][2][3][4] The parent molecule, nicotinic acid (niacin), is a well-established therapeutic agent for dyslipidemia.[5][6][7][8][9][10][11] Its primary mechanism for lipid modification involves the activation of the G-protein coupled receptor GPR109A (also known as HCA2 or HM74A), which is highly expressed in adipocytes.[6][12][13] This activation leads to a decrease in lipolysis and subsequent reduction in circulating free fatty acids, ultimately lowering the production of triglycerides and VLDL cholesterol.[5][11][14]

The structural modifications present in 6-Methyl-2-(methylamino)nicotinic acid—a methyl group at the 6-position and a methylamino group at the 2-position—suggest the potential for altered potency, selectivity, or even a completely different pharmacological target compared to nicotinic acid. Therefore, a systematic benchmarking against relevant standard compounds is essential to characterize its biological activity.

This guide will focus on two primary potential targets for 6-Methyl-2-(methylamino)nicotinic acid:

  • The Nicotinic Acid Receptor (GPR109A): Given its structural similarity to nicotinic acid, evaluating its activity at this receptor is a logical starting point.

  • Nicotinic Acetylcholine Receptors (nAChRs): The pyridine ring is a core scaffold in ligands for nAChRs, a family of ligand-gated ion channels crucial in neurotransmission.[15][16][17]

The standard compounds selected for this benchmarking study are:

  • Nicotinic Acid: The endogenous ligand for GPR109A and a widely used antihyperlipidemic drug.[5][9]

  • Acipimox: A well-characterized nicotinic acid derivative and GPR109A agonist used in the treatment of hyperlipidemia.[12]

  • Nicotine: The prototypical agonist for nAChRs.[17]

Comparative Mechanistic Overview

A clear understanding of the signaling pathways associated with the target receptors is fundamental to designing and interpreting benchmarking experiments.

GPR109A Signaling Pathway

GPR109A is a Gi-coupled receptor. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key event in the inhibition of lipolysis in adipocytes.

GPR109A_Pathway cluster_cell Adipocyte Agonist Nicotinic Acid / Acipimox / Test Compound GPR109A GPR109A (HCA2) Agonist->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (active) PKA->HSL Phosphorylates (Activates) HSL_inactive Hormone-Sensitive Lipase (inactive) Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes nAChR_Workflow cluster_membrane Neuronal Membrane Agonist Nicotine / Test Compound nAChR nAChR Agonist->nAChR Binds Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Na_in Na+ Na_in->Ion_Channel Ca_in Ca²⁺ Ca_in->Ion_Channel Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Triggers

Caption: General workflow of nAChR activation.

Experimental Protocols for Benchmarking

The following protocols provide a step-by-step guide for the comparative evaluation of 6-Methyl-2-(methylamino)nicotinic acid.

GPR109A Activity Assessment

Objective: To determine the agonist or antagonist activity of 6-Methyl-2-(methylamino)nicotinic acid at the human GPR109A receptor and compare its potency and efficacy to nicotinic acid and Acipimox.

A. Radioligand Binding Assay

This assay measures the ability of the test compound to displace a radiolabeled ligand from the GPR109A receptor, providing information on its binding affinity (Ki).

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR109A.

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add cell membranes, radioligand (e.g., [³H]-nicotinic acid), and varying concentrations of the test compound or standard compounds.

  • Incubation: Incubate at room temperature to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

B. cAMP Functional Assay

This assay measures the functional consequence of GPR109A activation by quantifying the inhibition of forskolin-stimulated cAMP production.

Protocol:

  • Cell Culture: Seed GPR109A-expressing CHO-K1 cells in a 96-well plate.

  • Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of the test compound or standard compounds.

  • Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

nAChR Activity Assessment

Objective: To determine if 6-Methyl-2-(methylamino)nicotinic acid exhibits agonist or antagonist activity at a representative nAChR subtype (e.g., α7 or α4β2) and compare its potency and efficacy to nicotine.

A. Calcium Influx Assay

This assay is suitable for nAChRs that have a significant calcium permeability (e.g., α7) and measures the increase in intracellular calcium upon channel opening.

Protocol:

  • Cell Culture: Culture a cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y for endogenous α7 and α4β2, or a transfected cell line).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound or nicotine.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

B. Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for Xenopus Oocytes)

This is a gold-standard technique for characterizing the activity of ion channels, providing direct measurement of ion flow across the cell membrane.

Protocol:

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the desired nAChR subunits.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two electrodes (one for voltage clamping, one for current recording).

  • Compound Application: Perfuse the oocyte with a control buffer followed by the application of varying concentrations of the test compound or nicotine.

  • Current Measurement: Record the inward current elicited by the compound application.

  • Data Analysis: Plot the peak current response against the logarithm of the agonist concentration and fit the data to a Hill equation to determine the EC₅₀ and maximal response.

Data Presentation and Interpretation

For a clear and objective comparison, the experimental data should be summarized in tables.

Table 1: Comparative Activity at the GPR109A Receptor

CompoundBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)Functional Efficacy (% of Nicotinic Acid)
Nicotinic Acid[Insert Data][Insert Data]100%
Acipimox[Insert Data][Insert Data][Insert Data]
6-Methyl-2-(methylamino)nicotinic acid[Insert Data][Insert Data][Insert Data]

Table 2: Comparative Activity at the nAChR (Subtype: [Specify])

CompoundFunctional Potency (EC₅₀, µM)Functional Efficacy (% of Nicotine)
Nicotine[Insert Data]100%
6-Methyl-2-(methylamino)nicotinic acid[Insert Data][Insert Data]

Interpretation of Results:

  • GPR109A Activity: A low Ki and EC₅₀ value for 6-Methyl-2-(methylamino)nicotinic acid would indicate high potency at the GPR109A receptor. An efficacy value close to 100% would classify it as a full agonist, while a lower value would suggest partial agonism. No activity would indicate it does not interact with this receptor.

  • nAChR Activity: A measurable EC₅₀ and efficacy at the tested nAChR subtype would suggest that 6-Methyl-2-(methylamino)nicotinic acid is an nAChR agonist. The relative potency and efficacy compared to nicotine will determine its pharmacological profile at this target.

Conclusion and Future Directions

This guide provides a foundational framework for the initial pharmacological characterization of 6-Methyl-2-(methylamino)nicotinic acid. The results from these benchmarking studies will be instrumental in guiding future research. Depending on the outcome, further investigations could include:

  • Selectivity Profiling: Testing against a broader panel of G-protein coupled receptors and ion channels to determine target selectivity.

  • In Vivo Studies: If potent and selective activity is observed, progressing to animal models to assess pharmacokinetic properties and in vivo efficacy.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency and other pharmacological properties.

By following a systematic and comparative approach, researchers can effectively and efficiently elucidate the biological activity of novel compounds like 6-Methyl-2-(methylamino)nicotinic acid, paving the way for potential new therapeutic discoveries.

References

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 2021. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science, 2021. [Link]

  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies, 2014. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 2022. [Link]

  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies, 2014. [Link]

  • Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. MDPI, 2015. [Link]

  • Nicotinic acid - Wikipedia. Wikipedia. [Link]

  • Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. ResearchGate. [Link]

  • Molecular identification of nicotinic acid receptor. PubMed. [Link]

  • Nicotinic acid receptor subtypes and their ligands. PubMed. [Link]

  • Synthesis method of 6-methyl nicotine. Patsnap. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition. [Link]

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  • Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

  • Nicotinic Acid | C6H5NO2. PubChem. [Link]

  • Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. MDPI. [Link]

  • Niacin. Linus Pauling Institute | Oregon State University. [Link]

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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Methyl-2-(methylamino)nicotinic acid

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible data.[1][2] For a compou...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible data.[1][2] For a compound like 6-Methyl-2-(methylamino)nicotinic acid, a novel molecule with therapeutic potential, ensuring the interchangeability of analytical methods across different laboratories or during method lifecycle changes is paramount. This guide provides an in-depth comparison of two ubiquitous analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 6-Methyl-2-(methylamino)nicotinic acid. We will delve into the causality behind experimental choices, present detailed validation protocols, and offer a framework for cross-validation to ensure data integrity.

The Imperative of Cross-Validation

Cross-validation serves to demonstrate the equivalence of two distinct analytical methods.[3] This becomes critical when, for instance, a robust, routine QC method like HPLC-UV is used for batch release, while a more sensitive LC-MS/MS method is employed for pharmacokinetic studies. The International Council for Harmonisation (ICH) M10 guideline emphasizes the need for cross-validation to ensure data comparability when multiple methods are utilized.[3] The objective is not a simple pass/fail exercise but a thorough understanding of how the data from different methods relate to one another.[3]

Physicochemical Properties of 6-Methyl-2-(methylamino)nicotinic acid

A foundational understanding of the analyte's properties guides method development.

PropertyValueSource
Molecular FormulaC8H10N2O2[4]
Molecular Weight166.18 g/mol [4]
Predicted Boiling Point339.8±42.0 °C[5]
Predicted Density1.269±0.06 g/cm3 [5]
Predicted pKa2.05±0.36[5]

The presence of a substituted pyridine ring suggests inherent UV chromophores, making HPLC-UV a viable technique. The compound's polarity and ionizable nature also render it suitable for LC-MS/MS analysis.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and reliability for quantifying analytes at relatively high concentrations.[6] The principle relies on the analyte's ability to absorb light at a specific wavelength.[7]

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical starting condition would be 95% A and 5% B, with a linear gradient to 50% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm, selected based on the UV absorbance spectrum of nicotinic acid derivatives.[8]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Methyl-2-(methylamino)nicotinic acid reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Summary: HPLC-UV

The following table presents typical performance characteristics for a validated HPLC-UV method for a small molecule like 6-Methyl-2-(methylamino)nicotinic acid.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9950.9992
Range -1 - 100 µg/mL
Precision (%RSD) ≤ 2.0%Intraday: 0.8%, Interday: 1.5%
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
LOD Signal-to-Noise ≥ 30.3 µg/mL
LOQ Signal-to-Noise ≥ 101.0 µg/mL
Specificity No interference at analyte retention timePeak purity confirmed by diode array detection
Causality in Experimental Choices for HPLC-UV
  • Reversed-Phase C18 Column: Chosen for its versatility in retaining and separating moderately polar organic compounds.

  • Formic Acid in Mobile Phase: The acidic modifier improves peak shape and suppresses the ionization of the carboxylic acid group, leading to more consistent retention.

  • Acetonitrile as Organic Modifier: Its low viscosity and UV transparency make it an excellent choice for gradient elution.

  • Detection at 265 nm: This wavelength is near the absorbance maximum for many nicotinic acid derivatives, providing good sensitivity.[8]

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent s1->s2 s3 Prepare Calibration Curve s2->s3 s4 Filter Sample (0.45 µm) s2->s4 h1 Inject into HPLC System s4->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection at 265 nm h2->h3 d1 Integrate Peak Area h3->d1 d2 Quantify using Calibration Curve d1->d2 d3 Generate Report d2->d3

Caption: Experimental workflow for HPLC-UV analysis.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis and trace-level impurity detection.[6][9] It combines the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer.[7]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Chromatographic Conditions:

  • System: A UPLC system (e.g., Waters Acquity) coupled to a triple quadrupole mass spectrometer (e.g., SCIEX API 4000) with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column for fast LC, such as a C18, 1.7 µm particle size (e.g., 50 mm x 2.1 mm).

  • Mobile Phase: Similar to HPLC-UV (0.1% formic acid in water and acetonitrile), but with a faster gradient to accommodate the shorter column.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The protonated molecular ion [M+H]+ for 6-Methyl-2-(methylamino)nicotinic acid (m/z 167.1) would be selected as the precursor ion. Product ions would be determined by infusing a standard solution. A hypothetical transition could be m/z 167.1 -> 122.1 (corresponding to a loss of the carboxylic acid group).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound (e.g., 6-methyl nicotinic acid[10]) would be used to ensure accuracy.

3. Standard and Sample Preparation:

  • Stock and Working Standards: Prepared similarly to the HPLC-UV method but at much lower concentrations (e.g., 1-1000 ng/mL).

  • Sample Preparation: For complex matrices like plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically required.[11][12] The supernatant is then diluted and the internal standard is added before injection.

Method Validation Summary: LC-MS/MS

The following table presents typical performance characteristics for a validated LC-MS/MS method.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9950.9998
Range -1 - 1000 ng/mL
Precision (%RSD) ≤ 15.0%Intraday: 3.5%, Interday: 6.2%
Accuracy (% Recovery) 85.0 - 115.0%92.7 - 108.4%
LOD Signal-to-Noise ≥ 30.2 ng/mL
LOQ Signal-to-Noise ≥ 101.0 ng/mL
Specificity No interfering peaks in blank matrixConfirmed by monitoring specific MRM transitions
Causality in Experimental Choices for LC-MS/MS
  • UPLC System: Provides better resolution and faster run times compared to conventional HPLC.

  • Positive ESI: The presence of basic nitrogen atoms in the pyridine ring and the methylamino group makes the molecule readily protonated, leading to a strong signal in positive ion mode.

  • Multiple Reaction Monitoring (MRM): This highly specific detection mode filters out background noise, providing exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[13]

  • Internal Standard: Crucial for correcting variations in sample preparation, injection volume, and instrument response, thereby improving precision and accuracy.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Protein Precipitation (if needed) s1->s2 s3 Add Internal Standard (IS) s2->s3 s4 Dilute to Final Concentration s3->s4 l1 Inject into UPLC System s4->l1 l2 Fast Chromatographic Separation l1->l2 l3 ESI+ Ionization l2->l3 l4 MRM Detection l3->l4 d1 Integrate Analyte/IS Peak Areas l4->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify and Report d2->d3

Caption: Experimental workflow for LC-MS/MS analysis.

Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS

FeatureHPLC-UVLC-MS/MS
Principle UV Light AbsorbanceMass-to-Charge Ratio (m/z)
Sensitivity Parts Per Million (µg/mL)Parts Per Billion (ng/mL) to Parts Per Trillion (pg/mL)
Selectivity Moderate; co-eluting impurities can interfere.[6]Excellent; distinguishes compounds by molecular weight.[6][9]
Sample Matrix Complexity Best for simple, clean matrices.Highly effective for complex matrices (e.g., plasma, tissue).
Cost (Capital & Operational) LowerHigher
Robustness High; considered a routine QC method.Moderate; requires specialized maintenance.
Primary Application Assay, purity, and content uniformity in drug substance and product.Bioanalysis, impurity identification, metabolite studies, trace analysis.

Cross-Validation Protocol

To ensure the integrity and comparability of data generated by the HPLC-UV and LC-MS/MS methods, a formal cross-validation study should be conducted.[3]

1. Objective: To demonstrate that the HPLC-UV method provides results that are equivalent to the more specific LC-MS/MS method within a defined concentration range.

2. Experimental Design:

  • Sample Selection: Select a minimum of 20 samples of 6-Methyl-2-(methylamino)nicotinic acid, spanning the analytical range of both methods. These can be production batches, stability samples, or spiked placebo samples.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV method and the validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the mean concentration for each sample from both methods.

    • Determine the percentage difference for each sample using the LC-MS/MS result as the reference: % Difference = [(Conc_HPLC - Conc_LCMSMS) / Conc_LCMSMS] * 100

    • Plot the results from the HPLC-UV method against the LC-MS/MS method and perform a linear regression analysis.

3. Acceptance Criteria:

  • Individual Sample Agreement: At least two-thirds (67%) of the samples should have a percentage difference within ±15.0%.

  • Linear Regression: The slope of the regression line should be between 0.90 and 1.10, and the coefficient of determination (r²) should be ≥ 0.98.

  • Overall Bias: The mean percentage difference across all samples should not exceed ±10.0%.

These criteria ensure that any systematic bias between the methods is within acceptable limits and that the methods provide comparable quantitative data across the shared analytical range.

Expert Insights and Method Selection

The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the analytical objective.[7]

  • For routine quality control, batch release, and stability testing of 6-Methyl-2-(methylamino)nicotinic acid as a drug substance or in a final product, the HPLC-UV method is superior. Its robustness, lower cost, and simplicity make it ideal for high-throughput environments where the analyte concentration is high and the matrix is clean.

  • For bioanalytical studies (pharmacokinetics, bioavailability), trace impurity analysis, or metabolite identification , the LC-MS/MS method is non-negotiable.[6] Its unparalleled sensitivity and selectivity are essential for accurately quantifying the analyte in complex biological matrices at low concentrations.

By performing a rigorous cross-validation as outlined, an organization can confidently use both methods for their intended purposes, ensuring data continuity and integrity throughout the drug development lifecycle. This self-validating system of cross-referenced methods provides a trustworthy foundation for all subsequent scientific and regulatory decisions.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ResearchGate. (n.d.). Analytical method validation: A brief review.
  • Sofpromed. (2024, January 24). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Research Journal of Pharmacy and Technology. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
  • Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials.
  • ChemicalBook. (n.d.). 6-methyl-2-(methylamino)nicotinic acid | 155790-12-8.
  • BenchChem. (n.d.). A Comparative Guide: HPLC-UV vs. LC-MS for the Analysis of 2-Nitrocinnamic Acid.
  • ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary....
  • Santa Cruz Biotechnology. (n.d.). 6-methyl-2-(methylamino)nicotinic acid | CAS 155790-12-8.
  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • LinkedIn. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
  • PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Semantic Scholar. (1993, August 1). An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography.
  • Googleapis.com. (n.d.). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
  • ResearchGate. (2025, August 9). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Methyl-2-(methylamino)nicotinic acid

While specific safety data for 6-Methyl-2-(methylamino)nicotinic acid is not extensively published, a conservative approach to handling and disposal is warranted based on the known properties of its structural analogs, s...

Author: BenchChem Technical Support Team. Date: January 2026

While specific safety data for 6-Methyl-2-(methylamino)nicotinic acid is not extensively published, a conservative approach to handling and disposal is warranted based on the known properties of its structural analogs, such as nicotinic acid and other methylated and aminated derivatives. This guide synthesizes available data to provide a robust framework for managing waste streams containing this compound.

Hazard Assessment and Profile

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. Based on data from related nicotinic acid derivatives, 6-Methyl-2-(methylamino)nicotinic acid should be handled as a substance with the potential for the following hazards:

  • Eye Irritation: Nicotinic acid and its derivatives are consistently classified as causing serious eye irritation.[1][2][3][4][5][6]

  • Skin and Respiratory Irritation: Inhalation of dust or direct skin contact may lead to irritation.[4][5][6] Some related compounds are categorized as skin irritants.[3][4][5][6]

  • Combustibility: While not highly flammable, the compound is combustible and can form explosive dust mixtures in the air, a common hazard for powdered organic substances.[7][8]

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and carbon oxides.[4]

  • Incompatibilities: Violent reactions can occur with strong oxidizing agents and strong alkalis.[4][8][9]

Table 1: Chemical and Hazard Profile Summary

PropertyValue/InformationSource
Chemical Name 6-Methyl-2-(methylamino)nicotinic acid-
CAS Number 155790-12-8[10]
Molecular Formula C₈H₁₀N₂O₂[10]
Molecular Weight 166.18 g/mol [10]
Known Hazards Causes serious eye irritation. May cause skin and respiratory irritation.[3][4][5][6]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][5][6]
Incompatibilities Strong oxidizing agents, strong alkalis.[4][8][9]
Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to mitigate the risks of exposure during handling and disposal. The following protocol is a mandatory minimum standard.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after use in accordance with good laboratory practices.

  • Eye and Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1] A face shield may be necessary for operations with a high risk of splashing or dust generation.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, wear impervious clothing to prevent skin contact.

  • Respiratory Protection: If engineering controls (e.g., fume hood) are not available or are insufficient to control dust, use a NIOSH-approved particulate respirator.

Step-by-Step Disposal Workflow

The proper disposal of 6-Methyl-2-(methylamino)nicotinic acid requires a systematic approach to ensure that waste is correctly segregated, labeled, and handled, preventing environmental release and ensuring regulatory compliance. This material and its container must be disposed of as hazardous waste.[9]

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect unadulterated solid 6-Methyl-2-(methylamino)nicotinic acid, and any lab materials grossly contaminated with it (e.g., weigh boats, contaminated gloves, absorbent paper), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.

Step 2: Container Management

  • Use only containers that are in good condition and are compatible with the chemical.

  • Keep waste containers tightly closed when not in use and store them in a well-ventilated, designated secondary containment area.[1][4]

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "6-Methyl-2-(methylamino)nicotinic acid," and the associated hazards (e.g., "Irritant").

Step 3: Final Disposal

  • Arrange for pickup and disposal by a licensed hazardous waste management company. Provide them with a complete profile of the waste, including a Safety Data Sheet (SDS) for the compound or its close analogs.

  • Crucially, do not empty this chemical into drains or dispose of it with general laboratory trash. [1][7][9] Discharge into the environment must be avoided.[1]

The following diagram illustrates the decision-making process for the disposal of waste containing 6-Methyl-2-(methylamino)nicotinic acid.

DisposalWorkflow Disposal Decision Workflow for 6-Methyl-2-(methylamino)nicotinic acid Start Waste Generation (Solid, Liquid, or Contaminated Material) IsSolid Is the waste primarily solid? Start->IsSolid IsLiquid Is the waste primarily liquid? IsSolid->IsLiquid No SolidWaste Collect in labeled 'Hazardous Solid Waste' container for this chemical. IsSolid->SolidWaste Yes IsContaminated Is it contaminated labware (e.g., gloves, paper)? IsLiquid->IsContaminated No LiquidWaste Collect in labeled 'Hazardous Liquid Waste' container for this chemical. IsLiquid->LiquidWaste Yes ContaminatedWaste Collect in 'Hazardous Solid Waste' container. IsContaminated->ContaminatedWaste Yes FinalDisposal Store in secondary containment. Arrange for licensed disposal. DO NOT DRAIN DISPOSE. IsContaminated->FinalDisposal No (Consult EHS) SolidWaste->FinalDisposal LiquidWaste->FinalDisposal ContaminatedWaste->FinalDisposal

Caption: Disposal workflow for 6-Methyl-2-(methylamino)nicotinic acid.

Spill Management Protocol

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity.

  • If the spill is large or involves a significant amount of dust in the air, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Step 2: Don Appropriate PPE

  • Before addressing the spill, ensure you are wearing the full PPE as described in Section 2, including respiratory protection if dust is present.

Step 3: Contain and Clean the Spill

  • For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.[11] Use dry cleanup procedures; avoid sweeping, which can create dust.[12] Carefully scoop the material into a labeled hazardous waste container.[1][2]

  • For liquid spills: Cover with a compatible absorbent material (e.g., vermiculite, sand). Collect the saturated absorbent and place it into a labeled hazardous waste container.

  • Final Decontamination: Clean the affected area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[11]

Step 4: Reporting

  • Report the spill to your laboratory supervisor and EHS department, regardless of size, to ensure proper documentation and follow-up.

This comprehensive guide provides the necessary framework for the safe and compliant disposal of 6-Methyl-2-(methylamino)nicotinic acid. Adherence to these protocols is not just a matter of regulatory compliance but a commitment to the safety of yourself, your colleagues, and the environment.

References

  • Safety Data Sheet: Nicotinic acid - Carl ROTH. (n.d.). Retrieved from [Link]

  • MSDS of 6-(Methylamino)nicotinic acid. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Nicotinic acid - Chemos GmbH&Co.KG. (2019, February 12). Retrieved from [Link]

  • Safety Data Sheet: Nicotinic acid - Carl ROTH. (n.d.). Retrieved from [Link]

  • NICOTINIC ACID EXTRA PURE - Loba Chemie. (n.d.). Retrieved from [Link]

  • 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2024, November 1). Retrieved from [Link]

  • 6-Methylnicotinic acid - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 6-Methyl-2-(methylamino)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and operational procedures for the handling of 6-Methyl-2-(methylamino)nicotinic acid. As a compound frequent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational procedures for the handling of 6-Methyl-2-(methylamino)nicotinic acid. As a compound frequently utilized in pharmaceutical research and development, a thorough understanding of its properties and associated hazards is paramount to ensure a safe laboratory environment. This document is structured to deliver immediate, actionable information, moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Identification and Risk Assessment

6-Methyl-2-(methylamino)nicotinic acid is a powdered organic compound that requires careful handling to mitigate potential health risks. The primary hazards associated with this chemical are:

  • Acute Oral Toxicity : The substance is harmful if swallowed[1].

  • Skin Irritation : Causes skin irritation upon contact[1].

  • Serious Eye Irritation : Can cause serious and potentially damaging eye irritation[1].

  • Respiratory Irritation : Inhalation of the powder may lead to respiratory tract irritation[2].

Currently, there are no established Occupational Exposure Limits (OELs) for 6-Methyl-2-(methylamino)nicotinic acid[1][3]. Therefore, a conservative approach of minimizing all potential exposure through engineering controls, administrative controls, and appropriate personal protective equipment is mandatory.

Key Physical and Chemical Properties
PropertyValueSource
CAS Number 262296-02-6[1]
Molecular Formula C₈H₁₀N₂O₂[2]
Appearance Solid Powder[4]
Storage Temperature 2-8°C

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to prevent direct contact with 6-Methyl-2-(methylamino)nicotinic acid. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection : Tight-sealing safety goggles are required. For procedures with a higher risk of splash or aerosol generation, a face shield should be worn in addition to goggles[1]. This is to prevent the powder from coming into contact with the eyes, which can cause serious irritation.

  • Skin Protection :

    • Gloves : Nitrile or butyl rubber gloves are recommended. These materials have demonstrated good resistance to a range of organic acids and other chemicals commonly found in laboratory settings. Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste[3].

    • Lab Coat : A flame-resistant lab coat should be worn at all times to protect against spills and contamination of personal clothing.

    • Closed-toe Shoes : Never wear open-toed shoes in a laboratory setting.

  • Respiratory Protection : A NIOSH-approved particulate respirator (e.g., N95) is required when handling the powder outside of a certified chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particles[5].

Safe Handling and Operational Workflow

Adherence to a stringent operational workflow is crucial for minimizing the risk of exposure and contamination.

Engineering Controls
  • Chemical Fume Hood : All handling of powdered 6-Methyl-2-(methylamino)nicotinic acid, including weighing and transferring, should be conducted within a certified chemical fume hood to contain any airborne particles[5].

  • Ventilation : Ensure the laboratory is well-ventilated to further minimize the concentration of any airborne contaminants.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, spatulas, weighing paper, and labeled receiving containers.

  • Donning PPE : Put on all required PPE as detailed in Section 2.

  • Weighing the Compound :

    • Perform all weighing operations on a calibrated analytical balance placed inside the chemical fume hood.

    • Use a clean spatula to carefully transfer the desired amount of powder onto weighing paper or directly into a tared container.

    • Avoid any sudden movements that could generate dust.

  • Transfer and Dissolution :

    • If dissolving the compound, add the solvent to the container with the powder slowly to avoid splashing.

    • Cap the container securely before removing it from the fume hood.

  • Post-Handling :

    • Thoroughly clean the spatula and any other reusable equipment that came into contact with the chemical.

    • Wipe down the work surface within the fume hood with a suitable decontaminating solution (see Section 5).

    • Properly dispose of all contaminated disposable materials (see Section 4).

    • Wash hands thoroughly with soap and water after removing gloves.

G cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling Prep Verify Fume Hood Operation & Clean Workspace Gather Assemble All Necessary Equipment and PPE Prep->Gather Ensure readiness DonPPE Don All Required PPE (Gloves, Goggles, Lab Coat, Respirator) Gather->DonPPE Weigh Weigh Compound Inside Chemical Fume Hood DonPPE->Weigh Critical first step Transfer Carefully Transfer and/or Dissolve Compound Weigh->Transfer Maintain containment Clean Decontaminate Workspace and Equipment Transfer->Clean Dispose Segregate and Dispose of Contaminated Waste Clean->Dispose RemovePPE Properly Remove and Dispose of PPE Dispose->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Safe Handling Workflow for 6-Methyl-2-(methylamino)nicotinic acid.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and minimize exposure.

Spill Cleanup Protocol
  • Evacuate and Alert : Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE : Before attempting to clean the spill, don the appropriate PPE, including a respirator, double gloves (nitrile or butyl rubber), safety goggles, and a lab coat.

  • Contain the Spill : For a powdered spill, carefully cover it with a damp paper towel or absorbent pad to prevent the powder from becoming airborne. Do not use a dry brush or towel, as this will disperse the powder.

  • Clean the Spill :

    • Gently wipe up the dampened powder with absorbent pads, working from the outside of the spill inwards.

    • Place all contaminated materials into a clearly labeled, sealed plastic bag for hazardous waste disposal.

  • Decontaminate the Area :

    • Clean the spill area with a detergent solution, followed by a rinse with water.

    • Wipe the area dry with clean paper towels.

    • Place all cleaning materials into the hazardous waste bag.

  • Dispose of Waste : Dispose of the sealed bag of contaminated materials according to your institution's hazardous waste disposal procedures[6].

Decontamination and Waste Disposal

Proper decontamination of equipment and disposal of waste are critical final steps in the safe handling of 6-Methyl-2-(methylamino)nicotinic acid.

Surface Decontamination

All surfaces and equipment that have come into contact with 6-Methyl-2-(methylamino)nicotinic acid should be thoroughly decontaminated. A standard laboratory detergent and water solution is effective for cleaning. For disinfection, a 70% ethanol solution can be used after cleaning. Always ensure the decontaminated area is completely dry before resuming work.

Waste Disposal Plan

All waste contaminated with 6-Methyl-2-(methylamino)nicotinic acid must be treated as hazardous waste. This includes:

  • Unused or expired compound.

  • Contaminated PPE (gloves, weighing paper, absorbent pads, etc.).

  • Any materials used for spill cleanup.

Contaminated waste should be collected in a designated, clearly labeled, and sealed hazardous waste container. The container should be stored in a well-ventilated, secure area until it is collected for disposal by a licensed professional waste disposal service, in accordance with local, state, and federal regulations[6][7]. Do not dispose of this chemical down the drain or in regular trash.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention:

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[8].

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Methyl Nicotinate.
  • Fisher Scientific. (2010, October 18). Safety Data Sheet: Methyl 6-methylnicotinate.
  • Sigma-Aldrich. (2025, July 2). Safety Data Sheet: Nicotinamide.
  • Angene Chemical. (2024, November 1). Safety Data Sheet: 6-(Methylamino)nicotinic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet: Nicotinamide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Methyl-6-(methylamino)nicotinic acid.
  • Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE.
  • TM Media. (n.d.). NICOTINIC ACID (NIACIN (VITAMIN B3)) MATERIAL SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Nicotinic acid.
  • ChemScience. (n.d.). Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Nicotinic acid.
  • ECHEMI. (n.d.). Nicotinic acid SDS, 59-67-6 Safety Data Sheets.

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